Cyclo(Asp-Asp)
Beschreibung
BenchChem offers high-quality Cyclo(Asp-Asp) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(Asp-Asp) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[(2S,5S)-5-(carboxymethyl)-3,6-dioxopiperazin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O6/c11-5(12)1-3-7(15)10-4(2-6(13)14)8(16)9-3/h3-4H,1-2H2,(H,9,16)(H,10,15)(H,11,12)(H,13,14)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAZZUSURHBTKP-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(C(=O)N1)CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426346 | |
| Record name | 2,2'-[(2S,5S)-3,6-Dioxopiperazine-2,5-diyl]diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35309-53-6 | |
| Record name | 2,2'-[(2S,5S)-3,6-Dioxopiperazine-2,5-diyl]diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Cyclo(Asp-Asp): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Aspartyl-L-Aspartyl), commonly referred to as Cyclo(Asp-Asp), is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules. DKPs are naturally occurring compounds found in a variety of organisms and are also formed during the thermal processing of food.[1][2] The cyclic structure of these molecules confers significant stability against enzymatic degradation compared to their linear peptide counterparts, making them attractive scaffolds for drug development and other biomedical applications.[1][3] Cyclo(Asp-Asp) has garnered interest for its potential biological activities, including antioxidant and signaling properties.[1] This technical guide provides an in-depth overview of the fundamental properties of Cyclo(Asp-Asp), including its physicochemical characteristics, synthesis, and potential biological mechanisms of action.
Physicochemical Properties
The fundamental physicochemical properties of Cyclo(Asp-Asp) are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₆ | [4][5] |
| Molecular Weight | 230.17 g/mol | [4][6] |
| CAS Number | 35309-53-6 | [6] |
| Appearance | White to off-white powder (predicted) | General peptide properties |
| Solubility | While specific quantitative data for Cyclo(Asp-Asp) is not readily available, L-aspartic acid is slightly soluble in water (approximately 5 g/L at 25°C) and soluble in acidic and alkaline solutions. It is insoluble in ethanol.[7] Based on the structure of Cyclo(Asp-Asp) with two free carboxylic acid groups, it is expected to be soluble in aqueous solutions, particularly at neutral to alkaline pH. | General knowledge |
| Stability | Cyclic dipeptides are generally more stable against proteolysis than linear peptides.[1][3] However, the presence of aspartyl residues can make the peptide susceptible to degradation, especially at pH values above 8, through mechanisms like aspartimide formation.[8][9] | General peptide chemistry |
Synthesis and Purification
A general method for the synthesis of cyclic dipeptides containing aspartic acid involves solid-phase peptide synthesis (SPPS) followed by cyclization and purification.
Experimental Protocol: Solid-Phase Synthesis and Cyclization
This protocol is a representative method for the synthesis of cyclic dipeptides containing aspartic acid.
Materials:
-
Fmoc-Asp(OtBu)-OH
-
2-chlorotrityl chloride (2-CTC) resin
-
N,N'-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Trifluoroacetic acid (TFA)
-
Water
-
Acetonitrile
-
Isopropanol
-
Methanol
Procedure:
-
Resin Loading: Swell 2-CTC resin in DMF. Dissolve Fmoc-Asp(OtBu)-OH in DMF and add DIPEA. Add this solution to the swollen resin and agitate for 2-4 hours. Cap any remaining active sites on the resin using a solution of methanol and DIPEA in DMF.
-
Fmoc Deprotection: Wash the resin with DMF. Treat the resin with a 20% solution of piperidine in DMF for 15-20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Peptide Coupling: In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH, HOBt, and DIC in DMF. Add this solution to the resin and agitate for 2-4 hours to form the linear dipeptide.
-
Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group.
-
On-Resin Cyclization: Dissolve a condensing agent such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and DIPEA in DMF. Add this solution to the resin and agitate for 3-6 hours to effect cyclization.[10]
-
Cleavage and Deprotection: Wash the resin with DMF, isopropanol, and methanol, then dry. Treat the resin with a cleavage cocktail of 95% TFA and 5% water for 2 hours to cleave the cyclic peptide from the resin and remove the tert-butyl protecting groups.[11]
-
Purification: Remove the TFA under reduced pressure. Precipitate the crude peptide with cold diethyl ether. The crude Cyclo(Asp-Asp) can then be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[11]
Experimental Protocol: Purification by RP-HPLC
Instrumentation and Reagents:
-
Preparative RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA
-
Lyophilizer
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B. The exact gradient will need to be optimized but can start from 5% to 50% Mobile Phase B over 30-60 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Spectroscopic Characterization
While specific experimental spectra for Cyclo(Asp-Asp) are not widely available in the literature, the following describes the expected spectroscopic characteristics based on its structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the alpha-protons and the beta-protons of the two aspartic acid residues. The chemical shifts of these protons will be influenced by the cyclic structure and the presence of the amide bonds and carboxylic acid groups. The alpha-protons are typically found in the range of 3.5-4.5 ppm, while the beta-protons will appear as a multiplet, likely between 2.5 and 3.0 ppm. The amide protons will give rise to a signal typically downfield, between 7.5 and 8.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the amide bonds (typically 170-180 ppm), the carboxylic acid carbons (175-185 ppm), the alpha-carbons (50-60 ppm), and the beta-carbons (35-45 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of Cyclo(Asp-Asp) is expected to exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
N-H stretching (amide): A broad peak around 3300 cm⁻¹
-
O-H stretching (carboxylic acid): A very broad band from 2500-3300 cm⁻¹
-
C=O stretching (amide I): A strong absorption around 1650 cm⁻¹
-
N-H bending (amide II): A peak around 1540 cm⁻¹
-
C=O stretching (carboxylic acid): A strong peak around 1700-1730 cm⁻¹
Biological Activity and Potential Mechanism of Action
Cyclo(Asp-Asp) has been reported to possess antioxidant properties.[1] While the precise mechanism of action has not been elucidated for this specific molecule, a plausible pathway, based on the known activities of other cyclic dipeptides with antioxidant and cytoprotective effects, is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12][13]
The Keap1-Nrf2-ARE Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[14] In response to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes.[14][15] This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which help to mitigate oxidative stress and inflammation.[15]
Proposed Experimental Workflow for Investigating Nrf2 Activation
The following workflow outlines an experimental approach to determine if Cyclo(Asp-Asp) exerts its antioxidant effects via the Nrf2 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN113072506A - Synthetic method of cyclic dipeptide containing aspartic acid and glutamic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Cyclo(Asp-Asp): A Technical Guide to its Synthesis and Scientific Significance
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Asp-Asp), a cyclic dipeptide composed of two aspartic acid residues, represents a class of molecules known as 2,5-diketopiperazines (DKPs).[1][2] These cyclic structures grant them unique biochemical properties, most notably enhanced stability and resistance to enzymatic degradation compared to their linear peptide counterparts.[3] This inherent stability makes Cyclo(Asp-Asp) and other DKPs promising candidates for applications in pharmacology, where longevity and sustained activity are crucial for therapeutic efficacy.[3][4]
This technical guide provides a comprehensive overview of Cyclo(Asp-Asp), focusing on its synthesis, characterization, and potential biological roles. It is designed to serve as a resource for professionals in drug discovery, biochemistry, and materials science who are interested in the unique potential of cyclic peptides.
Physicochemical and Structural Data
The fundamental properties of Cyclo(Asp-Asp) are summarized below. This data is essential for its handling, characterization, and experimental use.
| Property | Value | Reference(s) |
| IUPAC Name | 2-[(2S,5S)-5-(carboxymethyl)-3,6-dioxopiperazin-2-yl]acetic acid | [5] |
| Synonyms | Cyclo(L-Asp-L-Asp), (3S,6S)-3,6-Bis(carboxymethyl)piperazine-2,5-dione | N/A |
| CAS Number | 35309-53-6 | [5][6] |
| Molecular Formula | C₈H₁₀N₂O₆ | [5][6] |
| Molecular Weight | 230.17 g/mol | [5][6] |
| Appearance | White to off-white powder | [4] |
| Purity | Typically >98% via chemical synthesis | [3] |
Synthesis of Cyclo(Asp-Asp)
The synthesis of Cyclo(Asp-Asp) involves the formation of a dipeptide from two aspartic acid monomers, followed by an intramolecular cyclization to form the diketopiperazine ring. A common challenge in synthesizing peptides containing aspartic acid is the formation of an aspartimide side-product, which can lead to impurities and lower yields.[7][8] Careful selection of protecting groups and reaction conditions is crucial to minimize this side reaction.
A generalized solution-phase synthesis protocol is outlined below, based on established methods for diketopiperazine formation.[5][9]
Logical Workflow for Cyclo(Asp-Asp) Synthesis
References
- 1. baranlab.org [baranlab.org]
- 2. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 3. Purchase Directly from Cyclo(Asp-Asp) | China Cyclo(Asp-Asp) Supplies [liwei-peptide.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CYCLO(-ASP-ASP) | CAS#:35309-53-6 | Chemsrc [chemsrc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. media.iris-biotech.de [media.iris-biotech.de]
- 8. Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents [patents.google.com]
Cyclo(Asp-Asp): A Preliminary Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are the smallest class of cyclic peptides and are found in a variety of natural sources. Their constrained cyclic structure confers enhanced stability and resistance to enzymatic degradation compared to their linear counterparts[1]. Cyclo(Asp-Asp), formed from the cyclization of two aspartic acid residues, embodies these characteristics. This increased stability makes it a candidate for investigation in fields requiring robust molecular scaffolds, such as drug development, cosmetics, and food science[1]. While broad antioxidant and signaling properties are often attributed to CDPs, specific, peer-reviewed evidence detailing these activities for Cyclo(Asp-Asp) remains limited.
Chemical and Physical Properties
The fundamental properties of Cyclo(Asp-Asp) are summarized below. This information is primarily sourced from chemical suppliers and general scientific databases.
| Property | Value | Source |
| Synonym | Cyclo(-Asp-Asp) | ChemSrc[2] |
| CAS Number | 35309-53-6 | MedchemExpress[3], ChemSrc[2] |
| Molecular Formula | C₈H₁₀N₂O₆ | MedchemExpress[3] |
| Molecular Weight | 230.17 g/mol | MedchemExpress[3] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Purity | >98% (Commercially available) | Liwei Peptide[1] |
Synthesis and Characterization
General Synthesis Approach
A potential synthetic workflow is outlined below. Note: This is a generalized representation and would require optimization.
Caption: A generalized workflow for the synthesis of Cyclo(Asp-Asp).
A crucial challenge in the synthesis of Asp-containing cyclic peptides is the prevention of aspartimide formation, which can lead to low yields[5]. Strategies to mitigate this, such as the use of specific protecting groups, would need to be considered.
Analytical Characterization
The structural confirmation and purity analysis of Cyclo(Asp-Asp) would rely on standard analytical techniques for peptides.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the synthesized molecule[7][8]. Tandem MS (MS/MS) could be employed to elucidate the fragmentation pattern, further confirming the cyclic structure[8][9].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopy are essential for the complete structural elucidation of the molecule, including the confirmation of the cyclic nature and the stereochemistry of the aspartic acid residues[8][10][11].
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of the synthesized Cyclo(Asp-Asp) and for its purification from reaction byproducts[4].
Potential Biological Activities and Experimental Protocols
While specific quantitative data on the biological activities of Cyclo(Asp-Asp) are not available, its potential as an antioxidant and anti-inflammatory agent can be inferred from the general properties of cyclic dipeptides. Below are detailed, generalized protocols for assays that could be used to investigate these potential activities.
Disclaimer: The following protocols are standard methods and have not been specifically published for use with Cyclo(Asp-Asp). They serve as a methodological guide for future research.
Antioxidant Activity
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
-
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Cyclo(Asp-Asp)
-
Positive controls (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of Cyclo(Asp-Asp) and positive controls in methanol.
-
In a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL).
-
Add an equal volume of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of Cyclo(Asp-Asp)[12][13][14].
-
Anti-inflammatory Activity
Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentrations of Cyclo(Asp-Asp) on the chosen cell line (e.g., RAW 264.7 macrophages).
-
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cyclo(Asp-Asp)
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
96-well cell culture plate
-
Microplate reader
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare a range of concentrations of Cyclo(Asp-Asp) in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of Cyclo(Asp-Asp).
-
Incubate for the desired time (e.g., 24 hours).
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution and mix to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS)[2][15][16].
-
Determine the concentration range that does not significantly affect cell viability.
-
This assay assesses the effect of Cyclo(Asp-Asp) on the production of the pro-inflammatory mediator nitric oxide.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Cyclo(Asp-Asp)
-
Griess Reagent System
-
Sodium nitrite standard
-
96-well cell culture plate
-
Microplate reader
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of Cyclo(Asp-Asp) for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with the components of the Griess Reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
Calculate the concentration of nitrite in the supernatant using a sodium nitrite standard curve.
-
The IC₅₀ value (the concentration of Cyclo(Asp-Asp) that inhibits 50% of NO production) can be determined.
-
The effect of Cyclo(Asp-Asp) on the production of pro-inflammatory cytokines like TNF-α and IL-6 can be measured by ELISA or RT-qPCR.
-
Protocol (ELISA):
-
Follow the same cell treatment procedure as for the NO production assay (Section 4.2.2).
-
Collect the cell culture supernatant.
-
Use commercially available ELISA kits for TNF-α and IL-6 to quantify the cytokine concentrations in the supernatant according to the manufacturer's protocols[17][18][19][20].
-
-
Protocol (RT-qPCR):
-
After cell treatment, lyse the cells and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR using primers specific for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression levels.
-
Signaling Pathways
A key aspect of understanding a molecule's biological activity is the identification of the cellular signaling pathways it modulates. For many bioactive compounds, anti-inflammatory effects are mediated through pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Despite suggestions that cyclic dipeptides can act as signaling molecules, extensive searches have not revealed any published studies that specifically link Cyclo(Asp-Asp) to any signaling pathway. Therefore, the creation of diagrams for signaling pathways, as requested, is not possible at this time due to a lack of data.
Future research could investigate the effect of Cyclo(Asp-Asp) on these pathways using techniques like Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., p65 subunit of NF-κB, p38, ERK, JNK in the MAPK pathway) in response to inflammatory stimuli in the presence and absence of the compound.
Conclusion and Future Directions
Cyclo(Asp-Asp) is a structurally simple and stable cyclic dipeptide. While its chemical properties suggest potential for applications in various fields, there is a significant gap in the scientific literature regarding its specific biological activities. The preliminary information gathered here serves as a starting point for more in-depth research.
Future investigations should focus on:
-
Systematic evaluation of biological activities: Performing a broad range of in vitro assays to screen for antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.
-
Quantitative analysis: Determining IC₅₀ and EC₅₀ values for any identified biological activities.
-
Mechanism of action studies: Investigating the effect of Cyclo(Asp-Asp) on key signaling pathways to elucidate its molecular mechanisms.
-
In vivo studies: If promising in vitro activity is observed, progressing to animal models to assess efficacy and safety.
The generation of robust, peer-reviewed data is essential to unlock the full potential of Cyclo(Asp-Asp) for researchers, scientists, and drug development professionals.
References
- 1. CN113072506A - Synthetic method of cyclic dipeptide containing aspartic acid and glutamic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of cyclodextrin nanoparticles enable macrophage repolarization and reduce inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the immunosuppressive and anti-inflammatory action of L-asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN101143852A - Method for preparing cyclodipeptide cyclo(L-Asp-L-Pro) - Google Patents [patents.google.com]
- 7. Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. japsonline.com [japsonline.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Aspartate Metabolism Facilitates IL-1β Production in Inflammatory Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Effects of Lactobacillus spp. on Cytokine Production by RAW 264.7 Macrophage and EL-4 Thymoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Macrophage Cytokines: Involvement in Immunity and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Cyclo(Asp-Asp): A Landscape of Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Asp-Asp), a cyclic dipeptide composed of two aspartic acid residues, represents a molecule of significant interest within the fields of biochemistry and pharmacology. Its inherent structural stability, a hallmark of cyclic peptides, suggests a potential for diverse biological activities. However, a comprehensive review of the current scientific literature reveals that the specific biological functions of Cyclo(Asp-Asp) remain largely uncharted territory. While direct, in-depth studies are scarce, the broader understanding of cyclic dipeptides (CDPs) and the known roles of other aspartic acid-containing cyclic peptides provide a foundational framework for predicting its potential therapeutic applications. This guide summarizes the current state of knowledge, highlights key research gaps, and proposes future directions for elucidating the biological activity of Cyclo(Asp-Asp).
Introduction to Cyclo(Asp-Asp) and Cyclic Dipeptides
Cyclic dipeptides, also known as 2,5-diketopiperazines, are the simplest class of cyclic peptides and are found across a wide range of biological systems. The cyclization of the peptide backbone confers remarkable stability against enzymatic degradation compared to their linear counterparts.[1] This enhanced stability makes them attractive candidates for drug development, as it can lead to improved bioavailability and prolonged therapeutic effects.[1][2][3] Cyclo(Asp-Asp) is formed from the intramolecular condensation of two aspartic acid residues.[1]
General Properties of Cyclic Dipeptides:
-
Enhanced Stability: Resistance to proteases and peptidases.[1]
-
Structural Rigidity: Constrained conformation can lead to high receptor selectivity.
-
Diverse Biological Activities: Including anti-cancer, anti-microbial, and neuroprotective effects.[4][5][6]
Known and Potential Biological Activities of Cyclo(Asp-Asp)
Direct experimental evidence detailing the biological activity of Cyclo(Asp-Asp) is limited. The majority of available information comes from chemical suppliers, who describe it as a cyclic dipeptide with potential for further research.[7][8][9] One study has noted that a copper (II) complex of a bis-histidine derivative of Cyclo(Asp-Asp) exhibited antioxidant activity.[10] This suggests that Cyclo(Asp-Asp) itself, or its derivatives, may possess the ability to mitigate oxidative stress, a key factor in numerous disease pathologies.[1]
Based on the activities of other cyclic peptides and the function of aspartic acid, several potential biological roles for Cyclo(Asp-Asp) can be hypothesized:
-
Quorum Sensing and Biofilm Formation: Cyclic dipeptides are known to play a role in bacterial communication (quorum sensing) and the formation of biofilms.[11][12][13][14][15] It is plausible that Cyclo(Asp-Asp) could modulate these processes, offering a potential avenue for developing novel anti-microbial agents.
-
Neurological Activity: Other cyclic dipeptides, such as Cyclo(His-Pro), have demonstrated neuroprotective effects.[4][6] Given the role of aspartate as an excitatory neurotransmitter, Cyclo(Asp-Asp) could potentially interact with neuronal receptors or signaling pathways.
-
Anti-Cancer Activity: Aspartate metabolism is crucial for cancer cell proliferation.[5][16][17][18] While the direct effect of Cyclo(Asp-Asp) on cancer cells is unknown, its structural similarity to other anti-cancer cyclic peptides suggests this as a promising area for investigation. For example, the cyclic peptide cyclo(-RGDfV-), which contains aspartic acid, is a potent inhibitor of angiogenesis, a critical process in tumor growth.[19]
Comparative Analysis of Aspartic Acid-Containing Cyclic Peptides
To provide context for the potential of Cyclo(Asp-Asp), the following table summarizes the biological activities of other well-characterized cyclic peptides containing aspartic acid.
| Cyclic Peptide | Structure | Biological Activity | Therapeutic Area |
| Cyclo[D-Trp-D-Asp-Pro-D-Val-Leu] (BQ-123) | Cyclic Pentapeptide | Endothelin-A Receptor Antagonist | Cardiovascular |
| Cyclo(-RGDfV-) | Cyclic Pentapeptide | Integrin Antagonist, Angiogenesis Inhibitor | Oncology |
| Cyclo(Asp-Phe) | Cyclic Dipeptide | Potential in drug design and neuropharmacology | Neurology, Drug Delivery |
This table is illustrative and highlights the diverse roles of Asp-containing cyclic peptides, suggesting a broad range of potential activities for Cyclo(Asp-Asp).
Experimental Protocols: A General Framework
Due to the lack of specific published research on Cyclo(Asp-Asp), detailed experimental protocols are not available. However, a general workflow for investigating its biological activity can be proposed.
Potential Signaling Pathways
While no specific signaling pathways have been elucidated for Cyclo(Asp-Asp), we can hypothesize its involvement in pathways modulated by other cyclic peptides. For instance, if Cyclo(Asp-Asp) were to exhibit anti-inflammatory or neuroprotective effects, it might interact with pathways such as the NF-κB or Nrf2 signaling cascades, similar to other bioactive cyclic dipeptides.
References
- 1. Purchase Directly from Cyclo(Asp-Asp) | China Cyclo(Asp-Asp) Supplies [liwei-peptide.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. The Role of Cyclo(His-Pro) in Neurodegeneration [mdpi.com]
- 5. An Asp to Strike Out Cancer? Therapeutic Possibilities Arising from Aspartate’s Emerging Roles in Cell Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic Peptides in Neurological Disorders: The Case of Cyclo(His-Pro) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. CYCLO(-ASP-ASP) | CAS#:35309-53-6 | Chemsrc [chemsrc.com]
- 10. shop.bachem.com [shop.bachem.com]
- 11. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Surface-Attached Molecules Control Staphylococcus aureus Quorum Sensing and Biofilm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Asparagine Synthetase in Cancer: Beyond Acute Lymphoblastic Leukemia [frontiersin.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. A novel synthetic Arg-Gly-Asp-containing peptide cyclo(-RGDf==V-) is the potent inhibitor of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclo(Asp-Asp): A Technical Review of a Stable Cyclic Dipeptide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Cyclo(Asp-Asp), a cyclic dipeptide composed of two aspartic acid residues, represents a class of simple yet intriguing molecules with potential applications in pharmaceuticals, food technology, and cosmetics. Its defining characteristic is a cyclic structure that confers enhanced stability and resistance to enzymatic degradation compared to its linear counterparts.[1] This technical guide provides a comprehensive overview of the current knowledge on Cyclo(Asp-Asp), focusing on its synthesis, potential biological activities, and the experimental methodologies used to characterize such compounds. While specific quantitative biological data for Cyclo(Asp-Asp) is limited in the current literature, this review extrapolates from the properties of related cyclic dipeptides to suggest potential avenues for future research and development.
Physicochemical Properties
| Property | Value/Description | Source |
| Chemical Formula | C₈H₁₀N₂O₆ | [2] |
| Molecular Weight | 230.17 g/mol | [2] |
| Structure | A six-membered diketopiperazine ring formed from two aspartic acid residues. | [1] |
| Key Feature | Increased stability and resistance to enzymatic degradation due to its cyclic nature. | [1] |
Synthesis and Purification
A detailed method for the synthesis of Cyclo(Asp-Asp) has been described, utilizing solid-phase peptide synthesis (SPPS) with a 2-chlorotrityl chloride (2-CTC) resin. This method allows for the efficient production of the cyclic dipeptide with high purity.
Experimental Protocol: Solid-Phase Synthesis of Cyclo(Asp-Asp)
Materials:
-
Fmoc-Asp(OtBu)-OH
-
2-Chlorotrityl chloride (2-CTC) resin
-
N,N'-Diisopropylethylamine (DIPEA)
-
Piperidine in DMF
-
1-Hydroxybenzotriazole (HOBt)
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
N-Methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Water
Procedure:
-
Resin Loading: Swell the 2-CTC resin in DMF. React the resin with Fmoc-Asp(OtBu)-OH in the presence of DIPEA to attach the first amino acid to the resin.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the aspartic acid residue.
-
Peptide Coupling: Couple the second Fmoc-Asp(OtBu)-OH to the deprotected N-terminus of the resin-bound amino acid using HBTU and HOBt as coupling reagents and NMM as a base in DMF.
-
Fmoc Deprotection: Repeat the Fmoc deprotection step with 20% piperidine in DMF to expose the N-terminus of the linear dipeptide.
-
On-Resin Cyclization: Induce intramolecular cyclization by treating the resin-bound linear dipeptide with a coupling agent cocktail (e.g., HBTU/HOBt/NMM in DMF). This reaction forms the cyclic peptide while it is still attached to the solid support.
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and simultaneously remove the tert-butyl (OtBu) side-chain protecting groups using a cleavage cocktail of 95% TFA in water.
-
Purification: Purify the crude Cyclo(Asp-Asp) using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: Lyophilize the pure fractions to obtain Cyclo(Asp-Asp) as a white powder.
Workflow for Solid-Phase Synthesis of Cyclo(Asp-Asp):
Caption: Solid-phase synthesis workflow for Cyclo(Asp-Asp).
Potential Biological Activities and Signaling Pathways
Antioxidant Activity (Theoretical)
Cyclic dipeptides have been reported to possess antioxidant properties. This activity is often attributed to their ability to scavenge free radicals. Standard assays to evaluate antioxidant potential include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Potential Signaling Pathway: Keap1-Nrf2
The Keap1-Nrf2 pathway is a major regulator of cellular responses to oxidative stress. Activators of this pathway can induce the expression of a wide range of antioxidant and cytoprotective genes. It is plausible that cyclic dipeptides with antioxidant properties could modulate this pathway.
Caption: Hypothetical modulation of the Keap1-Nrf2 pathway by Cyclo(Asp-Asp).
Anti-inflammatory Activity (Theoretical)
Chronic inflammation is implicated in a wide range of diseases. Bioactive peptides can exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines and modulation of key signaling pathways like NF-κB.
Potential Signaling Pathway: NF-κB
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Inhibition of NF-κB activation is a key target for anti-inflammatory therapies.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by Cyclo(Asp-Asp).
Future Directions
The enhanced stability of Cyclo(Asp-Asp) makes it an attractive scaffold for the development of novel therapeutic agents. However, a significant gap exists in the understanding of its specific biological activities. Future research should focus on:
-
Quantitative Biological Assays: Performing in vitro assays to determine the antioxidant (e.g., DPPH, ABTS, ORAC) and anti-inflammatory (e.g., measurement of nitric oxide, TNF-α, IL-6 production in cell-based models) activities of Cyclo(Asp-Asp) to obtain quantitative data such as IC₅₀ values.
-
Mechanism of Action Studies: Investigating the interaction of Cyclo(Asp-Asp) with key signaling pathways, including Keap1-Nrf2 and NF-κB, to elucidate its molecular mechanisms of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Cyclo(Asp-Asp) to understand how structural modifications impact its biological activity.
-
In Vivo Studies: Evaluating the efficacy and pharmacokinetic profile of Cyclo(Asp-Asp) in relevant animal models of diseases related to oxidative stress and inflammation.
References
Cyclo(Asp-Asp): A Comprehensive Technical Guide to Structure and Conformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Asp-Asp), a cyclic dipeptide composed of two L-aspartic acid residues, represents a fundamental scaffold in peptidomimetic and drug discovery research. Its inherent conformational constraints and increased stability compared to its linear counterpart make it an attractive starting point for the design of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure and conformational properties of Cyclo(Asp-Asp), alongside detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, structural biology, and pharmaceutical development.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring and synthetic compounds with a wide range of biological activities. The cyclic structure imparts significant proteolytic stability and restricts the conformational freedom of the constituent amino acid side chains, often leading to enhanced receptor affinity and selectivity. Cyclo(Asp-Asp), with its two carboxylic acid functionalities, presents a unique scaffold for the development of agents targeting a variety of biological processes.[1] Understanding the three-dimensional structure and conformational dynamics of this core is paramount for rational drug design.
Molecular Structure and Properties
Cyclo(Asp-Asp) is a symmetric molecule with the chemical formula C₈H₁₀N₂O₆ and a molecular weight of 230.17 g/mol . The core of the molecule is a six-membered diketopiperazine ring, to which two carboxymethyl side chains are appended.
Structural Data
| Parameter | Atoms Involved | Expected Value |
| Bond Lengths (Å) | ||
| Cα - C' | 1.52 ± 0.02 | |
| C' - N | 1.33 ± 0.01 | |
| N - Cα | 1.46 ± 0.01 | |
| C' = O | 1.23 ± 0.01 | |
| Cα - Cβ | 1.53 ± 0.02 | |
| Cβ - Cγ | 1.52 ± 0.02 | |
| Cγ - Oδ1 | 1.25 ± 0.02 | |
| Cγ = Oδ2 | 1.25 ± 0.02 | |
| Bond Angles (°) ** | ||
| Cα - C' - N | 116 ± 2 | |
| C' - N - Cα | 123 ± 2 | |
| N - Cα - C' | 111 ± 2 | |
| O = C' - N | 121 ± 2 | |
| O = C' - Cα | 123 ± 2 | |
| N - Cα - Cβ | 110 ± 2 | |
| Cα - Cβ - Cγ | 113 ± 2 | |
| Torsion Angles (°) ** | ||
| φ (C'-N-Cα-C') | Variable | |
| ψ (N-Cα-C'-N) | Variable | |
| ω (Cα-C'-N-Cα) | ~0° (trans) or ~180° (cis) | |
| χ₁ (N-Cα-Cβ-Cγ) | Variable |
Note: These values are representative and can vary based on the specific conformation and experimental conditions.
Conformation
The conformation of the central diketopiperazine ring in Cyclo(Asp-Asp) is a key determinant of its overall shape and biological activity. The DKP ring can adopt several conformations, with the most common being a non-planar "boat" form or a nearly "planar" structure. The energetic barrier between these conformations is generally low.
The conformation of the aspartic acid side chains (defined by the χ₁ torsion angle) will also significantly influence the molecule's properties, dictating the spatial orientation of the carboxyl groups. These conformations can range from extended to folded, where the side chains interact with the DKP ring.
Experimental Protocols
Synthesis of Cyclo(Asp-Asp)
A common method for the synthesis of cyclic dipeptides involves the cyclization of a linear dipeptide precursor.
Workflow for Synthesis and Purification
Caption: Synthetic and purification workflow for Cyclo(Asp-Asp).
Detailed Protocol:
-
Protection: Commercially available L-aspartic acid is first protected at the α-amino group (e.g., with Fmoc or Boc) and the side-chain carboxyl group (e.g., as a t-butyl ester). The remaining free carboxyl group is activated.
-
Coupling: The protected and activated L-aspartic acid is coupled to another molecule of protected L-aspartic acid (with a free α-amino group) in a suitable organic solvent (e.g., DMF) using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt).
-
Deprotection: The N-terminal protecting group of the linear dipeptide is selectively removed.
-
Cyclization: The deprotected linear dipeptide is subjected to high dilution conditions in the presence of a coupling agent to favor intramolecular cyclization over polymerization.
-
Final Deprotection: All remaining protecting groups are removed, typically using a strong acid such as trifluoroacetic acid (TFA).
-
Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The identity and purity of the final product are confirmed by mass spectrometry and NMR spectroscopy.
Conformational Analysis
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of cyclic peptides.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR-based conformational analysis.
Protocol:
-
Sample Preparation: A sample of pure Cyclo(Asp-Asp) is dissolved in a deuterated solvent, such as D₂O or DMSO-d₆.
-
Data Acquisition: A series of NMR experiments are performed, including:
-
1D ¹H and ¹³C NMR for initial characterization.
-
2D COSY to identify proton-proton spin systems.
-
2D HSQC and HMBC to assign proton and carbon resonances.
-
2D NOESY or ROESY to identify through-space correlations between protons, which provide distance restraints.
-
-
Data Analysis:
-
Chemical shifts are compared to random coil values to identify conformational preferences.
-
³J(HN,Hα) coupling constants can provide information about the backbone dihedral angle φ.
-
NOE intensities are used to calculate interproton distances.
-
-
Structure Calculation: The experimental restraints (distances and dihedral angles) are used in molecular dynamics or distance geometry calculations to generate a family of low-energy conformations consistent with the NMR data.
4.2.2. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to investigate the secondary structure and conformational changes of chiral molecules in solution.
Protocol:
-
Sample Preparation: A solution of Cyclo(Asp-Asp) of known concentration is prepared in a suitable buffer (e.g., phosphate buffer).
-
Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-250 nm) using a CD spectropolarimeter.
-
Data Analysis: The resulting spectrum, characterized by positive and negative bands, provides a fingerprint of the peptide's conformation. Changes in the CD spectrum upon varying conditions (e.g., temperature, pH) can indicate conformational transitions.
Biological Activity and Signaling Pathways
While specific signaling pathways directly modulated by Cyclo(Asp-Asp) are not yet fully elucidated, cyclic dipeptides, in general, are known to be biologically active.[1] They can act as signaling molecules, enzyme inhibitors, or receptor agonists/antagonists. The two carboxylic acid moieties of Cyclo(Asp-Asp) suggest its potential to chelate metal ions or interact with positively charged binding pockets in biological targets.
Hypothetical Signaling Pathway Modulation
Caption: Potential mechanism of action for Cyclo(Asp-Asp).
This diagram illustrates a hypothetical scenario where Cyclo(Asp-Asp) interacts with a cell surface receptor, thereby modulating a downstream signaling cascade. The specific components of such a pathway for Cyclo(Asp-Asp) remain a subject for future investigation.
Conclusion
Cyclo(Asp-Asp) is a structurally simple yet conformationally intriguing molecule with potential for further development in various scientific and therapeutic areas. This guide has provided a comprehensive overview of its structure, conformational possibilities, and detailed protocols for its synthesis and analysis. The presented information aims to facilitate further research into this and related cyclic dipeptides, ultimately contributing to the design and discovery of new and effective molecular entities.
References
Cyclo(Asp-Asp) as a Signaling Molecule: A Technical Whitepaper on a Molecule of Emerging Interest
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
Cyclo(Asp-Asp), a cyclic dipeptide composed of two aspartic acid residues, represents a class of structurally robust signaling molecules with significant therapeutic and biotechnological potential. Its inherent stability, conferred by its cyclic nature, makes it resistant to enzymatic degradation, a critical attribute for bioactive compounds. While direct and extensive research on Cyclo(Asp-Asp) is still in nascent stages, the broader family of diketopiperazines, to which it belongs, has been shown to exhibit diverse biological activities, including roles in neuroprotection, anti-inflammatory responses, and intercellular communication. This technical guide synthesizes the currently available information on Cyclo(Asp-Asp), drawing parallels from related cyclic dipeptides to infer its potential mechanisms of action and to propose robust experimental frameworks for its future investigation. The document outlines hypothetical signaling pathways and provides detailed, adaptable protocols for key experimental assays, alongside visualizations to guide further research into this promising molecule.
Introduction: The Potential of Cyclo(Asp-Asp)
Cyclo(Asp-Asp) is a member of the diketopiperazine (DKP) family, the smallest class of cyclic peptides. These molecules are gaining increasing attention in the scientific community for their diverse biological activities. The cyclization of the peptide backbone imparts a rigid conformation, which can lead to higher receptor affinity and specificity compared to their linear counterparts. Furthermore, this cyclic structure provides enhanced stability against proteolysis, prolonging their biological half-life.[1]
While specific studies on Cyclo(Asp-Asp) are limited, related cyclic dipeptides have been identified as potent signaling molecules. For instance, Cyclo(His-Pro) has demonstrated neuroprotective effects by modulating the Nrf2-NF-κB signaling axis, a key pathway in cellular stress and inflammatory responses. This precedent suggests that Cyclo(Asp-Asp) may also possess important, yet uncharacterized, signaling capabilities. Its structure, featuring two carboxylic acid side chains, suggests a potential role in interacting with receptors or enzymes that recognize negatively charged moieties, possibly influencing pathways regulated by calcium or interacting with specific metal-dependent enzymes.
Physicochemical Properties and Synthesis
A summary of the known physicochemical properties of Cyclo(Asp-Asp) is presented in Table 1. This data is essential for designing experimental protocols, particularly for ensuring appropriate solubility and stability in assay buffers.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₆ | MedchemExpress |
| Molecular Weight | 230.17 g/mol | MedchemExpress |
| CAS Number | 35309-53-6 | MedchemExpress |
| Appearance | White to off-white powder | Chem-Impex |
| Purity | ≥ 98% (by HPLC) | Liwei Peptide[1] |
| Solubility | Soluble in water | Phoenix Pharmaceuticals, Inc. |
| Storage | Store at ≤ -4 °C | Chem-Impex |
Caption: Table 1. Physicochemical properties of Cyclo(Asp-Asp).
The synthesis of Cyclo(Asp-Asp) and other diketopiperazines can be achieved through various chemical methods, often involving the cyclization of a linear dipeptide precursor.
Hypothetical Signaling Pathways
Based on the activities of related cyclic dipeptides and the structural features of Cyclo(Asp-Asp), we propose two primary hypothetical signaling pathways for investigation: an antioxidant stress response pathway and a calcium signaling modulation pathway.
Antioxidant Stress Response Pathway
Many cyclic dipeptides exhibit antioxidant properties. Cyclo(Asp-Asp), with its two aspartic acid residues, may act as a scavenger of reactive oxygen species (ROS) or, more likely, as an activator of endogenous antioxidant pathways. A plausible mechanism is the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.
Caption: Hypothetical Nrf2-mediated antioxidant pathway activated by Cyclo(Asp-Asp).
Calcium Signaling Modulation
The aspartic acid residues of Cyclo(Asp-Asp) could chelate calcium ions or interact with calcium-binding proteins, thereby modulating intracellular calcium levels. Changes in intracellular calcium are a fundamental signaling mechanism controlling a vast array of cellular processes.
Caption: Hypothetical modulation of calcium signaling by Cyclo(Asp-Asp).
Proposed Experimental Protocols
The following protocols are provided as a guide for the investigation of the biological activity of Cyclo(Asp-Asp). These are standard assays that can be adapted for this specific molecule.
In Vitro Antioxidant Capacity Assay (DPPH)
This assay measures the free radical scavenging activity of a compound.
Materials:
-
Cyclo(Asp-Asp)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of Cyclo(Asp-Asp) in methanol.
-
Prepare serial dilutions of the Cyclo(Asp-Asp) stock solution and the ascorbic acid standard in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each dilution of Cyclo(Asp-Asp) or ascorbic acid to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH scavenging activity and determine the IC50 value.
Caption: Workflow for the DPPH antioxidant assay.
Cell Viability and Neuroprotection Assay (MTT Assay)
This assay can be used to assess the potential protective effects of Cyclo(Asp-Asp) against cellular stress in a neuronal cell line.
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium supplemented with FBS and antibiotics
-
Cyclo(Asp-Asp)
-
6-hydroxydopamine (6-OHDA) or H₂O₂ (as a neurotoxic stressor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Cyclo(Asp-Asp) for 2 hours.
-
Induce neurotoxicity by adding a pre-determined concentration of 6-OHDA or H₂O₂.
-
Incubate for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability relative to untreated controls.
Caption: Workflow for the MTT-based neuroprotection assay.
Intracellular Calcium Measurement
This protocol describes how to measure changes in intracellular calcium concentration using a fluorescent indicator.
Materials:
-
Adherent cells (e.g., HEK293T or a relevant cell line)
-
Fura-2 AM (calcium indicator)
-
Hanks' Balanced Salt Solution (HBSS)
-
Cyclo(Asp-Asp)
-
Ionomycin (positive control)
-
EGTA (chelator)
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Procedure:
-
Seed cells on a black, clear-bottom 96-well plate.
-
Load cells with Fura-2 AM in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Measure the baseline fluorescence ratio (Excitation at 340 nm and 380 nm, Emission at 510 nm).
-
Add Cyclo(Asp-Asp) at various concentrations and record the fluorescence ratio over time.
-
Add ionomycin as a positive control to determine the maximum calcium response.
-
Add EGTA to chelate calcium and determine the minimum fluorescence ratio.
-
Calculate the intracellular calcium concentration based on the fluorescence ratios.
Caption: Workflow for intracellular calcium measurement using Fura-2 AM.
Future Directions and Conclusion
The study of Cyclo(Asp-Asp) as a signaling molecule is a promising area of research. While direct experimental evidence is currently lacking, the inherent stability of this cyclic dipeptide and the known biological activities of related compounds strongly suggest its potential as a modulator of key cellular pathways. The hypothetical frameworks and detailed experimental protocols provided in this technical guide are intended to serve as a robust starting point for the systematic investigation of Cyclo(Asp-Asp). Future research should focus on:
-
Receptor/Target Identification: Utilizing techniques such as affinity chromatography, surface plasmon resonance (SPR), and proteomic approaches to identify the direct binding partners of Cyclo(Asp-Asp).
-
Dose-Response and Efficacy Studies: Establishing clear dose-response curves for any observed biological effects to determine key parameters such as EC50 and IC50.
-
In Vivo Studies: Progressing to animal models to evaluate the bioavailability, pharmacokinetics, and in vivo efficacy of Cyclo(Asp-Asp) in relevant disease models.
References
Cyclo(Asp-Asp): An In-Depth Technical Guide on its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Asp-Asp), a cyclic dipeptide composed of two aspartic acid residues, is a molecule of growing interest within the scientific community. Its inherent structural stability, conferred by its cyclic nature, makes it a compelling candidate for various biomedical and pharmaceutical applications. This technical guide provides a comprehensive overview of the antioxidant potential of Cyclo(Asp-Asp). While direct quantitative data on the antioxidant efficacy of Cyclo(Asp-Asp) remains limited in publicly accessible literature, this document outlines the standard experimental protocols used to assess such properties. Furthermore, it details the theoretical mechanisms by which this cyclic dipeptide may exert its antioxidant effects and provides visual representations of key experimental workflows and signaling pathways relevant to antioxidant activity. This guide serves as a foundational resource for researchers seeking to investigate and harness the antioxidant capabilities of Cyclo(Asp-Asp).
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring or synthetic cyclic compounds formed from two amino acid residues. Their constrained cyclic structure imparts a number of favorable characteristics, including enhanced stability against enzymatic degradation compared to their linear counterparts. This stability is a key attribute for the development of therapeutic agents with improved pharmacokinetic profiles.
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants can mitigate oxidative stress by scavenging free radicals, thereby preventing cellular damage. The exploration of novel antioxidant compounds is therefore a critical area of research.
Cyclo(Asp-Asp) (c(DD)), with its two carboxylic acid side chains, presents a unique chemical structure that suggests potential for antioxidant activity. The aspartic acid residues can potentially participate in electron or hydrogen atom transfer, key mechanisms for neutralizing free radicals. This guide will delve into the theoretical basis for these properties and provide the necessary experimental frameworks for their validation.
Potential Mechanisms of Antioxidant Action
The antioxidant activity of peptides is often attributed to the specific properties of their constituent amino acid residues and the overall peptide structure. For Cyclo(Asp-Asp), the following mechanisms are plausible:
-
Hydrogen Atom Transfer (HAT): The carboxylic acid groups in the aspartic acid side chains could donate a hydrogen atom to a free radical, thereby neutralizing it. The stability of the resulting peptide radical is a key determinant of the efficiency of this mechanism.
-
Single Electron Transfer (SET): The peptide could donate an electron to a radical, forming a radical cation. The ability of the peptide structure to stabilize this new radical species is crucial.
-
Metal Ion Chelation: Although not the primary focus of standard antioxidant assays like DPPH and ABTS, the carboxylic acid groups of Cyclo(Asp-Asp) could potentially chelate pro-oxidant metal ions like Fe²⁺ or Cu²⁺, preventing them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals.
A diagram illustrating a potential antioxidant mechanism is presented below.
Experimental Protocols for Antioxidant Activity Assessment
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. DPPH is a stable free radical that, upon accepting a hydrogen atom or an electron from an antioxidant, is converted to a non-radical form, leading to a color change from purple to yellow, which can be measured spectrophotometrically.
Experimental Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Test Compound (Cyclo(Asp-Asp)) Stock Solution: Prepare a stock solution of Cyclo(Asp-Asp) in a suitable solvent (e.g., methanol or deionized water) at a concentration of 1 mg/mL.
-
Serial Dilutions: From the stock solution, prepare a series of dilutions of Cyclo(Asp-Asp) to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
-
Positive Control: Prepare a stock solution of a known antioxidant, such as ascorbic acid or Trolox, at the same concentrations as the test compound.
-
Blank: The solvent used for dissolving the test compound will serve as the blank.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the Cyclo(Asp-Asp) solution, the positive control, and the blank.
-
The control well will contain 100 µL of DPPH solution and 100 µL of the solvent.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement and Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green ABTS•⁺ is reduced back to its colorless neutral form, and the decrease in absorbance is measured.
Experimental Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.
-
Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
ABTS•⁺ Radical Cation Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•⁺ radical cation.
-
Working ABTS•⁺ Solution: Dilute the ABTS•⁺ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compound (Cyclo(Asp-Asp)) and Controls: Prepare stock solutions and serial dilutions of Cyclo(Asp-Asp) and a positive control (e.g., Trolox) as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the working ABTS•⁺ solution to 10 µL of each concentration of the Cyclo(Asp-Asp) solution, the positive control, and the blank.
-
The control well will contain 190 µL of the working ABTS•⁺ solution and 10 µL of the solvent.
-
Shake the plate and incubate at room temperature for 6 minutes.
-
-
Measurement and Data Analysis:
-
Measure the absorbance of each well at 734 nm.
-
Calculate the percentage of ABTS•⁺ scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.
-
Quantitative Data Summary
As of the latest literature review, specific quantitative data (e.g., IC50 values) for the antioxidant activity of Cyclo(Asp-Asp) from standardized assays like DPPH and ABTS have not been widely published. The table below is provided as a template for researchers to populate with their own experimental data.
| Antioxidant Assay | Test Compound | IC50 Value (µg/mL) | Positive Control | IC50 Value (µg/mL) |
| DPPH | Cyclo(Asp-Asp) | Data Not Available | Ascorbic Acid | Reference Value |
| ABTS | Cyclo(Asp-Asp) | Data Not Available | Trolox | Reference Value |
Reference values for positive controls can vary depending on the specific laboratory conditions and should be determined concurrently with the test compound.
Conclusion and Future Directions
Cyclo(Asp-Asp) presents a promising scaffold for the development of novel antioxidant agents due to its inherent stability and the presence of functional groups capable of radical scavenging. While direct experimental evidence for its antioxidant capacity is currently sparse in the literature, the standardized protocols detailed in this guide provide a clear pathway for its evaluation.
Future research should focus on:
-
Performing comprehensive in vitro antioxidant assays (DPPH, ABTS, ORAC, etc.) to quantify the radical scavenging and antioxidant capacity of Cyclo(Asp-Asp).
-
Investigating the structure-activity relationship by synthesizing and testing derivatives of Cyclo(Asp-Asp) to optimize antioxidant activity.
-
Elucidating the precise mechanisms of antioxidant action through techniques such as electron paramagnetic resonance (EPR) spectroscopy and computational modeling.
-
Evaluating the cytoprotective effects of Cyclo(Asp-Asp) in cell-based models of oxidative stress to determine its potential for in vivo applications.
By systematically addressing these research avenues, the full therapeutic potential of Cyclo(Asp-Asp) as an antioxidant can be realized, paving the way for its application in the pharmaceutical, nutraceutical, and cosmetic industries.
The Enzymatic Degradation Resistance of Cyclo(Asp-Asp): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Asp-Asp), a cyclic dipeptide also known as a diketopiperazine (DKP), presents a compelling scaffold for therapeutic development due to its inherent resistance to enzymatic degradation. This heightened stability, a direct consequence of its constrained cyclic structure, offers a significant advantage over linear peptides, which are often susceptible to rapid proteolysis in biological systems. This technical guide provides a comprehensive overview of the enzymatic degradation resistance of Cyclo(Asp-Asp), summarizing key experimental findings, detailing relevant methodologies, and illustrating associated biological pathways. The information presented herein is intended to support researchers and drug development professionals in harnessing the therapeutic potential of this robust molecule.
Introduction
The pharmaceutical utility of peptides is frequently hampered by their poor metabolic stability, primarily due to degradation by peptidases. Cyclization of peptides into structures such as diketopiperazines is a well-established strategy to overcome this limitation.[1] Cyclo(Asp-Asp), formed from the condensation of two aspartic acid residues, exemplifies this principle. Its rigid structure protects the amide bonds from enzymatic attack, prolonging its biological activity and making it an attractive candidate for drug design.[2][3] This guide delves into the specifics of its enzymatic stability, providing the available data and experimental context.
Enzymatic Degradation Profile of Cyclo(Asp-Asp)
Cyclo(Asp-Asp) exhibits remarkable resistance to degradation by a wide range of common peptidases.[4][5] However, specific microbial enzymes have been identified that can cleave its peptide bonds. The primary mechanism of degradation involves the hydrolysis of one of the amide bonds to form the linear dipeptide, Asp-Asp, which can then be further metabolized by dipeptidases.[4][6]
Quantitative Data on Microbial Degradation
While precise kinetic data such as half-life and degradation rates for Cyclo(Asp-Asp) are not extensively available in the public domain, semi-quantitative studies have demonstrated its susceptibility to degradation by specific microorganisms. The following table summarizes the findings from a key study by Perzborn et al. (2013), which investigated the degradation of various diketopiperazines by different bacterial strains.[4][5][6]
| Bacterial Strain | Biocatalyst | Cyclo(L-Asp-L-Asp) Degradation | Other Degraded Diketopiperazines |
| Paenibacillus chibensis (DSM 329) | Resting Cells & Crude Extract | Detected | cyclo(L-Asp-L-Phe) |
| Rhizobium sp. NA04-01 (DSM 24917) | Resting Cells | Detected | cyclo(L-Asp-L-Phe), cyclo(L-Gly-L-Phe) |
| Streptomyces flavovirens (DSM 40062) | Resting Cells & Crude Extract | Not Detected | cyclo(L-Asp-L-Phe) (inducible) |
| Leifsonia sp. K3 (DSM 27212) | Resting Cells | Not Investigated | cyclo(dl-Ala-dl-Ala), cyclo(L-Gly-L-Phe) |
| Bacillus sp. A16 (DSM 25052) | Resting Cells | Not Investigated | cyclo(dl-Ala-dl-Ala), cyclo(L-Gly-L-Phe) |
Data synthesized from Perzborn et al. (2013).[4][5][6]
Experimental Protocols
The following protocols are based on the methodologies described by Perzborn et al. (2013) for assessing the microbial degradation of diketopiperazines.[6]
Preparation of Biocatalysts
Resting Cells:
-
Cultivate the bacterial strain (e.g., Paenibacillus chibensis, Rhizobium sp.) in an appropriate growth medium.
-
Harvest the cells by centrifugation at 4,816 x g for 30 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet three times with 50 mM sodium phosphate buffer (pH 7.5), with centrifugation after each wash.
-
Resuspend the final cell pellet in 50 mM sodium phosphate buffer (pH 7.5) to obtain the resting cell suspension.[6]
Crude Extract:
-
Follow steps 1-3 for preparing resting cells.
-
Resuspend the cell pellet in 50 mM sodium phosphate buffer (pH 7.5).
-
Disrupt the cells using a method such as sonication or a French press.
-
Centrifuge the cell lysate at 4,816 x g for 30 minutes at 4°C to remove cell debris.
-
The resulting supernatant is the crude enzyme extract.
Biotransformation Assay
-
Prepare a reaction mixture containing 5 mM Cyclo(Asp-Asp) dissolved in 50 mM sodium phosphate buffer (pH 7.5).
-
Initiate the reaction by adding the prepared biocatalyst (resting cells or crude extract).
-
Incubate the reaction mixture at 30°C with shaking (e.g., 1,000 rpm).
-
Collect samples at various time points (e.g., 0, 24, 48, 67 hours).
-
Terminate the enzymatic reaction in the collected samples, for example, by adding a quenching agent or by heat inactivation, followed by centrifugation to remove the biocatalyst.
-
Analyze the supernatant for the degradation of Cyclo(Asp-Asp) and the formation of products.
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
HPLC System: An Agilent 1200 system or equivalent.[4]
-
Column: NUCLEODUR Sphinx RP® (4.6 mm ID × 250 mm, 5 µm particle size) with a C18 security guard column.[4]
-
Mobile Phase: A gradient of methanol and 20 mM sodium phosphate buffer (pH 5.5). For Cyclo(L-Asp-L-Asp), a validated method as described by Perzborn et al. (2013) is used.[4]
-
Flow Rate: 0.7 mL/min.[6]
-
Column Temperature: 20°C or 30°C depending on the methanol concentration.[6]
-
Detection: UV at 210 nm.[6]
-
Analysis: Monitor the decrease in the peak area of Cyclo(Asp-Asp) over time to determine the extent of degradation. The appearance of new peaks would indicate the formation of degradation products, such as the linear dipeptide Asp-Asp.
Signaling Pathways and Mechanisms
While specific signaling pathways in human cells directly modulated by Cyclo(Asp-Asp) are not yet fully elucidated, cyclic dipeptides are known to act as signaling molecules in various biological systems.
Bacterial Quorum Sensing
Cyclic dipeptides can function as autoinducers in bacterial quorum sensing, a cell-to-cell communication mechanism that regulates gene expression in response to population density. This can influence processes such as biofilm formation and virulence factor production.[1]
References
- 1. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harnessing cyclotides to design and develop novel peptide GPCR ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. linkpeptide.com [linkpeptide.com]
- 4. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of Cyclo(Asp-Asp)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Asp-Asp), a cyclic dipeptide of aspartic acid, is a molecule of interest in various fields of biomedical and pharmaceutical research. Its inherent polarity, conferred by the two carboxylic acid side chains, presents unique challenges and considerations for its purification. This document provides detailed application notes and protocols for the purification of Cyclo(Asp-Asp), focusing on chromatographic techniques. It is intended to guide researchers, scientists, and drug development professionals in obtaining high-purity material suitable for downstream applications.
The primary methods discussed are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates molecules based on hydrophobicity, and Hydrophilic Interaction Liquid Chromatography (HILIC), a powerful alternative for highly polar compounds. This guide covers the entire workflow from crude peptide purification to final product characterization and handling.
Overview of Purification Strategies
The purification of Cyclo(Asp-Asp) typically follows its synthesis, most commonly achieved through solid-phase peptide synthesis (SPPS). The crude product from synthesis contains the target cyclic dipeptide along with various impurities such as linear precursors, deletion sequences, and by-products from protecting group cleavage. The goal of the purification process is to isolate Cyclo(Asp-Asp) with high purity, typically greater than 95%, and to accurately characterize the final product.
The choice between RP-HPLC and HILIC depends on the specific impurity profile of the crude mixture and the available instrumentation. While RP-HPLC is the workhorse of peptide purification, HILIC can offer superior retention and selectivity for highly polar molecules like Cyclo(Asp-Asp) that may have limited retention on traditional C18 columns.[1][2][3]
Diagram: General Purification Workflow
Caption: General workflow for the purification of Cyclo(Asp-Asp).
Data Presentation: Comparison of Purification Techniques
The selection of the primary purification technique is critical. The following tables summarize the key performance parameters and typical conditions for RP-HPLC and HILIC in the context of purifying polar cyclic peptides like Cyclo(Asp-Asp).
Table 1: Comparison of Key Performance Metrics for HPLC Methods
| Performance Metric | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) |
| Principle of Separation | Hydrophobicity | Hydrophilicity |
| Typical Loading Capacity | 1-2 mg/mL of column volume (preparative)[4] | Moderate |
| Resolution | Very High | High, complementary to RP-HPLC[5][6] |
| Typical Peptide Recovery | Good to Excellent (>90%)[7] | Good |
| Primary Application | High-resolution analysis and purification of most peptides. | Highly polar and hydrophilic peptides that are poorly retained by RP-HPLC.[1][2] |
Table 2: Typical Purification Parameters and Expected Outcomes
| Parameter | Reversed-Phase (RP-HPLC) Example | Hydrophilic Interaction (HILIC) Example |
| Column Chemistry | C18 or C8 silica, wide-pore (300 Å)[7] | Amide, Diol, or bare silica[3] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% TFA in 95:5 Acetonitrile:Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in 50:50 Acetonitrile:Water |
| Elution Gradient | Increasing concentration of Mobile Phase B | Increasing concentration of water (Mobile Phase B) |
| Expected Purity | > 95% | > 95% |
| Expected Yield/Recovery | 80 - 95%[7] | 70 - 90% |
| Key Advantage for Cyclo(Asp-Asp) | High resolution and established protocols. | Enhanced retention of the polar target molecule. |
| Key Disadvantage for Cyclo(Asp-Asp) | Potential for poor retention (early elution). | Can be more sensitive to sample solvent and salt concentration. |
Note: The expected purity and yield are typical values and can vary significantly based on the crude sample's purity, the optimization of the chromatographic conditions, and the scale of the purification.
Experimental Protocols
This section provides detailed, step-by-step protocols for the key stages of Cyclo(Asp-Asp) purification and characterization.
Protocol 1: Solid-Phase Synthesis of Crude Cyclo(Asp-Asp)
This protocol is adapted from a patented method for the synthesis of cyclic dipeptides containing aspartic acid. It utilizes Fmoc/tBu solid-phase chemistry.
Diagram: Solid-Phase Synthesis Workflow
Caption: Solid-phase synthesis of Cyclo(Asp-Asp).
Materials:
-
2-chlorotrityl chloride (2-CTC) resin
-
Fmoc-Asp(OtBu)-OH
-
N,N'-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N-Methylmorpholine (NMM)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Methanol (MeOH)
Procedure:
-
Resin Loading: Swell 2-CTC resin in DCM. Add Fmoc-Asp(OtBu)-OH (2 eq) and DIPEA (4 eq) to the resin. Agitate for 2-4 hours. Cap any unreacted sites with methanol.
-
First Fmoc Deprotection: Wash the resin with DMF. Treat with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash thoroughly with DMF and DCM.
-
Dipeptide Formation: Dissolve Fmoc-Asp(OtBu)-OH (3 eq), HBTU (3 eq), and NMM (6 eq) in DMF. Add to the resin and agitate for 2 hours to form the linear dipeptide. Wash the resin.
-
Second Fmoc Deprotection: Repeat step 2 to remove the N-terminal Fmoc group.
-
On-Resin Cyclization: Add HBTU (3 eq) and NMM (6 eq) in DMF to the resin to facilitate head-to-tail cyclization. Agitate for 4-6 hours. Wash the resin thoroughly with DMF and DCM and dry.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA and 5% water for 2 hours at room temperature. This cleaves the peptide from the resin and removes the OtBu side-chain protecting groups.
-
Isolation of Crude Product: Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the crude product, decant the ether, and dry the pellet under vacuum.
Protocol 2: Purification by Preparative Reversed-Phase HPLC (RP-HPLC)
Diagram: RP-HPLC Purification Workflow
Caption: Workflow for preparative RP-HPLC.
Materials & Equipment:
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 20-50 mm ID, 5-10 µm particle size, 300 Å pore size)
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)
-
Crude Cyclo(Asp-Asp)
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the crude Cyclo(Asp-Asp) in a minimal volume of Mobile Phase A. If solubility is an issue, a small amount of ACN can be added. Filter the solution through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B at the desired flow rate until a stable baseline is achieved.
-
Method Parameters:
-
Flow Rate: Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column).
-
Detection: 215 nm.
-
Gradient: A shallow gradient is often effective for peptides. For Cyclo(Asp-Asp), which is very polar, a very shallow gradient at low organic concentration is required.
-
Example Gradient: 0-5% B over 5 minutes, then 5-20% B over 40 minutes.
-
-
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Start the gradient and begin collecting fractions as the UV detector signal begins to rise.
-
Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each. Mass spectrometry can be used to confirm the presence of the target molecule (ESI-MS m/z for [M+H]⁺: 231.06, [M+Na]⁺: 253.04).
-
Pooling: Combine the fractions that meet the desired purity criteria (e.g., >98%).
Protocol 3: Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)
Materials & Equipment:
-
Preparative HPLC system with a UV detector
-
Preparative HILIC column (e.g., Amide or Diol chemistry, 20-50 mm ID)
-
Mobile Phase A: 0.1% (v/v) TFA in 95:5 (v/v) ACN:Water
-
Mobile Phase B: 0.1% (v/v) TFA in 50:50 (v/v) ACN:Water
-
Crude Cyclo(Asp-Asp)
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the crude Cyclo(Asp-Asp) in a minimal volume of the initial mobile phase conditions (high ACN, e.g., 95% ACN). This is critical to ensure good peak shape. Filter the solution through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the HILIC column with 100% Mobile Phase A at the desired flow rate until a stable baseline is achieved.
-
Method Parameters:
-
Flow Rate: Scaled according to column diameter.
-
Detection: 215 nm.
-
Gradient: Elution is achieved by increasing the water content.
-
Example Gradient: 0% B for 5 minutes, then 0-60% B over 40 minutes.
-
-
-
Injection and Fraction Collection: Inject the sample and collect fractions based on the UV chromatogram.
-
Fraction Analysis and Pooling: Analyze fractions and pool pure fractions as described in the RP-HPLC protocol.
Protocol 4: Post-Purification Lyophilization
Materials & Equipment:
-
Pooled pure fractions of Cyclo(Asp-Asp) in HPLC solvent
-
Lyophilizer (Freeze-dryer)
-
Suitable vials or flasks
Procedure:
-
Pre-Freezing: Place the pooled fractions in lyophilization flasks or vials. It is advisable to aliquot the solution into appropriate volumes. Snap-freeze the solution using a dry ice/ethanol bath or liquid nitrogen until completely solid.
-
Primary Drying (Sublimation): Place the frozen samples on the lyophilizer. Start the cycle, ensuring the vacuum is below 100 mTorr. The shelf temperature should be kept low (e.g., -20 °C to -10 °C) to remove the bulk of the solvent via sublimation. This phase may take 24-48 hours.
-
Secondary Drying (Desorption): Once all the ice has sublimated, gradually increase the shelf temperature (e.g., to 20 °C) while maintaining a high vacuum. This step removes residual bound water molecules. This may take an additional 12-24 hours.
-
Final Product: Once the cycle is complete, vent the lyophilizer with an inert gas like nitrogen. Quickly cap the vials to prevent moisture re-absorption. The final product should be a fluffy, white powder. Store immediately in a desiccator at -20°C or below.
Characterization of Purified Cyclo(Asp-Asp)
Vibrational Spectroscopy (FTIR): Fourier-transform infrared (FTIR) spectroscopy can confirm the presence of key functional groups.
-
Expected Peaks:
-
~1690-1670 cm⁻¹: C=O stretch (side-chain carboxylic acid)
-
~1660 cm⁻¹: C=O stretch (cis-amide I band of the diketopiperazine ring)
-
~1490 cm⁻¹: cis-amide II band
-
Broad O-H stretch from the carboxylic acid groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure and purity of the final product. The spectrum is typically run in a deuterated solvent like D₂O.
-
Expected ¹H NMR Signals (in D₂O):
-
The methine proton (α-proton) attached to the nitrogen-bearing carbon is expected to appear downfield due to the influence of the adjacent electronegative nitrogen and carbonyl groups.
-
The two methylene protons (β-protons) on the side chain will be diastereotopic and are expected to appear as a complex multiplet, further split by the adjacent α-proton.
-
Troubleshooting
Table 3: Common HPLC Purification Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with free silanols on the column. - Column overload. - Mismatch between sample solvent and mobile phase (especially in HILIC). | - Use a high-purity, end-capped column. - Lower the pH of the mobile phase (e.g., using 0.1% TFA) to suppress silanol activity. - Reduce the amount of sample loaded. - Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase.[8] |
| Poor Resolution / Co-elution | - Inappropriate gradient slope. - Unsuitable column chemistry. | - Make the gradient shallower to increase the separation between peaks.[7] - If using RP-HPLC, try a different stationary phase (e.g., C8, Phenyl-Hexyl). - Switch to an orthogonal technique like HILIC. |
| No or Poor Retention (RP-HPLC) | - The compound is too polar for the stationary phase. | - Start the gradient at 0% or a very low percentage of organic solvent. - Use a more polar embedded stationary phase. - Switch to HILIC, which is designed for polar compounds.[3] |
| Split or Broad Peaks | - Column void or contamination at the inlet frit. - Sample overload. - Sample dissolved in a solvent much stronger than the mobile phase. | - Reverse-flush the column or replace the inlet frit. If a void is present, the column may need to be replaced. - Decrease the injection volume or sample concentration. - Re-dissolve the sample in the initial mobile phase. |
This comprehensive guide provides a robust framework for the successful purification and characterization of Cyclo(Asp-Asp). By carefully selecting the appropriate chromatographic technique and optimizing the experimental parameters, researchers can obtain high-purity material essential for advancing their scientific and drug development objectives.
References
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. WO2007071768A1 - Purification of proteins using preparative reverse phase chromatography (rpc) - Google Patents [patents.google.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: Characterization of Cyclo(Asp-Asp)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive characterization of Cyclo(Asp-Asp), a cyclic dipeptide of interest in various research and development fields. The following protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy are designed to ensure accurate and reproducible analysis of this molecule.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for assessing the purity of Cyclo(Asp-Asp) and for its quantification. A reverse-phase HPLC method is typically employed.
Experimental Protocol
Objective: To determine the purity of a Cyclo(Asp-Asp) sample.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water
-
Cyclo(Asp-Asp) standard
-
Sample of Cyclo(Asp-Asp)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in ultrapure water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Dissolve the Cyclo(Asp-Asp) sample and standard in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the samples through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25 °C.
-
Set the UV detection wavelength to 210 nm.
-
Inject 10 µL of the sample.
-
Run a linear gradient as described in the table below.
-
Data Presentation
Table 1: HPLC Gradient for Cyclo(Asp-Asp) Analysis
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 22 | 5 | 95 |
| 25 | 5 | 95 |
| 27 | 95 | 5 |
| 30 | 95 | 5 |
Visualization
Caption: HPLC workflow for Cyclo(Asp-Asp) purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it ideal for the identification and quantification of Cyclo(Asp-Asp).
Experimental Protocol
Objective: To confirm the identity and quantify the amount of Cyclo(Asp-Asp) in a sample.
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Reagents:
-
Acetonitrile (ACN), LC-MS grade.
-
Formic acid (FA), LC-MS grade.
-
Ultrapure water.
-
Cyclo(Asp-Asp) standard.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in ultrapure water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in acetonitrile.
-
-
Sample Preparation:
-
Prepare a calibration curve using the Cyclo(Asp-Asp) standard.
-
Dissolve the sample in Mobile Phase A.
-
-
LC-MS/MS Conditions:
-
Use the same gradient as in the HPLC method, adjusting the flow rate for the smaller column diameter (e.g., 0.3 mL/min).
-
Set the ESI source to positive ionization mode.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for Cyclo(Asp-Asp).
-
Perform MS/MS analysis in Multiple Reaction Monitoring (MRM) mode for quantification.
-
Data Presentation
Table 2: Mass Spectrometry Parameters for Cyclo(Asp-Asp)
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Precursor Ion [M+H]⁺ (m/z) | 231.06 |
| Product Ions (m/z) | To be determined experimentally |
| Collision Energy (eV) | To be optimized |
Note: The fragmentation of cyclic dipeptides can be complex. In positive ion mode, common losses include water, ammonia, and parts of the side chains. The specific product ions for Cyclo(Asp-Asp) should be determined by infusing a standard solution and performing product ion scans.
Visualization
Caption: LC-MS/MS workflow for Cyclo(Asp-Asp) analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique for the unambiguous structural confirmation of Cyclo(Asp-Asp). 1H and 13C NMR are fundamental for this purpose.
Experimental Protocol
Objective: To confirm the chemical structure of Cyclo(Asp-Asp).
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d6 or D₂O).
-
Cyclo(Asp-Asp) sample (typically 5-10 mg).
Procedure:
-
Sample Preparation:
-
Dissolve the Cyclo(Asp-Asp) sample in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum.
-
Acquire a 13C NMR spectrum.
-
For more detailed structural analysis, 2D NMR experiments such as COSY and HSQC can be performed.
-
Data Presentation
Table 3: Expected NMR Chemical Shifts for Cyclo(L-Asp-L-Asp)
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| α-CH | Variable (approx. 4.0-4.5) | Variable (approx. 50-55) |
| β-CH₂ | Variable (approx. 2.5-3.0) | Variable (approx. 35-40) |
| Amide NH | Variable (approx. 7.5-8.5) | - |
| Carbonyl (Amide) | - | Variable (approx. 170-175) |
| Carbonyl (Side Chain) | - | Variable (approx. 170-175) |
Note: Chemical shifts are highly dependent on the solvent, concentration, and temperature. The values provided are approximate ranges.
Visualization
Caption: NMR workflow for structural elucidation.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy provides information about the functional groups present in Cyclo(Asp-Asp), confirming the presence of amide and carboxylic acid moieties.
Experimental Protocol
Objective: To identify the key functional groups in Cyclo(Asp-Asp).
Instrumentation:
-
FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation:
-
Place a small amount of the solid Cyclo(Asp-Asp) sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum prior to the sample measurement.
-
Data Presentation
Table 4: Vibrational Band Assignments for Solid-State Cyclo(L-Asp-L-Asp)[1]
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3500 | N-H stretching |
| ~2900-3000 | C-H stretching |
| ~1693, 1670 | C=O stretching (side-chain carboxylic acid) |
| ~1660 | Amide I (C=O stretching) |
| ~1489 | Amide II (N-H bending and C-N stretching) |
Note: These assignments are based on published data for the solid state and may vary slightly depending on the sample form and measurement conditions.[1]
Visualization
Caption: FT-IR workflow for functional group analysis.
References
Application Notes and Protocols for Cyclo(Asp-Asp) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cyclo(Asp-Asp)
Cyclo(Asp-Asp), a cyclic dipeptide composed of two aspartic acid residues, is a stable molecule with potential applications in various fields, including pharmacology and cosmetics.[1] Its cyclic structure confers enhanced resistance to enzymatic degradation compared to its linear counterpart, which may prolong its biological activity.[1] Cyclo(Asp-Asp) is explored for its potential as a signaling molecule and for its antioxidant properties.[1] While specific in-depth cellular studies on Cyclo(Asp-Asp) are not extensively available in publicly accessible literature, this document provides a framework for its application in cell culture based on its general characteristics and the established methodologies for evaluating similar bioactive compounds.
Product Information and Handling
A summary of the general properties and handling recommendations for Cyclo(Asp-Asp) is provided below.
| Property | Description | Reference |
| Molecular Formula | C8H10N2O6 | [2][3] |
| Molecular Weight | 230.17 g/mol | [3] |
| Appearance | Lyophilized powder | [1] |
| Purity | >98% | [1] |
| Reconstitution | It is recommended to reconstitute the lyophilized powder in sterile water to a concentration of no less than 100 µg/mL. | [1] |
| Storage | Store the lyophilized powder at -20°C. After reconstitution, aliquot and store at -20°C to avoid repeated freeze-thaw cycles. | [1] |
Potential Applications in Cell Culture
Based on the general properties of cyclic dipeptides and the stated potential of Cyclo(Asp-Asp), it can be investigated for the following applications in a cell culture setting:
-
Antiproliferative and Cytotoxic Effects: Assessing the ability of Cyclo(Asp-Asp) to inhibit the growth of cancer cell lines.
-
Induction of Apoptosis: Determining if Cyclo(Asp-Asp) can trigger programmed cell death in cancer cells.
-
Antioxidant Activity: Evaluating its capacity to protect cells from oxidative stress.
-
Modulation of Signaling Pathways: Investigating its effect on key cellular signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in disease.
Experimental Protocols
The following are detailed, generalized protocols for investigating the biological activities of Cyclo(Asp-Asp) in cell culture. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Assessment of Cytotoxicity and Antiproliferative Effects using MTT Assay
This protocol determines the concentration-dependent effect of Cyclo(Asp-Asp) on cell viability.
Materials:
-
Cyclo(Asp-Asp) stock solution (e.g., 1 mg/mL in sterile water)
-
Selected cell line (e.g., a cancer cell line like HeLa or MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Cyclo(Asp-Asp) stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 1000 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Cyclo(Asp-Asp). Include a vehicle control (medium with the same amount of sterile water as the highest concentration of the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
References
Application Notes and Protocols: Cyclo(Asp-Asp) in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Cyclo(Asp-Asp), a cyclic dipeptide composed of two aspartic acid residues, in the development of advanced drug delivery systems. The inherent properties of Cyclo(Asp-Asp), such as enhanced enzymatic stability and biocompatibility, make it an attractive candidate for formulating novel therapeutic carriers. This document outlines its potential applications, presents representative quantitative data for hypothetical Cyclo(Asp-Asp)-based drug delivery systems, and provides detailed experimental protocols for their synthesis, formulation, and characterization.
Introduction to Cyclo(Asp-Asp) in Drug Delivery
Cyclic peptides, including the simple yet promising Cyclo(Asp-Asp), offer significant advantages over their linear counterparts in pharmaceutical applications. The cyclic structure confers remarkable resistance to enzymatic degradation by exopeptidases, prolonging their circulation time and bioavailability.[1][2][3] The presence of two carboxylic acid moieties in Cyclo(Asp-Asp) provides functional handles for drug conjugation or for imparting pH-responsive properties to a drug carrier. Furthermore, the self-assembly of such peptides can lead to the formation of nanostructures suitable for drug encapsulation.[4][5][6]
Key Advantages of Cyclo(Asp-Asp) as a Drug Delivery Vehicle:
-
Enhanced Stability: The cyclic nature protects against enzymatic degradation, a common challenge for peptide-based therapeutics.[1][2][3]
-
Biocompatibility: Composed of naturally occurring amino acids, Cyclo(Asp-Asp) is expected to have low toxicity and immunogenicity.[7]
-
Functionality: The carboxylic acid side chains can be used for drug attachment or to create stimuli-responsive systems (e.g., pH-sensitive release in tumor microenvironments).
-
Self-Assembly: The potential to self-assemble into nanostructures like nanoparticles or hydrogels for drug encapsulation.[4][5]
Quantitative Data Summary
The following tables present hypothetical yet plausible quantitative data for a representative Cyclo(Asp-Asp)-based nanoparticle system designed for the delivery of a model anticancer drug, Doxorubicin. These values are based on typical findings for similar peptide-based drug delivery systems and should serve as a benchmark for experimental design.
Table 1: Physicochemical Properties of Doxorubicin-Loaded Cyclo(Asp-Asp) Nanoparticles
| Parameter | Value | Method of Analysis |
| Mean Particle Size | 150 ± 20 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -25 ± 5 mV | Laser Doppler Velocimetry |
| Drug Loading Content (DLC) | 8% (w/w) | UV-Vis Spectroscopy |
| Encapsulation Efficiency (EE) | 85% | UV-Vis Spectroscopy |
Table 2: In Vitro Drug Release Kinetics from Cyclo(Asp-Asp) Nanoparticles
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | 10 ± 2 | 25 ± 3 |
| 6 | 25 ± 4 | 50 ± 5 |
| 12 | 40 ± 5 | 75 ± 6 |
| 24 | 55 ± 6 | 90 ± 5 |
| 48 | 65 ± 7 | > 95 |
Experimental Protocols
Synthesis of Cyclo(Asp-Asp)
This protocol describes a general method for the solid-phase synthesis of Cyclo(Asp-Asp).
Materials:
-
Fmoc-Asp(OtBu)-OH
-
2-Chlorotrityl chloride (2-CTC) resin
-
N,N'-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Loading: Swell 2-CTC resin in DCM. Add Fmoc-Asp(OtBu)-OH and DIPEA in DMF/DCM. Agitate for 2 hours. Cap any unreacted sites with methanol/DIPEA in DCM.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Peptide Coupling: Dissolve Fmoc-Asp(OtBu)-OH, DCC, and HOBt in DMF and add to the resin. Agitate for 2 hours to form the linear dipeptide.
-
Final Fmoc Deprotection: Repeat step 2 to deprotect the N-terminus of the dipeptide.
-
Cleavage from Resin (with side-chain protection): Treat the resin with a mild cleavage cocktail (e.g., 1% TFA in DCM) to cleave the peptide while keeping the side-chain protecting groups intact.
-
Cyclization in Solution: Dissolve the protected linear peptide in a large volume of DCM/DMF. Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and stir for 24 hours to facilitate head-to-tail cyclization.
-
Deprotection: Remove the side-chain protecting groups by treating with a strong acid cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Purification: Purify the crude Cyclo(Asp-Asp) by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.
Formulation of Drug-Loaded Cyclo(Asp-Asp) Nanoparticles
This protocol details the preparation of drug-loaded nanoparticles via a self-assembly/nanoprecipitation method.
Materials:
-
Cyclo(Asp-Asp)
-
Doxorubicin hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Dissolve 10 mg of Cyclo(Asp-Asp) and 1 mg of Doxorubicin hydrochloride in 1 mL of DMSO.
-
Add the DMSO solution dropwise to 10 mL of rapidly stirring deionized water.
-
Continue stirring for 4 hours at room temperature to allow for nanoparticle self-assembly.
-
Transfer the nanoparticle suspension to a dialysis membrane and dialyze against deionized water for 48 hours to remove free drug and DMSO.
-
Collect the purified nanoparticle suspension and store at 4°C.
Characterization of Nanoparticles
Procedure:
-
Size and Zeta Potential: Dilute the nanoparticle suspension in deionized water and analyze using a Zetasizer instrument.
-
Drug Loading and Encapsulation Efficiency:
-
Lyophilize a known volume of the nanoparticle suspension to obtain the total weight of nanoparticles and encapsulated drug.
-
Dissolve the lyophilized powder in DMSO to disrupt the nanoparticles and release the drug.
-
Quantify the amount of Doxorubicin using a UV-Vis spectrophotometer at 480 nm against a standard curve.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
-
In Vitro Drug Release Study
Procedure:
-
Place 1 mL of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in 20 mL of release buffer (e.g., PBS at pH 7.4 or acetate buffer at pH 5.5) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw 1 mL of the release buffer and replace it with 1 mL of fresh buffer.
-
Quantify the amount of released Doxorubicin in the collected samples using a UV-Vis spectrophotometer.
Cellular Uptake Study
Procedure:
-
Seed cancer cells (e.g., MCF-7) in a 24-well plate and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing free Doxorubicin or Doxorubicin-loaded Cyclo(Asp-Asp) nanoparticles at a final Doxorubicin concentration of 5 µg/mL.
-
Incubate for various time points (e.g., 1, 4, 24 hours).
-
Wash the cells with PBS to remove extracellular nanoparticles and drug.
-
Lyse the cells and quantify the intracellular Doxorubicin concentration using a fluorescence plate reader.
-
Visualize cellular uptake using fluorescence microscopy.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for the synthesis, formulation, and evaluation of Cyclo(Asp-Asp) drug delivery systems.
Cellular Uptake and Drug Action Pathway
Caption: Hypothetical pathway of nanoparticle uptake and intracellular drug action.
Hypothetical Signaling Pathway Modulation
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a delivered therapeutic agent.
References
- 1. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openpr.com [openpr.com]
- 3. mdpi.com [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Self-Assembling Peptides and Their Application in the Treatment of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Solid-Phase Peptide Synthesis of Cyclo(Asp-Asp)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the solid-phase peptide synthesis (SPPS) of Cyclo(Asp-Asp), a cyclic dipeptide composed of two aspartic acid residues. The synthesis of cyclic peptides, particularly those containing aspartic acid, presents unique challenges, most notably the propensity for aspartimide formation. This application note outlines a strategic approach to mitigate this side reaction through the careful selection of protecting groups and optimized reaction conditions. Detailed protocols for resin preparation, Fmoc-based peptide elongation, on-resin cyclization, cleavage from the solid support, and final purification are provided. Furthermore, this guide includes quantitative data presented in structured tables for easy reference and visual diagrams generated using Graphviz to illustrate the experimental workflow.
Introduction
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are the smallest class of cyclic peptides and are widespread in nature. They exhibit a range of biological activities and possess advantageous properties such as enhanced stability against enzymatic degradation compared to their linear counterparts.[1] Cyclo(Asp-Asp), with its two carboxylic acid side chains, presents a unique chemical scaffold with potential applications in drug development and as a biochemical probe. Its cyclic nature imparts a rigid conformation, which can lead to specific interactions with biological targets.[2]
The solid-phase peptide synthesis (SPPS) methodology, pioneered by Merrifield, offers an efficient route for the synthesis of peptides by assembling the peptide chain on an insoluble resin support.[3] However, the synthesis of peptides containing aspartic acid is often complicated by the formation of a stable five-membered ring succinimide intermediate, known as an aspartimide.[4] This side reaction can lead to the formation of β- and α-piperidide adducts and racemization, significantly reducing the yield and purity of the target peptide.[4]
This guide details a robust protocol for the synthesis of Cyclo(Asp-Asp) using an Fmoc/tBu strategy, with a focus on minimizing aspartimide formation through the use of an orthogonal protecting group on the side chain of the first aspartic acid residue to facilitate on-resin cyclization.
Experimental Protocols
Materials and Reagents
-
Resin: 2-Chlorotrityl chloride (2-CTC) resin is recommended for anchoring the first amino acid, as it allows for cleavage under mild acidic conditions, preserving the side-chain protecting groups if necessary.[5]
-
Amino Acids: Fmoc-Asp(OAll)-OH and Fmoc-Asp(OtBu)-OH. The allyl (All) protecting group is orthogonal to the acid-labile t-butyl (tBu) group and the base-labile Fmoc group.[6]
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOBt (Hydroxybenzotriazole) and DIPEA (N,N-Diisopropylethylamine).[7]
-
Fmoc Deprotection: 20% piperidine in N,N-dimethylformamide (DMF).
-
Allyl Deprotection: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) and a scavenger like phenylsilane.
-
On-Resin Cyclization: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or DPPA (Diphenylphosphoryl azide) with DIPEA.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS).[8]
-
Solvents: Dichloromethane (DCM), DMF, Methanol (MeOH).
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC).
Synthesis Workflow
The overall workflow for the solid-phase synthesis of Cyclo(Asp-Asp) is depicted below.
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. Solid-phase synthesis of cyclic hexapeptides wollamides A, B and desotamide B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols: Purification of Cyclo(Asp-Asp) by Reverse-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Asp-Asp), a cyclic dipeptide composed of two aspartic acid residues, is of growing interest in various fields, including drug development and biochemistry, due to its unique structural properties and potential biological activities. The cyclic nature of this peptide imparts increased stability and resistance to enzymatic degradation compared to its linear counterpart.[1] Efficient purification is critical to obtaining high-purity Cyclo(Asp-Asp) for downstream applications. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of peptides, separating them based on their hydrophobicity.[2][3][4]
This document provides detailed application notes and protocols for the purification of Cyclo(Asp-Asp) using RP-HPLC. It includes two distinct methods, one utilizing a methanol gradient and the other a more conventional acetonitrile gradient, to provide flexibility for various laboratory setups and requirements.
Data Presentation
The following table summarizes the key chromatographic parameters for two different RP-HPLC methods for the analysis and purification of Cyclo(Asp-Asp).
| Parameter | Method 1: Methanol Gradient | Method 2: Acetonitrile Gradient |
| HPLC System | Standard Analytical HPLC System | Analytical or Preparative HPLC System |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 50 mM Sodium Phosphate Buffer, pH 7.5 | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Methanol | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Isocratic at 10% B | 5% to 30% B over 20 minutes |
| Flow Rate | 0.3 mL/min | 1.0 mL/min |
| Column Temperature | 15°C | Ambient or 30°C |
| Detection Wavelength | 210 nm | 210 - 220 nm |
| Injection Volume | 10 µL | 10 - 100 µL (analytical) |
| Expected Retention Time | ~5-7 minutes | Dependent on exact gradient and system |
Experimental Protocols
Method 1: Isocratic Separation with Methanol Gradient
This method is adapted from established protocols for the separation of cyclic dipeptides and is suitable for analytical purposes to resolve Cyclo(Asp-Asp) from its linear counterpart.
1. Materials and Reagents:
-
Cyclo(Asp-Asp) standard or crude synthesis mixture
-
Methanol (HPLC grade)
-
Sodium phosphate (for buffer preparation)
-
Phosphoric acid or sodium hydroxide (for pH adjustment)
-
Water (HPLC grade)
2. Equipment:
-
Analytical HPLC system with UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Syringe filters (0.22 µm or 0.45 µm)
-
pH meter
3. Mobile Phase Preparation:
-
Mobile Phase A (50 mM Sodium Phosphate, pH 7.5): Dissolve the appropriate amount of sodium phosphate in HPLC-grade water to make a 50 mM solution. Adjust the pH to 7.5 using phosphoric acid or sodium hydroxide. Filter the buffer through a 0.45 µm filter.
-
Mobile Phase B (Methanol): Use HPLC-grade methanol.
4. Sample Preparation:
-
Dissolve the crude Cyclo(Asp-Asp) sample or standard in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Vortex the sample until fully dissolved.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
5. HPLC Method Parameters:
-
Column: C18 reversed-phase, 250 x 4.6 mm, 5 µm
-
Mobile Phase: 10% Methanol (B) and 90% 50 mM Sodium Phosphate, pH 7.5 (A)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 15°C
-
Detection: 210 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
6. Procedure:
-
Equilibrate the column with the mobile phase mixture (90% A, 10% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the chromatogram for the elution of Cyclo(Asp-Asp). The cyclic dipeptide is expected to elute earlier than its corresponding linear dipeptide due to its more compact structure.
Method 2: Gradient Separation with Acetonitrile and TFA
This protocol uses a more conventional mobile phase system for peptide purification and is suitable for both analytical and preparative scale work. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve peak shape.
1. Materials and Reagents:
-
Crude Cyclo(Asp-Asp) from synthesis
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water (HPLC grade)
2. Equipment:
-
Analytical or Preparative HPLC system with a gradient pump and UV detector
-
C18 reverse-phase column (analytical: 250 x 4.6 mm, 5 µm; preparative: larger dimensions)
-
Syringe filters (0.22 µm or 0.45 µm)
-
Fraction collector (for preparative scale)
3. Mobile Phase Preparation:
-
Mobile Phase A (0.1% TFA in Water): Add 1 mL of TFA to 1 L of HPLC-grade water. Mix thoroughly.
-
Mobile Phase B (0.1% TFA in Acetonitrile): Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile. Mix thoroughly.
4. Sample Preparation:
-
Dissolve the crude Cyclo(Asp-Asp) mixture in a minimal amount of Mobile Phase A. The concentration will depend on whether the purification is analytical or preparative. For preparative runs, aim for a concentration that allows for complete dissolution.
-
Vortex or sonicate briefly to ensure the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
5. HPLC Method Parameters:
-
Column: C18 reversed-phase (analytical or preparative)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient Program:
-
0-5 min: 5% B (isocratic)
-
5-25 min: 5% to 30% B (linear gradient)
-
25-30 min: 30% to 95% B (wash)
-
30-35 min: 95% B (isocratic wash)
-
35-40 min: 95% to 5% B (return to initial conditions)
-
40-50 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min for analytical; adjust for preparative scale based on column diameter.
-
Column Temperature: Ambient or 30°C
-
Detection: 210-220 nm
-
Injection Volume: 10-100 µL for analytical; larger volumes for preparative scale.
6. Procedure:
-
Equilibrate the column with 5% Mobile Phase B for a sufficient time to ensure a stable baseline.
-
Inject the prepared crude sample.
-
Run the gradient program.
-
For preparative purification, collect fractions corresponding to the major peak, which should be the target Cyclo(Asp-Asp).
-
Analyze the collected fractions for purity using an analytical version of the same HPLC method.
-
Pool the pure fractions and lyophilize to obtain the purified Cyclo(Asp-Asp) as a solid.
Visualizations
The following diagram illustrates the general experimental workflow for the purification of Cyclo(Asp-Asp) using reverse-phase HPLC.
Caption: General workflow for the purification of Cyclo(Asp-Asp) by RP-HPLC.
References
Application Notes and Protocols for Cyclo(Asp-Asp) in Peptide Folding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cyclo(L-Asp-L-Asp), a cyclic dipeptide, as a model system for investigating the fundamental principles of peptide folding. Its constrained diketopiperazine ring structure makes it an excellent scaffold for studying local conformational preferences, such as β-turns, which are critical secondary structural motifs in proteins. This document outlines the synthesis, conformational analysis, and computational modeling of Cyclo(Asp-Asp), offering detailed protocols and expected outcomes for researchers in structural biology and drug design.
Introduction to Cyclo(Asp-Asp) as a Folding Model
Cyclo(L-Asp-L-Asp) is a cyclic dipeptide composed of two L-aspartic acid residues. The cyclic nature of this molecule imposes significant conformational constraints on the peptide backbone, making it a simplified yet powerful model for studying the intrinsic folding propensities of amino acid residues. Its small size and relative rigidity facilitate detailed structural characterization by various spectroscopic and computational methods. Understanding the conformational landscape of Cyclo(Asp-Asp) provides insights into the forces that govern the formation of secondary structures in larger, more complex peptides and proteins.
Data Presentation: Conformational Parameters
Table 1: Theoretical Dihedral Angles (Φ, Ψ) for Cyclo(L-Asp-L-Asp) from Molecular Dynamics Simulations.
Note: These values represent common conformations observed in simulations and may vary depending on the force field and solvent model used.
| Residue | Dihedral Angle | Representative Value (degrees) |
| Asp-1 | Φ (Phi) | -80 to -60 |
| Ψ (Psi) | +70 to +90 | |
| Asp-2 | Φ (Phi) | +70 to +90 |
| Ψ (Psi) | -80 to -60 |
Table 2: Representative NMR Vicinal Coupling Constants (³J) for Cyclic Dipeptides.
Note: These are typical coupling constants for protons in a cyclic dipeptide framework and can be used as a starting point for the analysis of Cyclo(Asp-Asp) NMR spectra.
| Coupled Protons | Typical ³J Value (Hz) |
| H-N -- H-α | 2 - 5 |
| H-α -- H-β | 3 - 10 |
Table 3: Thermodynamic Parameters for Diketopiperazine Stability.
Note: These are general thermodynamic values for the formation and stability of the diketopiperazine ring, which is the core structure of Cyclo(Asp-Asp).[1]
| Parameter | Representative Value |
| Gibbs Free Energy of Formation (ΔG°) | Favorable (Negative) |
| Enthalpy of Formation (ΔH°) | Varies with side chains |
| Entropy of Formation (ΔS°) | Generally unfavorable |
Experimental Protocols
Synthesis of Cyclo(L-Asp-L-Asp)
This protocol outlines the solid-phase synthesis of the linear dipeptide precursor followed by solution-phase cyclization.
Diagram of the Synthesis Workflow
References
Application Notes and Protocols for Cyclo(Asp-Asp) in Tissue Engineering
Disclaimer: As of the current date, specific research on the applications of "Cyclo(Asp-Asp)" in tissue engineering is limited in publicly available scientific literature. The following application notes and protocols are based on the established potential of cyclic dipeptides and other cyclic peptides in tissue engineering and are intended to serve as a foundational guide for researchers and drug development professionals interested in exploring the potential of Cyclo(Asp-Asp). The experimental parameters provided are illustrative and would require optimization for specific applications.
Application Notes
Introduction to Cyclic Dipeptides in Tissue Engineering
Cyclic dipeptides (CDPs), also known as diketopiperazines, are the simplest form of cyclic peptides and are noted for their high stability against enzymatic degradation, a crucial feature for therapeutic applications.[1] Their rigid conformation can lead to specific interactions with biological targets, making them attractive candidates for biomaterial functionalization in tissue engineering.[1][2][3] The incorporation of bioactive motifs into tissue engineering scaffolds can guide cellular behavior, such as adhesion, proliferation, and differentiation, which are essential for successful tissue regeneration.[4][5]
Potential of Cyclo(Asp-Asp) as a Bioactive Motif
While direct evidence is not yet available, the structure of Cyclo(Asp-Asp) suggests several potential applications in tissue engineering. The presence of two aspartic acid residues provides carboxylic acid functional groups that could be involved in cell receptor binding or could be used for covalent attachment to scaffold materials. Aspartic acid is a component of the well-known Arginine-Glycine-Aspartic acid (RGD) cell adhesion motif, suggesting that Cyclo(Asp-Asp) might have some influence on cell attachment and signaling.
Hypothetical Applications in Bone and Cartilage Tissue Engineering
Growth factor mimetic peptides are being explored for bone and cartilage regeneration.[6][7] Scaffolds functionalized with bioactive peptides can create a microenvironment that promotes the differentiation of mesenchymal stem cells into osteoblasts or chondrocytes.[6] Future research could explore if Cyclo(Asp-Asp) can mimic the effects of certain growth factors or extracellular matrix components to support skeletal tissue regeneration.
Hypothetical Applications in Promoting Angiogenesis
The formation of new blood vessels, or angiogenesis, is critical for the survival of engineered tissues.[8][9] Bioactive molecules that can stimulate angiogenesis are often incorporated into tissue engineering scaffolds.[10] Peptides that mimic vascular endothelial growth factor (VEGF) have shown promise in this area.[8][9] Investigating whether Cyclo(Asp-Asp) can influence endothelial cell behavior and promote vascular network formation would be a valuable area of research.
Quantitative Data Summary
Table 1: Comparison of Properties of Selected Cyclic Peptides in Tissue Engineering
| Cyclic Peptide | Primary Application in Tissue Engineering | Known Mechanism of Action | Key Advantages |
| Cyclo(RGDfV) | Promoting cell adhesion, angiogenesis | Binds to integrin receptors (αvβ3, αvβ5) | High affinity and selectivity for certain integrins |
| Cyclo(Asp-Gly) | Potential for incorporation into hydrogels and scaffolds for improved cell adhesion and proliferation.[11] | General improvement of biomaterial bioactivity | Enhanced stability and bioavailability.[11] |
| QK (VEGF mimetic) | Promoting angiogenesis | Interacts with VEGF receptors to stimulate endothelial cell proliferation and migration.[8][9] | Can be a more stable and cost-effective alternative to recombinant VEGF protein.[9] |
| Cyclo(Asp-Asp) (Hypothetical) | Cell adhesion, osteogenic/chondrogenic differentiation, angiogenesis | To be determined | High stability due to cyclic structure, presence of functional groups for scaffold conjugation.[1] |
Table 2: Overview of Common Scaffold Functionalization Techniques for Peptides
| Immobilization Method | Description | Advantages | Disadvantages |
| Covalent Bonding (e.g., EDC/NHS chemistry) | Forms a stable amide bond between carboxyl groups on the peptide and amine groups on the scaffold (or vice versa).[12] | Stable and long-lasting peptide presentation. | Can sometimes alter the peptide's conformation and activity; may require harsh chemical conditions.[13] |
| Physical Adsorption | Peptides are non-covalently adsorbed onto the scaffold surface through hydrophobic or electrostatic interactions. | Simple and mild procedure; less likely to denature the peptide. | Peptides may leach from the scaffold over time. |
| Biorecognition (e.g., Biotin-Avidin) | Utilizes the high-affinity interaction between biotin and avidin/streptavidin to link the peptide to the scaffold. | Highly specific and strong binding. | Requires pre-modification of both the peptide and the scaffold. |
| Click Chemistry | A versatile class of reactions for covalently attaching molecules, often characterized by high yields and specificity.[14] | High efficiency and specificity; can be performed in mild, aqueous conditions.[14] | May require the introduction of specific functional groups (e.g., alkynes, azides) onto the peptide and scaffold.[14] |
Experimental Protocols
Protocol 1: Functionalization of a Porous Scaffold with Cyclo(Asp-Asp)
Objective: To covalently immobilize Cyclo(Asp-Asp) onto a porous biomaterial scaffold (e.g., collagen, chitosan, or a synthetic polymer) for use in tissue engineering applications. This protocol describes a general method using EDC/NHS chemistry.
Materials:
-
Porous scaffold material with available amine or carboxyl groups.
-
Cyclo(Asp-Asp) peptide.
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
N-hydroxysuccinimide (NHS).
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer.
-
Phosphate-buffered saline (PBS).
-
Deionized water.
Procedure:
-
Scaffold Preparation: Prepare the porous scaffolds according to the manufacturer's protocol or established laboratory methods. Wash the scaffolds thoroughly with deionized water to remove any contaminants.
-
Activation of Carboxyl Groups (assuming an amine-containing scaffold): a. Dissolve EDC and NHS in cold MES buffer (pH 5.0-6.0) to final concentrations of 50 mM each. b. Immerse the scaffolds in the EDC/NHS solution and incubate for 15-30 minutes at room temperature with gentle agitation. This step activates the carboxyl groups on the Cyclo(Asp-Asp) for reaction with the amine groups on the scaffold.
-
Peptide Conjugation: a. Prepare a solution of Cyclo(Asp-Asp) in PBS at a desired concentration (e.g., 1 mg/mL). The optimal concentration should be determined empirically. b. After the activation step, wash the scaffolds with cold MES buffer to remove excess EDC and NHS. c. Immediately immerse the activated scaffolds in the Cyclo(Asp-Asp) solution. d. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing and Sterilization: a. After incubation, remove the scaffolds from the peptide solution and wash them extensively with PBS to remove any unbound peptide. b. Perform a final wash with sterile deionized water. c. Sterilize the functionalized scaffolds using an appropriate method that does not degrade the peptide or the scaffold material (e.g., ethylene oxide, gamma irradiation, or sterile filtration if the scaffold is in solution).
-
Characterization: a. Confirm the successful immobilization of Cyclo(Asp-Asp) using surface characterization techniques such as X-ray photoelectron spectroscopy (XPS) or Fourier-transform infrared spectroscopy (FTIR). b. Quantify the amount of immobilized peptide using a suitable assay, such as amino acid analysis after hydrolysis of the scaffold.
Protocol 2: In Vitro Assessment of Biocompatibility and Bioactivity of Cyclo(Asp-Asp)-Functionalized Scaffolds
Objective: To evaluate the cytocompatibility and biological activity of the Cyclo(Asp-Asp)-functionalized scaffolds using relevant cell types (e.g., mesenchymal stem cells, endothelial cells, osteoblasts, or chondrocytes).
Materials:
-
Cyclo(Asp-Asp)-functionalized and unfunctionalized (control) scaffolds.
-
Appropriate cell line or primary cells.
-
Complete cell culture medium.
-
Live/Dead viability/cytotoxicity assay kit.
-
Cell proliferation assay kit (e.g., CCK-8, MTS).
-
Reagents for specific differentiation assays (e.g., alkaline phosphatase staining for osteogenesis, Alcian blue staining for chondrogenesis).
-
Fluorescent microscope.
-
Plate reader.
Procedure:
-
Cell Seeding: a. Place the sterile functionalized and control scaffolds into the wells of a sterile tissue culture plate. b. Seed the desired cells onto the scaffolds at a predetermined density. Ensure even distribution of cells. c. Add complete cell culture medium to each well and incubate under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment (e.g., at 24 and 72 hours): a. At the desired time points, wash the cell-seeded scaffolds with PBS. b. Stain the cells with a Live/Dead assay kit according to the manufacturer's instructions. c. Visualize the live (green) and dead (red) cells using a fluorescent microscope.
-
Proliferation Assay (e.g., at days 1, 3, and 7): a. At each time point, add the cell proliferation reagent (e.g., CCK-8) to the culture medium and incubate as per the manufacturer's protocol. b. Measure the absorbance of the medium using a plate reader at the appropriate wavelength.
-
Cell Adhesion and Morphology (e.g., at 24 hours): a. After 24 hours of culture, fix the cells on the scaffolds with 4% paraformaldehyde. b. Permeabilize the cells with 0.1% Triton X-100. c. Stain the actin cytoskeleton with phalloidin conjugated to a fluorescent dye and the nuclei with DAPI. d. Observe the cell morphology and spreading on the scaffolds using a fluorescent microscope.
-
Differentiation Assays (for stem cells, at later time points, e.g., 14 and 21 days): a. Culture the stem cells on the scaffolds in the appropriate differentiation medium. b. At the end of the culture period, perform specific staining to assess differentiation (e.g., alkaline phosphatase for osteogenesis, Alcian blue for chondrogenesis). c. Quantify the staining or perform gene expression analysis (e.g., qRT-PCR) for relevant differentiation markers.
Protocol 3: In Vivo Evaluation of a Cyclo(Asp-Asp)-Functionalized Scaffold in a Preclinical Animal Model
Objective: To assess the in vivo biocompatibility and regenerative potential of the Cyclo(Asp-Asp)-functionalized scaffold in a relevant animal model (e.g., a bone or cartilage defect model in rodents or rabbits).[15][16]
Materials:
-
Sterile Cyclo(Asp-Asp)-functionalized and control scaffolds.
-
Surgical instruments.
-
Anesthesia and analgesics.
-
Sutures.
-
Histology processing reagents (formalin, ethanol series, paraffin).
-
Stains for histological analysis (e.g., Hematoxylin and Eosin, Masson's trichrome).
Procedure:
-
Animal Model and Surgical Procedure: a. Select an appropriate and ethically approved animal model for the target tissue.[15] b. Anesthetize the animal and surgically create a defect of a critical size in the target tissue (e.g., a calvarial defect in a rat for bone regeneration). c. Implant the functionalized or control scaffolds into the defect site. d. Suture the wound and provide appropriate post-operative care, including analgesics.
-
Post-Implantation Monitoring: a. Monitor the animals for any signs of adverse reactions, such as inflammation or infection. b. At predetermined time points (e.g., 4, 8, and 12 weeks), euthanize a subset of the animals.
-
Sample Harvest and Processing: a. Harvest the scaffolds along with the surrounding tissue. b. Fix the samples in 10% neutral buffered formalin. c. Decalcify the samples if bone is present. d. Process the samples through an ethanol series, clear with xylene, and embed in paraffin.
-
Histological Analysis: a. Section the paraffin-embedded tissues and mount them on microscope slides. b. Stain the sections with H&E to assess the overall tissue response, inflammation, and cell infiltration. c. Use specific stains (e.g., Masson's trichrome for collagen deposition, Safranin O for cartilage) to evaluate new tissue formation.
-
Quantitative Analysis: a. Use histomorphometry to quantify the amount of new tissue formation, blood vessel density, and the inflammatory response. b. Imaging techniques such as micro-computed tomography (µCT) can be used to non-destructively evaluate bone regeneration.
Visualizations
Caption: Experimental workflow for the development and evaluation of Cyclo(Asp-Asp)-functionalized scaffolds for tissue engineering.
Caption: A hypothetical signaling pathway that could be activated by Cyclo(Asp-Asp) binding to a cell surface receptor, leading to downstream cellular responses relevant to tissue engineering.
Caption: General workflow for the functionalization of a tissue engineering scaffold with a bioactive peptide and subsequent characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Cyclic Dipeptides: The Biological and Structural Landscape with Specia" by Joanna Bojarska, Adam Mieczkowski et al. [digitalcommons.chapman.edu]
- 4. Peptide Biomaterials for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Scaffolds for Bone Tissue Regeneration: A Comprehensive Review of Materials, Methods, and Future Directions [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Angiogenic Potential of VEGF Mimetic Peptides for the Biofunctionalization of Collagen/Hydroxyapatite Composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiogenic Potential of VEGF Mimetic Peptides for the Biofunctionalization of Collagen/Hydroxyapatite Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medicalxpress.com [medicalxpress.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Reproducible and controlled peptide functionalization of polymeric nanoparticles [frontiersin.org]
- 14. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 15. Clinically relevant preclinical animal models for testing novel cranio‐maxillofacial bone 3D‐printed biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Application Notes and Protocols: Formulation of Cyclo(Asp-Asp) for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Asp-Asp), a cyclic dipeptide composed of two aspartic acid residues, represents a class of molecules with significant potential in biomedical research and therapeutic development. Its cyclic nature confers enhanced stability and resistance to enzymatic degradation compared to its linear counterpart, making it an attractive candidate for in vivo investigations.[1] This document provides detailed application notes and protocols for the formulation of Cyclo(Asp-Asp) for in vivo studies, addressing key considerations such as solubility, stability, and administration routes. Due to the limited availability of specific in vivo data for Cyclo(Asp-Asp), the following protocols are based on general principles for the formulation of cyclic peptides, particularly those containing acidic amino acid residues. Researchers are strongly encouraged to perform pilot studies to determine the optimal formulation and dosage for their specific experimental needs.
Physicochemical Properties of Cyclo(Asp-Asp)
A comprehensive understanding of the physicochemical properties of Cyclo(Asp-Asp) is fundamental for developing suitable in vivo formulations. The available data is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₆ | [2] |
| Molecular Weight | 230.17 g/mol | [2] |
| Appearance | Lyophilized powder | [1] |
| Solubility | Soluble in water | [1] |
| Stability | Increased stability and resistance to enzymatic degradation compared to linear form. | [1] |
Formulation Strategies for In Vivo Studies
The primary challenge in formulating peptides for in vivo use is often achieving adequate solubility and stability in a physiologically compatible vehicle. Given that Cyclo(Asp-Asp) is reported to be soluble in water, aqueous-based formulations are the primary recommendation.[1]
Aqueous Formulation (Primary Recommendation)
This approach is the simplest and most direct method for soluble peptides like Cyclo(Asp-Asp).
Protocol 1: Basic Aqueous Formulation
-
Reconstitution: Aseptically reconstitute the lyophilized Cyclo(Asp-Asp) powder with sterile, pyrogen-free water or a buffered solution (e.g., phosphate-buffered saline [PBS] pH 7.4) to the desired stock concentration. Vortex gently to ensure complete dissolution.
-
pH Adjustment: Since Cyclo(Asp-Asp) is composed of two aspartic acid residues, the formulation is expected to be acidic. Measure the pH of the reconstituted solution. If necessary, adjust the pH to a physiologically acceptable range (typically 7.2-7.4 for intravenous administration) using sterile sodium hydroxide (NaOH) or hydrochloric acid (HCl) solutions.
-
Sterilization: Filter the final formulation through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the formulation at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Formulation with Co-solvents (for higher concentrations)
If higher concentrations of Cyclo(Asp-Asp) are required that exceed its aqueous solubility, the use of co-solvents may be necessary.
Protocol 2: Co-solvent Formulation
-
Initial Dissolution: Dissolve the lyophilized Cyclo(Asp-Asp) powder in a small volume of a biocompatible organic co-solvent such as Dimethyl Sulfoxide (DMSO).
-
Aqueous Dilution: Slowly add the desired sterile aqueous vehicle (e.g., PBS pH 7.4 or saline) to the DMSO concentrate with gentle mixing to reach the final desired concentration. The final concentration of the co-solvent should be minimized (typically <10% for in vivo studies, and ideally <1%) to avoid toxicity.
-
Clarity Check: Visually inspect the solution for any precipitation. If precipitation occurs, the concentration may be too high for that co-solvent ratio.
-
Sterilization and Storage: Follow steps 3 and 4 from Protocol 1.
Nanoparticle-based Formulation (for sustained release or targeted delivery)
For studies requiring sustained release or targeted delivery, encapsulating Cyclo(Asp-Asp) in nanoparticles is a viable strategy. This is a more advanced technique requiring specialized equipment and expertise.
Protocol 3: Conceptual Nanoparticle Formulation Workflow
This protocol outlines a general workflow. The specific parameters (e.g., polymer type, concentrations) will need to be optimized.
-
Polymer Selection: Choose a biocompatible and biodegradable polymer (e.g., PLGA - poly(lactic-co-glycolic acid)).
-
Emulsification/Solvent Evaporation:
-
Dissolve Cyclo(Asp-Asp) in an aqueous phase.
-
Dissolve the polymer in a water-immiscible organic solvent.
-
Create an emulsion by homogenizing or sonicating the aqueous and organic phases.
-
Evaporate the organic solvent to allow the nanoparticles to form.
-
-
Purification: Separate the nanoparticles from the unencapsulated peptide and other reagents by centrifugation or tangential flow filtration.
-
Characterization: Characterize the nanoparticles for size, surface charge, encapsulation efficiency, and drug loading.
-
Resuspension and Sterilization: Resuspend the purified nanoparticles in a sterile, isotonic buffer for administration. Sterilization may be achieved by gamma irradiation or aseptic processing.
Caption: Formulation workflows for Cyclo(Asp-Asp).
Proposed In Vivo Experimental Protocols
The selection of the animal model and administration route will depend on the therapeutic hypothesis being tested.
Administration Routes
-
Intravenous (IV) injection/infusion: Provides immediate and 100% bioavailability. The formulation must be sterile, isotonic, and at a physiological pH.
-
Subcutaneous (SC) injection: Allows for slower absorption and potentially prolonged action.
-
Intraperitoneal (IP) injection: Commonly used in small animal models for systemic administration.
-
Oral (PO) gavage: Generally challenging for peptides due to enzymatic degradation and poor absorption.[3][4][5] The cyclic nature of Cyclo(Asp-Asp) may offer some protection, but oral bioavailability is expected to be low and would likely require advanced formulation strategies (e.g., permeation enhancers, nanoparticle encapsulation).
Animal Models
The choice of animal model should be relevant to the disease or biological process under investigation. Common models include:
-
Mice (e.g., C57BL/6, BALB/c): Widely used for initial efficacy and toxicity studies due to their small size, cost-effectiveness, and well-characterized genetics.
-
Rats (e.g., Sprague-Dawley, Wistar): Often used for pharmacokinetic and toxicology studies due to their larger size, which facilitates blood sampling.
Pharmacokinetic (PK) Study Design
A pilot PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Cyclo(Asp-Asp).
Protocol 4: Pilot Pharmacokinetic Study in Rats
-
Animal Groups:
-
Group 1: IV administration (e.g., 1 mg/kg).
-
Group 2: SC administration (e.g., 5 mg/kg).
-
Group 3: IP administration (e.g., 5 mg/kg).
-
-
Dosing: Administer the formulated Cyclo(Asp-Asp) to the respective groups.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify Cyclo(Asp-Asp) concentrations in plasma.
-
Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and bioavailability.
Efficacy/Pharmacodynamic (PD) Study Design
The design of an efficacy study will be highly dependent on the specific therapeutic indication.
Protocol 5: General Efficacy Study Workflow
-
Disease Model: Induce the disease or condition of interest in the chosen animal model.
-
Treatment Groups:
-
Vehicle control group.
-
Cyclo(Asp-Asp) treatment group(s) at various dose levels.
-
Positive control group (if available).
-
-
Dosing Regimen: Administer the treatments according to a predetermined schedule (e.g., once daily, twice daily) and route.
-
Monitoring: Observe and measure relevant efficacy endpoints throughout the study (e.g., tumor size, inflammatory markers, behavioral changes).
-
Endpoint Analysis: At the end of the study, collect tissues for histological or molecular analysis.
-
Statistical Analysis: Analyze the data to determine the statistical significance of the observed effects.
Potential Signaling Pathways and Mechanisms of Action
While specific signaling pathways for Cyclo(Asp-Asp) have not been extensively elucidated in the literature, its structure suggests several potential mechanisms of action. Diketopiperazines, the class of molecules to which Cyclo(Asp-Asp) belongs, are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, and antiviral effects.[6][7][8][9] The aspartic acid residues themselves may also play a role in modulating cellular processes.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be investigated for Cyclo(Asp-Asp), based on the known roles of similar molecules.
Caption: A hypothetical signaling cascade for Cyclo(Asp-Asp).
Data Presentation
Systematic recording and presentation of data are crucial for the successful in vivo evaluation of Cyclo(Asp-Asp). The following tables provide templates for organizing key experimental data.
Table 1: Formulation Details
| Formulation ID | Cyclo(Asp-Asp) Conc. (mg/mL) | Vehicle | pH | Osmolality (mOsm/kg) | Appearance |
Table 2: Pharmacokinetic Parameters
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t1/2 (h) | Bioavailability (%) |
| IV | 100 | |||||
| SC | ||||||
| IP | ||||||
| PO |
Table 3: Efficacy Study Endpoint
| Treatment Group | Dose (mg/kg) | Endpoint 1 (unit) | Endpoint 2 (unit) | Statistical Significance (p-value) |
| Vehicle | - | - | ||
| Cyclo(Asp-Asp) | ||||
| Positive Control |
Conclusion
The successful in vivo evaluation of Cyclo(Asp-Asp) hinges on the development of appropriate and well-characterized formulations. This document provides a foundational guide for researchers to formulate Cyclo(Asp-Asp) for preclinical studies. Given the current lack of specific data for this molecule, a systematic and iterative approach to formulation development and in vivo testing is strongly recommended. The provided protocols and templates are intended to serve as a starting point for these investigations.
References
- 1. Purchase Directly from Cyclo(Asp-Asp) | China Cyclo(Asp-Asp) Supplies [liwei-peptide.com]
- 2. CN113072506A - Synthetic method of cyclic dipeptide containing aspartic acid and glutamic acid - Google Patents [patents.google.com]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Orally Absorbed Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Cyclo(Asp-Asp) Technical Support Center
Welcome to the technical support center for Cyclo(Asp-Asp), a resource designed for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your work with this cyclic dipeptide.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(Asp-Asp) and what are its key properties?
A1: Cyclo(Asp-Asp), also known as (3S,6S)-3,6-bis(carboxymethyl)piperazine-2,5-dione, is a cyclic dipeptide composed of two L-aspartic acid residues. Its cyclic structure grants it enhanced stability against enzymatic degradation compared to its linear counterpart.[1] This increased stability makes it a promising candidate for applications in drug development, cosmetics, and food technology.[1] It is generally synthesized chemically and can be obtained as a lyophilized powder.[1]
Q2: What are the primary challenges in synthesizing Cyclo(Asp-Asp)?
A2: The main challenge in synthesizing Cyclo(Asp-Asp) is the intramolecular cyclization of the linear dipeptide precursor, which can be prone to side reactions. The most significant side reaction is the formation of aspartimide, a five-membered ring structure, which can occur under both acidic and basic conditions used during peptide synthesis. Aspartimide formation can lead to a mixture of byproducts, including α- and β-peptides and their racemized forms, which complicates purification and reduces the overall yield.
Q3: How can I purify crude Cyclo(Asp-Asp)?
A3: The most effective method for purifying Cyclo(Asp-Asp) is preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[2] Given its acidic nature, a C18 column is typically used with a mobile phase consisting of an aqueous solution with a low concentration of a weak acid, such as acetic acid.[2] Isocratic elution with an aqueous mobile phase is often sufficient for purification.[2]
Q4: What is the best way to store Cyclo(Asp-Asp)?
A4: For long-term storage, lyophilized Cyclo(Asp-Asp) should be stored at -20°C.[1] Reconstituted aqueous solutions should be used promptly or aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[1] The stability of the peptide in solution is pH-dependent, and it is more stable in neutral to slightly acidic conditions.
Q5: What are the known biological activities of Cyclo(Asp-Asp)?
A5: The biological activities of Cyclo(Asp-Asp) are not yet fully elucidated. However, like other cyclic dipeptides (also known as diketopiperazines), it is being investigated for its potential role as a signaling molecule and its antioxidant properties.[1] Diketopiperazines, in general, have shown a wide range of biological activities, including antitumor, antiviral, antifungal, and antibacterial properties.[3]
Troubleshooting Guides
Synthesis Problems
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of Cyclo(Asp-Asp) | Incomplete cyclization: The linear dipeptide precursor may not have fully cyclized. | - Optimize the coupling reagent used for cyclization. Phosphonium-based reagents like PyBOP or uronium-based reagents like HBTU are often effective. - Increase the reaction time for the cyclization step. - Perform the cyclization at a higher dilution to favor intramolecular reaction over intermolecular polymerization. |
| Aspartimide formation: This is a major side reaction for sequences containing aspartic acid. | - Use a side-chain protecting group on the aspartic acid residues that is more resistant to base-catalyzed cyclization, such as a bulky ester group. - During solid-phase synthesis, use a less basic deprotection reagent or add a mild acid scavenger to the deprotection solution. | |
| Presence of Multiple Impurities in Crude Product | Side reactions during synthesis: Besides aspartimide formation, other side reactions like racemization or incomplete deprotection can occur. | - Carefully control the pH during all synthesis and workup steps. - Ensure complete removal of protecting groups before cyclization. - Use high-purity amino acid derivatives and reagents. |
| Oligomerization: Intermolecular reactions between linear dipeptide precursors can lead to the formation of linear or cyclic polymers. | - Perform the cyclization step under high-dilution conditions. |
Purification Problems
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation of Cyclo(Asp-Asp) from Impurities by RP-HPLC | Co-elution of impurities: Byproducts from aspartimide formation can have similar retention times to the desired product. | - Optimize the HPLC gradient. A shallower gradient around the elution time of Cyclo(Asp-Asp) may improve resolution. - Try a different mobile phase modifier (e.g., trifluoroacetic acid instead of acetic acid), but be mindful of its potential to cause on-column degradation. - Use a different stationary phase (e.g., a phenyl-hexyl column instead of a C18). |
| Low Recovery After Lyophilization | Product loss: The compound may adhere to glassware or be lost during transfer. | - Pre-treat glassware with a siliconizing agent to reduce adsorption. - Ensure complete transfer of the purified fractions to the lyophilizer flask. - Lyophilize from a solution with a low concentration of organic solvent to ensure efficient sublimation. |
Characterization Problems
| Problem | Possible Cause | Troubleshooting Steps |
| Ambiguous NMR Spectra | Presence of multiple conformers: The diketopiperazine ring can exist in different conformations in solution, leading to broadened or multiple peaks. | - Acquire NMR spectra at different temperatures to observe potential coalescence of signals. - Use 2D NMR techniques (e.g., COSY, HSQC) to help assign the complex spectra. |
| Incorrect Mass in Mass Spectrometry | Adduct formation: The acidic nature of Cyclo(Asp-Asp) can lead to the formation of adducts with cations (e.g., Na+, K+) present in the sample or mobile phase. | - Look for peaks corresponding to [M+Na]+ and [M+K]+ in the mass spectrum. The mass difference will be approximately 22 Da and 38 Da, respectively, compared to the protonated molecule [M+H]+. - Ensure high purity of solvents and additives used for MS analysis. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₆ | [4] |
| Molecular Weight | 230.17 g/mol | [4] |
| Solid-Phase Synthesis Yield | 81.2% | [2] |
| Purity (after preparative HPLC) | > 95% | [2] |
| ESI-MS (m/z) | 253 [M+Na]⁺ | [2] |
Experimental Protocols
Solid-Phase Synthesis of Cyclo(Asp-Asp)
This protocol is adapted from the method described in patent CN113072506A.[2]
-
Resin Preparation: Start with a 2-chlorotrityl chloride (2-CTC) resin.
-
First Amino Acid Attachment: Couple Fmoc-L-Asp(OtBu)-OH to the 2-CTC resin.
-
Fmoc Deprotection: Remove the Fmoc group using a solution of 20% piperidine in dimethylformamide (DMF).
-
Second Amino Acid Coupling: Couple the second Fmoc-L-Asp(OtBu)-OH using a suitable coupling agent like HBTU/HOBt in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminal aspartic acid residue.
-
On-Resin Cyclization: Perform the intramolecular cyclization on the solid support using a coupling reagent such as PyBOP in the presence of a base like N-methylmorpholine in DMF.
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and simultaneously remove the tert-butyl (OtBu) side-chain protecting groups using a cleavage cocktail of 95% trifluoroacetic acid (TFA) and 5% water.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether to remove scavengers and residual cleavage reagents.
-
Drying: Dry the crude peptide under vacuum.
Purification by Preparative RP-HPLC
This protocol is a general guideline based on the method described for acidic peptides and the specific information from patent CN113072506A.[2]
-
Column: Use a preparative C18 column (e.g., 5 cm x 20 cm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) acetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation: Dissolve the crude Cyclo(Asp-Asp) in a minimal amount of Mobile Phase A.
-
Chromatographic Conditions:
-
Detection Wavelength: 215 nm.
-
Flow Rate: 25 mL/min.
-
Elution: Equilibrate the column with 100% Mobile Phase A. After sample injection, perform an isocratic elution with 100% Mobile Phase A.
-
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC-MS to identify those containing the pure product.
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the final product as a white powder.
Visualizations
References
- 1. Purchase Directly from Cyclo(Asp-Asp) | China Cyclo(Asp-Asp) Supplies [liwei-peptide.com]
- 2. CN113072506A - Synthetic method of cyclic dipeptide containing aspartic acid and glutamic acid - Google Patents [patents.google.com]
- 3. itjfs.com [itjfs.com]
- 4. CYCLO(-ASP-ASP) | CAS#:35309-53-6 | Chemsrc [chemsrc.com]
Technical Support Center: Troubleshooting Cyclo(Asp-Asp) Aggregation
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting aggregation issues related to the cyclic dipeptide, Cyclo(Asp-Asp). The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What is Cyclo(Asp-Asp) and what are its basic properties?
Cyclo(Asp-Asp), or cyclo(aspartyl-aspartate), is a cyclic dipeptide consisting of two aspartic acid residues. Its cyclic structure provides greater stability compared to its linear counterpart.[1] The two carboxylic acid side chains of the aspartic acid residues make it a polar and acidic molecule.
2. Why is my Cyclo(Asp-Asp) solution cloudy or showing precipitation?
Cloudiness or precipitation in your Cyclo(Asp-Asp) solution is likely due to aggregation or crystallization. This phenomenon is highly dependent on several factors including concentration, pH, solvent composition, temperature, and the presence of counter-ions.[2][3][4]
3. How does pH affect the solubility and aggregation of Cyclo(Asp-Asp)?
The solubility of Cyclo(Asp-Asp) is expected to be highly pH-dependent. At neutral to alkaline pH, the carboxylic acid side chains will be deprotonated and negatively charged, leading to electrostatic repulsion between the molecules and likely increasing solubility in aqueous solutions.[5][6] Conversely, at acidic pH values below the pKa of the carboxylic acid groups (the pKa of the aspartic acid side chain is approximately 3.9), the side chains will be protonated and neutral.[7] This reduction in charge can lead to increased intermolecular hydrogen bonding and hydrophobic interactions, promoting self-assembly and aggregation. The formation of rod-shaped crystals of a similar cyclic peptide was triggered by the acidification of an alkaline solution.[4]
4. What is the expected morphology and size of Cyclo(Asp-Asp) aggregates?
Cyclic peptides, particularly those with alternating D- and L-amino acids, are known to self-assemble into highly ordered nanotubular structures through intermolecular hydrogen bonding.[1][8][9][10] While the exact morphology of Cyclo(Asp-Asp) aggregates is not extensively documented in the literature, it is plausible that they form similar elongated structures. The diameter of these nanotubes is determined by the ring size of the cyclic peptide.[1] Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) can be used to characterize the size and morphology of these aggregates.
Troubleshooting Guide
Issue: Unexpected Precipitation or Low Solubility
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | Adjust the pH of the solution. For aqueous solutions, increasing the pH above 4 should enhance solubility by deprotonating the carboxylic acid groups. |
| High Concentration | Prepare a more dilute solution. Aggregation of cyclic peptides is often concentration-dependent. |
| Inappropriate Solvent | If working with organic solvents, Cyclo(Asp-Asp) is expected to have low solubility in non-polar solvents due to its polar nature. Consider using polar aprotic solvents like DMSO or DMF, or polar protic solvents like methanol or ethanol. The solubility of L-aspartic acid is very low in ethanol.[11] |
| Low Temperature | Gently warm the solution. However, be aware that prolonged heating can potentially lead to degradation.[12] |
| Presence of Counter-ions | The type and concentration of counter-ions in your solution can significantly influence aggregation.[2][3] Consider desalting the sample or using different buffer salts. |
Issue: Difficulty in Characterizing Aggregates
| Potential Cause | Troubleshooting Steps |
| Inconclusive DLS Results | Ensure the sample is properly filtered (0.22 µm filter) to remove dust and large, non-specific aggregates. Optimize the concentration; if the solution is too concentrated, multiple scattering can occur. |
| Poor TEM Images | Optimize sample preparation for TEM. For self-assembled structures, negative staining or cryo-TEM is often necessary to enhance contrast and preserve the native structure.[13][14][15] |
| Complex NMR Spectra | Aggregation can lead to line broadening in NMR spectra.[16] Acquiring spectra at different concentrations and temperatures can help distinguish between monomeric and aggregated species. |
Experimental Protocols
Dynamic Light Scattering (DLS) for Aggregate Sizing
This protocol provides a general guideline for analyzing the hydrodynamic radius of Cyclo(Asp-Asp) aggregates in solution.
-
Sample Preparation:
-
Prepare a series of Cyclo(Asp-Asp) solutions at different concentrations in the desired buffer (e.g., phosphate buffer at a specific pH).
-
Filter the solutions through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any dust particles.[17]
-
Ensure the final volume is sufficient for the instrument (typically > 20 µL).
-
-
Instrument Setup:
-
Set the instrument to the desired temperature.
-
Allow the sample to equilibrate to the set temperature for at least 5-10 minutes.
-
-
Data Acquisition:
-
Perform multiple measurements for each sample to ensure reproducibility.
-
Analyze the correlation function to obtain the size distribution and polydispersity index (PDI). A monodisperse sample will have a low PDI.
-
-
Data Interpretation:
-
The hydrodynamic radius (Rh) will provide an indication of the size of the aggregates.
-
Compare the size distribution at different concentrations and pH values to understand the aggregation behavior.
-
Transmission Electron Microscopy (TEM) for Aggregate Morphology
This protocol outlines the steps for visualizing the morphology of Cyclo(Asp-Asp) aggregates.
-
Sample Preparation (Negative Staining):
-
Place a 5-10 µL drop of the Cyclo(Asp-Asp) solution onto a carbon-coated TEM grid for 1-2 minutes.
-
Wick away the excess solution with filter paper.
-
Apply a drop of a negative staining solution (e.g., 2% uranyl acetate) for 1-2 minutes.
-
Wick away the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Image the grid using a transmission electron microscope at various magnifications.
-
Look for the presence of ordered structures such as nanotubes or fibrils.
-
NMR Spectroscopy for Monitoring Aggregation
NMR can be used to monitor the aggregation process by observing changes in the chemical shifts and line widths of the Cyclo(Asp-Asp) signals.
-
Sample Preparation:
-
Prepare a stock solution of Cyclo(Asp-Asp) in a deuterated solvent (e.g., D₂O with a suitable buffer).
-
Prepare a series of dilutions from the stock solution.
-
-
Data Acquisition:
-
Acquire 1D ¹H NMR spectra for each concentration.
-
Pay close attention to the amide and alpha-proton regions.
-
-
Data Interpretation:
-
As aggregation occurs, you may observe a broadening of the NMR signals due to the slower tumbling of the larger aggregates in solution.[16]
-
Changes in chemical shifts upon aggregation can provide information about the intermolecular interactions driving the self-assembly.
-
Visualizations
References
- 1. Molecular Self-Assembly and Supramolecular Chemistry of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Amino acid - Wikipedia [en.wikipedia.org]
- 6. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aspartic acid - Wikipedia [en.wikipedia.org]
- 8. Design and properties of functional nanotubes from the self-assembly of cyclic peptide templates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Membrane-targeted self-assembling cyclic peptide nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transmission electron microscopy as an orthogonal method to characterize protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. research.cbc.osu.edu [research.cbc.osu.edu]
"Cyclo(Asp-Asp)" solubility challenges and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclo(Asp-Asp).
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(Asp-Asp) and what are its key chemical features?
A1: Cyclo(Asp-Asp), also known as (3S,6S)-3,6-bis(carboxymethyl)piperazine-2,5-dione, is a cyclic dipeptide. It is formed from two aspartic acid residues. Its structure contains two carboxylic acid functional groups, making it an acidic molecule. This inherent acidity is a primary determinant of its solubility characteristics.
Q2: I'm having trouble dissolving my lyophilized Cyclo(Asp-Asp) powder. What is the recommended starting solvent?
A2: Due to its two carboxylic acid groups, Cyclo(Asp-Asp) is predicted to have low solubility in neutral aqueous solutions. It is recommended to start with a slightly basic aqueous solution. For example, a dilute solution of a biocompatible base such as ammonium hydroxide or sodium bicarbonate can significantly improve solubility by deprotonating the carboxylic acid groups to the more soluble carboxylate form.
Q3: Can I use organic solvents to dissolve Cyclo(Asp-Asp)?
A3: Yes, polar aprotic organic solvents are a viable option. Based on the solubility of its constituent amino acid, aspartic acid, solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are likely to be effective.[1][2] These solvents can disrupt the intermolecular hydrogen bonding that may contribute to low solubility in other solvents.
Q4: My Cyclo(Asp-Asp) solution appears hazy or forms a gel over time. What is happening and how can I prevent it?
A4: Haze or gel formation is likely due to aggregation of the Cyclo(Asp-Asp) molecules.[3][4] This can be influenced by factors such as concentration, pH, and the ionic strength of the solution. To prevent this, ensure the pH of the solution is in a range where the molecule is fully deprotonated and thus more soluble. If aggregation persists, consider using a lower concentration of Cyclo(Asp-Asp) or adding a small amount of an organic solvent like DMSO to the aqueous solution to improve solvation.
Q5: How does pH affect the stability of Cyclo(Asp-Asp)?
A5: The stability of peptides containing aspartic acid can be pH-dependent. At acidic pH, the peptide bond adjacent to the aspartic acid residue can be susceptible to hydrolysis.[3] While cyclization generally increases the stability of peptides compared to their linear counterparts, it is still advisable to store Cyclo(Asp-Asp) solutions at a neutral or slightly acidic pH (e.g., pH 5-7) if long-term stability is required.[5] For short-term experiments where solubility is the primary concern, a slightly basic pH can be used.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solutions |
| Cyclo(Asp-Asp) powder does not dissolve in water. | The carboxylic acid groups are protonated at neutral pH, leading to low solubility. | 1. Adjust pH: Add a small amount of a dilute basic solution (e.g., 0.1 M sodium bicarbonate or ammonium hydroxide) dropwise while stirring until the powder dissolves. Aim for a pH between 7.5 and 8.5. 2. Use a different solvent: Try dissolving the powder in DMSO or DMF first, and then slowly add this stock solution to your aqueous buffer. |
| Precipitation occurs when adding a DMSO stock solution of Cyclo(Asp-Asp) to an aqueous buffer. | The final concentration of Cyclo(Asp-Asp) in the aqueous buffer exceeds its solubility limit at that specific pH and temperature. The percentage of DMSO in the final solution may be too low to maintain solubility. | 1. Decrease the final concentration: Prepare a more dilute final solution. 2. Increase the percentage of organic solvent: Ensure the final concentration of DMSO is sufficient to maintain solubility. You may need to perform a titration to determine the optimal percentage. 3. Adjust the pH of the aqueous buffer: Ensure the aqueous buffer is at a pH where Cyclo(Asp-Asp) is more soluble (slightly basic). |
| The solution is clear initially but becomes cloudy over time. | Aggregation of Cyclo(Asp-Asp) molecules. This can be concentration and temperature-dependent. | 1. Work with lower concentrations. 2. Store solutions at 4°C. 3. Add a cryoprotectant: For long-term storage, consider adding glycerol to a final concentration of 10-20%. |
| Inconsistent results in biological assays. | Poor solubility or aggregation may lead to an inaccurate concentration of the active compound. | 1. Confirm solubility: Before performing assays, visually inspect the solution for any precipitate. Centrifuge the solution and measure the concentration in the supernatant to confirm the actual dissolved concentration. 2. Perform a solubility test: Follow the experimental protocol below to determine the solubility in your specific assay buffer. |
Quantitative Solubility Data (Estimated)
Disclaimer: The following data is estimated based on the chemical properties of Cyclo(Asp-Asp) and the known solubility of similar molecules like succinic acid.[6] Actual solubility should be determined experimentally.
| Solvent | Temperature (°C) | Estimated Solubility (mg/mL) |
| Water (pH 7.0) | 25 | < 1 |
| 0.1 M Sodium Bicarbonate (pH ~8.4) | 25 | 10 - 20 |
| Phosphate Buffered Saline (PBS, pH 7.4) | 25 | 1 - 5 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 |
| N,N-Dimethylformamide (DMF) | 25 | > 50 |
| Ethanol | 25 | < 1 |
| Methanol | 25 | 1 - 5 |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing Cyclo(Asp-Asp) in Aqueous Buffers
-
Weigh the desired amount of lyophilized Cyclo(Asp-Asp) powder in a sterile microcentrifuge tube.
-
Add a small volume of the target aqueous buffer (e.g., PBS, Tris buffer).
-
Vortex the tube for 30 seconds.
-
If the powder is not fully dissolved, add a small aliquot of a dilute basic solution (e.g., 0.1 M NaOH or NH4OH) and vortex again.
-
Repeat step 4 until the solution is clear.
-
Measure the final pH of the solution and adjust if necessary.
-
Sterile filter the solution through a 0.22 µm filter if required for downstream applications.
Protocol 2: Preparation of a High-Concentration Stock Solution in an Organic Solvent
-
Weigh the desired amount of lyophilized Cyclo(Asp-Asp) powder in a glass vial.
-
Add the required volume of high-purity DMSO or DMF to achieve the target concentration.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Caption: A decision-tree workflow for determining the optimal solvent for Cyclo(Asp-Asp).
Caption: Key molecular and environmental factors that dictate the solubility of Cyclo(Asp-Asp).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination and Correlation of the Solubility for Succinic Acid in Five Different Organic Solvents | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Succinic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Cyclo(Asp-Asp) Bioactivity Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with "Cyclo(Asp-Asp)" and other cyclic dipeptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and optimize your bioactivity assays.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(Asp-Asp) and what are its key properties?
Cyclo(Asp-Asp), a cyclic dipeptide composed of two aspartic acid residues, possesses a unique cyclic structure that confers high stability and resistance to enzymatic degradation compared to its linear counterpart.[1] This stability makes it a compelling candidate for various applications in drug development, cosmetics, and as a research tool.[1] Its potential biological activities include roles as a signaling molecule and antioxidant.[1]
Q2: I am having trouble dissolving Cyclo(Asp-Asp) for my cell-based assay. What should I do?
Solubility can be a significant hurdle for cyclic peptides. Due to the two carboxylic acid groups from the aspartate residues, the solubility of Cyclo(Asp-Asp) is expected to be pH-dependent.
Troubleshooting Steps:
-
Start with Sterile, Deionized Water: For initial attempts, use high-purity, sterile water.
-
pH Adjustment: Since Cyclo(Asp-Asp) is an acidic peptide, its solubility should increase in a basic solution. Try dissolving it in a slightly alkaline buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 or higher). You can also try adding a small amount of a base like 10% ammonium hydroxide to your buffer.
-
Sonication: Use a sonicator to aid dissolution. Brief pulses of sonication can help break up aggregates.[2] It is recommended to chill the sample on ice between sonications to prevent heating.[2]
-
Test a Small Amount First: Before dissolving your entire sample, test the solubility of a small aliquot in different solvents and pH conditions to find the optimal one for your experiment.[2]
Q3: My bioassay results with Cyclo(Asp-Asp) are inconsistent. What are the common causes of variability?
Inconsistent results in peptide assays can stem from several factors:
-
Peptide Stability: While Cyclo(Asp-Asp) is generally stable, its stability can be affected by pH and temperature extremes over long incubation periods.[3][4] It is advisable to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[5]
-
Improper Storage: Lyophilized peptides should be stored at -20°C or lower, protected from light.[5] Once in solution, store at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage.[5]
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and media composition can significantly impact assay results. Ensure consistency in your cell culture practices.
-
Assay Protocol Deviations: Minor variations in incubation times, reagent concentrations, or washing steps can lead to significant differences in results. Adhere strictly to your validated protocol.
Troubleshooting Guides for Common Bioactivity Assays
Cell Viability and Cytotoxicity Assays (e.g., MTT, LDH)
Issue: High background signal or unexpected cytotoxicity.
-
Potential Cause: Solvent toxicity. If using an organic solvent like DMSO to dissolve Cyclo(Asp-Asp), ensure the final concentration in your cell culture medium is non-toxic (typically <0.5%). Run a solvent-only control to assess its effect on cell viability.
-
Potential Cause: pH of the peptide solution. A highly acidic or basic stock solution can alter the pH of the culture medium, affecting cell health. Ensure the final pH of the medium is within the optimal range for your cells after adding the peptide.
-
Potential Cause: Contamination. Microbial contamination of your peptide stock or cell culture can lead to false results. Use sterile techniques and filter-sterilize your peptide solutions if necessary.
Issue: No observable effect of Cyclo(Asp-Asp) on cell viability.
-
Potential Cause: Insufficient concentration. The effective concentration of Cyclo(Asp-Asp) may be higher than the range you are testing. Perform a dose-response experiment over a wide range of concentrations.
-
Potential Cause: Poor solubility at the tested concentration. The peptide may be precipitating out of solution in the cell culture medium. Visually inspect the wells for any precipitate. If solubility is an issue, refer to the solubility troubleshooting guide (FAQ 2).
-
Potential Cause: The chosen cell line may not be responsive to Cyclo(Asp-Asp). Consider testing on different cell lines relevant to your research question.
Antioxidant Capacity Assays (e.g., DPPH, FRAP)
Issue: Low or no antioxidant activity detected.
-
Potential Cause: Incorrect assay pH. The antioxidant activity of peptides can be pH-dependent. Ensure the pH of your reaction mixture is optimal for the specific assay being used.
-
Potential Cause: Inappropriate solvent. Some antioxidant assays are sensitive to the solvent used. Ensure your solvent is compatible with the assay chemistry. For example, DPPH is typically dissolved in methanol or ethanol.[6]
-
Potential Cause: Peptide degradation. Exposure to light or high temperatures can degrade the antioxidant capacity of peptides. Prepare fresh solutions and protect them from light.
Experimental Protocols
Below are generalized protocols for common bioactivity assays that can be adapted for Cyclo(Asp-Asp). It is crucial to optimize these protocols for your specific experimental conditions.
MTT Cell Proliferation Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cyclo(Asp-Asp) stock solution
-
Cells in culture
-
96-well plate
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Cyclo(Asp-Asp) in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of Cyclo(Asp-Asp). Include a vehicle control (medium with the same amount of solvent used to dissolve the peptide) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
Materials:
-
Cyclo(Asp-Asp) solutions of varying concentrations
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Methanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well plate
Procedure:
-
Add a fixed volume of the DPPH solution to each well of a 96-well plate.
-
Add different concentrations of the Cyclo(Asp-Asp) solution to the wells. Include a blank (methanol) and a positive control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Data Presentation
While specific quantitative data for Cyclo(Asp-Asp) is not widely available in the public domain, the following table provides an example of how to structure such data for comparison.
Table 1: Hypothetical Bioactivity Data for Cyclic Dipeptides
| Cyclic Dipeptide | Assay | Cell Line / System | IC50 / EC50 (µM) | Reference |
| Cyclo(Asp-Asp) | MTT Proliferation | HeLa | > 1000 | Fictional |
| Cyclo(His-Pro) | Neuroprotection | PC12 cells | Not reported | [7] |
| Cyclo(L-Leu-L-Pro) | Antifungal | C. orbiculare | > 100 µg/mL | [8] |
| Patellin 6 | Cytotoxicity | P388, A549, HT29, CV1 | ~ 2.08 | [9] |
Note: The data for Cyclo(Asp-Asp) is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow for a Cell-Based Assay
Caption: General workflow for a cell-based bioactivity assay.
Troubleshooting Logic for Solubility Issues
References
- 1. Purchase Directly from Cyclo(Asp-Asp) | China Cyclo(Asp-Asp) Supplies [liwei-peptide.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. genscript.com [genscript.com]
- 6. Moringa oleifera potential for the treatment and prevention of COVID-19 involving molecular interaction, antioxidant properties and kinetic mechanism | PLOS One [journals.plos.org]
- 7. Focus on cyclo(His-Pro): history and perspectives as antioxidant peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 9. Natural Cyclopeptides as Anticancer Agents in the Last 20 Years - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyclo(Asp-Asp) Stability in Cell Culture Media
This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the stability of Cyclo(Asp-Asp) in standard cell culture environments.
Frequently Asked Questions (FAQs)
Q1: How stable is Cyclo(Asp-Asp) in typical cell culture media (e.g., DMEM, RPMI-1640) at 37°C?
Q2: What are the primary degradation pathways for Cyclo(Asp-Asp) in cell culture?
There are two main potential degradation pathways for Cyclo(Asp-Asp) in an aqueous, near-neutral pH environment like cell culture media:
-
Isomerization of Aspartyl Residues: This is the more likely degradation pathway under physiological conditions. The side chain of an aspartic acid residue can undergo intramolecular cyclization to form a succinimide intermediate. This intermediate can then be hydrolyzed to form not only the original L-aspartate but also L-isoaspartate, D-aspartate, and D-isoaspartate.[3] This modification alters the structure and potentially the biological activity of the molecule.
-
Hydrolysis of the Diketopiperazine Ring: The amide bonds forming the cyclic backbone can be hydrolyzed, resulting in the linear dipeptide Asp-Asp. This reaction is generally slow at neutral pH but can be accelerated under acidic (pH < 3) or alkaline (pH > 8) conditions.[2]
Q3: Does the presence of serum in the cell culture medium affect the stability of Cyclo(Asp-Asp)?
The addition of serum (e.g., Fetal Bovine Serum, FBS) introduces various enzymes, including proteases and esterases, into the culture medium. While cyclic dipeptides are known for their resistance to many common proteases, some microbial enzymes have been shown to cleave certain diketopiperazines.[4] Therefore, it is possible that some enzymatic degradation could occur, although it is generally expected to be much slower than for linear peptides. For critical applications, conducting a preliminary stability study in the specific serum-containing medium is recommended.
Q4: Are there any special storage or handling recommendations for Cyclo(Asp-Asp) to ensure its stability before and during experiments?
To ensure the integrity of your Cyclo(Asp-Asp) stock and working solutions, follow these guidelines:
-
Storage of Solid Compound: Store the lyophilized powder at -20°C or -80°C in a desiccated environment.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., sterile water or DMSO) and store them in aliquots at -80°C to minimize freeze-thaw cycles.
-
Working Solutions: For experiments, freshly dilute the stock solution into the cell culture medium. Avoid prolonged storage of diluted solutions at 4°C or 37°C before use.
Q5: How can I determine the stability of Cyclo(Asp-Asp) in my specific experimental setup?
The most reliable way to assess the stability of Cyclo(Asp-Asp) in your specific cell culture medium and conditions is to perform an empirical stability study. This typically involves incubating Cyclo(Asp-Asp) in the cell-free medium under your experimental conditions (e.g., 37°C, 5% CO2) and collecting samples at various time points (e.g., 0, 2, 8, 24, 48, 72 hours). The concentration of the intact Cyclo(Asp-Asp) is then quantified using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Degradation Pathways and Experimental Workflows
The following diagrams illustrate the key chemical degradation pathways for Cyclo(Asp-Asp) and a general workflow for assessing its stability.
References
- 1. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of isomerization and inversion of aspartate 58 of αA-crystallin peptide mimics under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. support.proteinmetrics.com [support.proteinmetrics.com]
preventing aspartimide formation in "Cyclo(Asp-Asp)" synthesis
Welcome to the technical support center for the synthesis of "Cyclo(Asp-Asp)." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to effectively prevent aspartimide formation during the synthesis of this cyclic dipeptide.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a critical issue in Cyclo(Asp-Asp) synthesis?
A1: Aspartimide formation is a common side reaction in peptide synthesis involving aspartic acid (Asp). It is an intramolecular cyclization where the backbone amide nitrogen attacks the side-chain carbonyl group of an Asp residue. This reaction is particularly problematic during the synthesis of Cyclo(Asp-Asp) for several reasons:
-
Formation of Impurities: The primary product of this side reaction is a succinimide derivative (aspartimide), which is an isomer of the desired product and can be difficult to separate.
-
Racemization: The chiral center of the aspartic acid residue is susceptible to epimerization during aspartimide formation, leading to the formation of D-amino acid-containing impurities.
-
Byproduct Formation: The aspartimide ring can be opened by nucleophiles present in the reaction mixture (e.g., piperidine, water) to form a mixture of α- and β-aspartyl peptides, further complicating purification.[1][2]
-
Reduced Yield: The formation of these side products significantly lowers the overall yield of the target Cyclo(Asp-Asp).
Q2: What are the key factors that promote aspartimide formation during the synthesis of Cyclo(Asp-Asp)?
A2: Several factors can increase the likelihood and rate of aspartimide formation:
-
Base Exposure: The use of strong bases, such as piperidine for Fmoc deprotection in solid-phase peptide synthesis (SPPS), is a major contributor.
-
Elevated Temperatures: Higher temperatures during coupling and deprotection steps can accelerate the rate of aspartimide formation.
-
Protecting Groups: The choice of side-chain protecting group for the aspartic acid residues is critical. Less sterically hindered protecting groups, like tert-butyl (tBu), offer less protection against the intramolecular attack.
-
Coupling Reagents: Certain coupling reagents and activation conditions can influence the extent of this side reaction.
-
Cyclization Conditions: The conditions used for the final cyclization step are crucial. Prolonged reaction times or the use of inappropriate reagents can favor aspartimide formation.
Q3: What are the most effective strategies to prevent aspartimide formation in Cyclo(Asp-Asp) synthesis?
A3: A multi-faceted approach is often the most successful:
-
Optimized Protecting Group Strategy: Employing sterically hindered side-chain protecting groups for the aspartic acid residues is a primary defense.
-
Modified Deprotection Conditions: Using weaker bases for Fmoc removal or adding acidic additives to the deprotection solution can significantly reduce the rate of aspartimide formation.
-
Backbone Protection: Protecting the backbone amide nitrogen of the C-terminal Asp residue can completely prevent the intramolecular cyclization.
-
Careful Selection of Cyclization Conditions: Choosing the right coupling reagent, solvent, and temperature for the cyclization step is vital to favor the desired peptide bond formation over aspartimide formation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Presence of a major byproduct with the same mass as the product in LC-MS analysis. | This is likely the β-aspartyl isomer of Cyclo(Asp-Asp), formed via the opening of an aspartimide intermediate. These isomers are often difficult to separate by standard reverse-phase HPLC. | Optimize HPLC Purification: - Use a shallower gradient during elution.- Screen different mobile phase modifiers (e.g., formic acid, triethylamine).- Consider alternative chromatography techniques like ion-exchange or chiral chromatography.Preventative Measures for Future Syntheses: - Implement the preventative strategies outlined in the FAQs, such as using bulkier protecting groups or modified deprotection conditions. |
| Significant amount of a byproduct with a mass loss of 18 Da. | This corresponds to the formation of the aspartimide intermediate itself. | Review Deprotection and Cyclization Steps: - Reduce the duration and/or temperature of the Fmoc deprotection steps.- For cyclization, use a highly efficient coupling reagent to minimize reaction time.- Ensure anhydrous conditions during coupling and cyclization. |
| Low overall yield of Cyclo(Asp-Asp) after purification. | This can be a cumulative effect of aspartimide formation and subsequent side reactions at various stages of the synthesis. | Systematic Optimization: - Analyze crude product at each step (after linear dipeptide synthesis and after cyclization) to pinpoint where the major loss is occurring.- Implement a combination of preventative strategies. For example, use a bulky protecting group and modified deprotection conditions. |
| Broad or tailing peaks during HPLC purification. | This could be due to on-column degradation of the product or the presence of multiple, closely eluting isomers. | Adjust HPLC Conditions: - Lower the column temperature.- Ensure the mobile phase pH is optimal for the stability of the cyclic dipeptide. |
Data Presentation: Protecting Group and Deprotection Condition Effects
The following table summarizes the impact of different side-chain protecting groups and Fmoc deprotection conditions on aspartimide formation in linear peptides, providing insights applicable to the synthesis of Cyclo(Asp-Asp).
| Asp Side-Chain Protecting Group | Fmoc Deprotection Conditions | Aspartimide Formation (% per cycle) | Reference |
| OtBu (tert-butyl) | 20% Piperidine in DMF | High (sequence dependent) | |
| OMpe (3-methylpent-3-yl) | 20% Piperidine in DMF | Significantly Reduced | |
| OBno (2-phenyl-2-propyl) | 20% Piperidine in DMF | Almost Undetectable | |
| OtBu | 20% Piperidine, 0.1M HOBt in DMF | Reduced | [3] |
| OtBu | 5% Piperazine in DMF/NMP | Significantly Reduced | [3] |
| CSY (Cyanosulfurylide) | 20% Piperidine in DMF | None Detected | [4] |
Note: The percentages are indicative and can vary based on the specific peptide sequence and reaction conditions. Data is primarily from studies on linear peptides but provides a strong basis for selecting strategies for cyclic peptide synthesis.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Dipeptide Precursor (Fmoc-Asp(OR)-Asp(OR)-Resin)
This protocol outlines the assembly of the linear dipeptide on a solid support, incorporating strategies to minimize aspartimide formation.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Asp(OR)-OH (where OR is a bulky protecting group such as OMpe or OBno)
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF (or a modified solution, e.g., with 0.1M HOBt)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling:
-
Pre-activate Fmoc-Asp(OR)-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 2 minutes.
-
Add DIPEA (6 eq.) and add the mixture to the swollen resin.
-
Agitate for 2 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with the deprotection solution for 3 minutes.
-
Drain and repeat the treatment for 10 minutes.
-
Wash the resin with DMF (5x).
-
-
Second Amino Acid Coupling: Repeat step 2 to couple the second Fmoc-Asp(OR)-OH residue.
-
Final Fmoc Deprotection: Repeat step 3.
-
Resin Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x), then dry under vacuum.
Protocol 2: On-Resin Cyclization and Cleavage
This protocol describes the cyclization of the linear dipeptide on the resin followed by cleavage to yield Cyclo(Asp-Asp).
Materials:
-
Linear dipeptide resin from Protocol 1
-
Cyclization reagent (e.g., PyBOP, HATU)
-
DIPEA
-
DMF
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Cyclization:
-
Swell the dipeptide resin in DMF.
-
Add PyBOP (3 eq.) and DIPEA (6 eq.) in DMF to the resin.
-
Agitate at room temperature for 4-6 hours, monitoring the reaction by Kaiser test.
-
Once the reaction is complete (negative Kaiser test), wash the resin with DMF (5x) and DCM (5x).
-
-
Cleavage and Deprotection:
-
Treat the resin with the cleavage cocktail for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether (2x).
-
Dry the crude product under vacuum.
-
-
Purification: Purify the crude Cyclo(Asp-Asp) by preparative reverse-phase HPLC.
Visualizations
Mechanism of Aspartimide Formation
Caption: Mechanism of base-catalyzed aspartimide formation.
Experimental Workflow for Cyclo(Asp-Asp) Synthesis
Caption: Solid-phase synthesis workflow for Cyclo(Asp-Asp).
Troubleshooting Logic Tree
References
Technical Support Center: Synthesis of Cyclo(Asp-Asp)
Welcome to the technical support center for the synthesis of Cyclo(Asp-Asp). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Cyclo(Asp-Asp), a cyclic dipeptide.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Cyclo(Asp-Asp) | Aspartimide Formation: This is a major side reaction during the synthesis of peptides containing aspartic acid, especially under basic conditions used for Fmoc deprotection in solid-phase peptide synthesis (SPPS). The five-membered ring of the aspartimide can lead to racemization and the formation of α- and β-peptides upon ring-opening.[1][2][3][4][5] | - Use of Protecting Groups: Employ protecting groups on the β-carboxyl group of aspartic acid that are less prone to aspartimide formation. Bulky esters or specialized protecting groups like a diaminodiacid containing an amide bond can be effective.[2] - Modified Deprotection Conditions: Adding HOBt to the piperidine deprotection solution can help suppress aspartimide formation.[4] - Backbone Protection: Protecting the amide backbone can also prevent this side reaction.[3] |
| Diketopiperazine (DKP) Formation: This is a common side reaction at the dipeptide stage in SPPS, leading to the cleavage of the dipeptide from the resin.[4][6][7][8] | - Choice of Resin: Using a sterically hindered resin, such as 2-chlorotrityl chloride resin, can inhibit DKP formation.[4] - Modified Deprotection: Using milder deprotection conditions or alternative reagents like 2% DBU/5% piperazine in NMP instead of 20% piperidine in DMF can significantly reduce DKP formation.[7] | |
| Incomplete Cyclization | - Coupling Reagents: Ensure the use of efficient coupling reagents. - Reaction Conditions: Optimize the concentration of the linear precursor; high dilution conditions generally favor intramolecular cyclization over intermolecular polymerization. | |
| Presence of Impurities | Racemization: The α-hydrogen of amino acids can be abstracted under basic conditions, leading to a loss of stereochemical purity.[9] | - Careful Control of Base: Minimize exposure to strong bases and consider using sterically hindered bases. |
| Side-product Formation: Besides aspartimide and DKP, other side reactions can occur depending on the specific synthetic route. | - Purification: Employ robust purification techniques such as preparative HPLC to isolate the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical side reaction to control during the synthesis of Cyclo(Asp-Asp)?
A1: The most critical side reaction is aspartimide formation. This occurs when the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue, forming a five-membered succinimide ring. This process is particularly prevalent during the basic conditions of Fmoc deprotection in solid-phase synthesis and can lead to a mixture of byproducts and a significant reduction in the desired product yield.[1][2][3][4][5]
Q2: How can I prevent aspartimide formation?
A2: Several strategies can be employed:
-
Optimized Protecting Groups: Use protecting groups on the aspartic acid side chain that are more resistant to aspartimide formation.
-
Modified Deprotection: The addition of an acidic additive like HOBt to the piperidine deprotection solution can help to neutralize the basicity and reduce the rate of aspartimide formation.[4]
-
Backbone Protection: Although more complex, protecting the backbone amide nitrogen can completely prevent this side reaction.[3]
Q3: I am using solid-phase peptide synthesis (SPPS). Why is my dipeptide cleaving from the resin prematurely?
A3: Premature cleavage of the dipeptide from the resin is likely due to diketopiperazine (DKP) formation. The deprotected N-terminal amine of the second amino acid can attack the ester linkage to the resin, forming a stable six-membered diketopiperazine ring and releasing the peptide from the solid support.[4][6] This is especially common for dipeptides.
Q4: What are the best practices to minimize diketopiperazine formation?
A4: To minimize DKP formation:
-
Use a suitable resin: 2-chlorotrityl chloride resin is often recommended for syntheses where DKP formation is a concern due to its steric hindrance.[4]
-
Modify the deprotection step: Employing milder bases or alternative deprotection cocktails can reduce the propensity for DKP formation. For instance, using 2% DBU with 5% piperazine in NMP has been shown to be effective.[7]
-
Couple a dipeptide: In some cases, coupling a pre-formed dipeptide can bypass the problematic dipeptide stage on the resin.
Experimental Protocols
While a specific protocol for Cyclo(Asp-Asp) is not detailed in the provided literature, a general workflow for the solid-phase synthesis of a cyclic dipeptide can be inferred.
General Solid-Phase Synthesis and Cyclization of a Dipeptide
-
Resin Preparation: Start with a suitable resin, such as 2-chlorotrityl chloride resin, to minimize diketopiperazine formation.[4]
-
First Amino Acid Coupling: Couple the first Fmoc-protected aspartic acid (Fmoc-Asp(OR)-OH), where 'OR' is a suitable side-chain protecting group, to the resin.
-
Fmoc Deprotection: Remove the Fmoc group from the first amino acid using a piperidine solution. To suppress aspartimide formation, a solution containing HOBt may be beneficial.[4]
-
Second Amino Acid Coupling: Couple the second Fmoc-Asp(OR)-OH to the deprotected N-terminus of the first amino acid.
-
Final Fmoc Deprotection: Remove the Fmoc group from the dipeptide.
-
Cleavage from Resin: Cleave the linear dipeptide from the resin while keeping the side-chain protecting groups intact.
-
Cyclization in Solution: Cyclize the linear dipeptide in a dilute solution using a suitable coupling reagent to favor intramolecular cyclization.
-
Deprotection and Purification: Remove the side-chain protecting groups and purify the final Cyclo(Asp-Asp) product, typically by preparative HPLC.
Visualizations
Caption: Workflow for the synthesis of Cyclo(Asp-Asp) highlighting key steps and potential side reactions.
Caption: Troubleshooting logic for addressing low yield in Cyclo(Asp-Asp) synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Cyclo(Asp-Asp) Scale-Up Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting challenges encountered during the scale-up production of Cyclo(Asp-Asp).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the production of Cyclo(Asp-Asp)?
A1: Scaling up the synthesis of Cyclo(Asp-Asp) from laboratory to industrial production presents several key challenges. These include maintaining high yield and purity, managing and removing impurities, preventing side reactions such as racemization and aggregation, and developing cost-effective and scalable purification methods.[1][2][3]
Q2: What are the most common side reactions to be aware of during Cyclo(Asp-Asp) synthesis?
A2: The most prevalent side reactions include:
-
Aspartimide Formation: The aspartic acid side chain can cyclize to form a highly reactive succinimide intermediate. This can lead to the formation of β-aspartyl peptides and epimerization, resulting in impurities that are difficult to separate from the desired product.[4][5][6]
-
Epimerization/Racemization: The chiral centers of the aspartic acid residues can change their configuration under basic or high-temperature conditions, leading to the formation of diastereomers that may have different biological activities and are challenging to purify.[4][7][8][9]
-
Aggregation: During synthesis and purification, peptide chains can aggregate, leading to poor yields and difficulties in purification. This is particularly problematic at high concentrations.[10][11]
-
Deletion and Truncated Sequences: In solid-phase synthesis, incomplete coupling or deprotection steps can result in peptides missing one or more amino acid residues.[12][13]
Q3: Should I use solid-phase or solution-phase synthesis for large-scale production of Cyclo(Asp-Asp)?
A3: The choice between solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) depends on the desired scale and specific requirements of your process.
-
SPPS is generally faster for laboratory-scale synthesis and high-throughput screening due to simplified purification of intermediates. However, it can be more expensive at a very large scale due to the cost of resins and reagents.[14][15][16]
-
LPPS is often more suitable for the large-scale production of shorter peptides like Cyclo(Asp-Asp) as it can be more cost-effective and scalable. However, it is more labor-intensive due to the need for purification after each step.[13][14][17]
Q4: How can I monitor the purity of my Cyclo(Asp-Asp) product during and after production?
A4: High-Performance Liquid Chromatography (HPLC) is the primary method for analyzing the purity of Cyclo(Asp-Asp). A reversed-phase C18 column is typically used with a gradient of acetonitrile in water, often with an additive like trifluoroacetic acid (TFA).[18][19][20] Mass spectrometry (MS) should be used in conjunction with HPLC to confirm the molecular weight of the product and identify any impurities.[18]
Troubleshooting Guides
Problem 1: Low Yield of Cyclo(Asp-Asp)
| Possible Cause | Suggested Solution |
| Incomplete Cyclization | Optimize coupling reagents (e.g., use HATU, HBTU). Consider adding an auxiliary agent like HOBt to improve efficiency.[6] |
| Oligomerization | Decrease the concentration of the linear peptide precursor during the cyclization step (typically to 0.1-1 mM). Use a syringe pump for slow addition of the precursor to the reaction mixture.[6] |
| Aggregation | Change the solvent system to one that better solubilizes the peptide. Consider adding chaotropic salts to disrupt intermolecular hydrogen bonding.[21][22] |
| Adsorption to Equipment | Passivate glassware and purification equipment to minimize non-specific binding. |
Problem 2: High Levels of Impurities
| Possible Cause | Suggested Solution |
| Aspartimide Formation | Use a milder base for Fmoc deprotection or add an acid to the deprotection solution to suppress this side reaction.[7][23] Consider using a modified aspartic acid derivative with a protecting group less prone to cyclization.[5] |
| Epimerization | Avoid high temperatures and prolonged exposure to basic conditions. Use coupling reagents known to suppress racemization.[4][9] |
| Deletion/Truncated Peptides (in SPPS) | Ensure complete coupling and deprotection at each step by using a sufficient excess of reagents and allowing adequate reaction times. Double coupling for hindered amino acids can be beneficial.[17] |
| Inefficient Purification | Optimize the HPLC gradient to achieve better separation of the product from impurities. A shallower gradient can improve resolution.[13] Consider using a different stationary phase or mobile phase additives.[3] |
Problem 3: Poor Solubility and Aggregation During Purification
| Possible Cause | Suggested Solution |
| Hydrophobic Interactions | Lower the ionic strength of the buffer. Add a small amount of an organic solvent or a non-denaturing detergent to the purification buffer.[2][24] |
| Electrostatic Interactions | Adjust the pH of the buffer to be further from the isoelectric point (pI) of the peptide. Increase the ionic strength of the buffer to shield charges.[2] |
| High Protein Concentration | Dilute the sample before loading it onto the purification column.[24] |
Quantitative Data on Scale-Up Challenges
The following tables provide illustrative data on how yield and purity can be affected during the scale-up of cyclic peptide production. Note that these are representative values and actual results will vary depending on the specific process and optimization.
Table 1: Impact of Production Scale on Yield and Purity (Unoptimized Process)
| Scale | Typical Yield (%) | Purity (%) | Major Impurities |
| Lab Scale (1 g) | 75 | 98 | Minor deletion sequences |
| Pilot Scale (100 g) | 50 | 90 | Aspartimide-related, epimers |
| Production Scale (10 kg) | 30 | 80 | Aggregates, oligomers, epimers |
Table 2: Comparison of Purification Methods at Production Scale
| Purification Method | Typical Purity (%) | Recovery (%) | Relative Cost |
| Preparative RP-HPLC | >99 | 70 | High |
| Ion-Exchange Chromatography | 90-95 | 85 | Medium |
| Crystallization | >98 (if successful) | Variable | Low |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Linear Asp-Asp Precursor
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in dimethylformamide (DMF) for 1 hour.
-
First Amino Acid Loading: Dissolve Fmoc-Asp(OtBu)-OH (2 equivalents) and diisopropylethylamine (DIPEA) (4 equivalents) in dichloromethane (DCM). Add the solution to the resin and shake for 2 hours.
-
Capping: Wash the resin with DCM and then add a solution of DCM/Methanol/DIPEA (17:2:1) and shake for 30 minutes to cap any unreacted sites.
-
Fmoc Deprotection: Wash the resin with DMF. Treat the resin with 20% piperidine in DMF for 10 minutes. Wash thoroughly with DMF.
-
Second Amino Acid Coupling: Dissolve Fmoc-Asp(OtBu)-OH (3 equivalents), HCTU (2.95 equivalents), and DIPEA (6 equivalents) in DMF. Add the solution to the resin and shake for 1 hour.
-
Final Fmoc Deprotection: Repeat step 4.
-
Cleavage from Resin: Wash the resin with DCM. Treat the resin with a solution of trifluoroacetic acid (TFA)/DCM (1:99) for 30 minutes. Collect the filtrate and neutralize with pyridine. Evaporate the solvent to obtain the linear peptide precursor.
Protocol 2: Solution-Phase Cyclization of Asp-Asp Precursor
-
Dissolution: Dissolve the linear Asp-Asp precursor in a large volume of DMF to achieve a final concentration of approximately 0.5 mM.
-
Activation: In a separate flask, dissolve HATU (1.1 equivalents) and DIPEA (2.2 equivalents) in DMF.
-
Cyclization: Add the activation solution to the peptide solution dropwise over 4 hours using a syringe pump at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS until the linear precursor is consumed.
-
Work-up: Quench the reaction by adding a small amount of water. Remove the DMF under reduced pressure.
Protocol 3: Preparative RP-HPLC Purification of Cyclo(Asp-Asp)
-
Sample Preparation: Dissolve the crude Cyclo(Asp-Asp) in a minimal amount of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA). Filter the sample through a 0.45 µm filter.
-
Column and Mobile Phases: Use a preparative C18 column. Mobile phase A: 0.1% TFA in water. Mobile phase B: 0.1% TFA in acetonitrile.
-
Gradient Elution: Start with a shallow gradient, for example, 5-25% B over 60 minutes, at a flow rate appropriate for the column size.
-
Fraction Collection: Collect fractions based on the UV absorbance at 214 nm.
-
Analysis of Fractions: Analyze the purity of each fraction using analytical HPLC.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>98%) and lyophilize to obtain the final product as a white powder.[3][25]
Visualizations
Caption: A troubleshooting workflow for low yield and purity in Cyclo(Asp-Asp) synthesis.
Caption: Decision tree for choosing between SPPS and LPPS for Cyclo(Asp-Asp) scale-up.
Caption: Potential degradation pathways for Cyclo(Asp-Asp).
References
- 1. Spontaneous cyclization of polypeptides with a penultimate Asp, Asn or isoAsp at the N-terminus and implications for cleavage by aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. media.iris-biotech.de [media.iris-biotech.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetics and mechanism of the degradation of aspartic acid residue in solution and solid state - ProQuest [proquest.com]
- 9. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. benchchem.com [benchchem.com]
- 14. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Dipeptide - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. WO2008080845A1 - Methods for the synthesis of cyclic peptides - Google Patents [patents.google.com]
- 19. chem.uci.edu [chem.uci.edu]
- 20. benchchem.com [benchchem.com]
- 21. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. info.gbiosciences.com [info.gbiosciences.com]
- 25. protocols.io [protocols.io]
Technical Support Center: Mitigating Cytotoxicity of Cyclo(Asp-Asp) in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxic effects of Cyclo(Asp-Asp) during cell-based assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing high cytotoxicity with Cyclo(Asp-Asp) at very low concentrations in our cell-based assay. What could be the reason?
A1: High cytotoxicity at low concentrations can be due to several factors. Different cell lines exhibit varying sensitivities to a compound, a phenomenon known as "cell-specific response"[1]. The observed toxicity could be inherent to the cell line being used. Additionally, the mechanism of action of Cyclo(Asp-Asp) might involve targeting a critical cellular pathway that is highly active in your specific cell model. It is also possible that the compound is not stable in the culture medium and is degrading into a more toxic substance. We recommend performing a dose-response study across multiple cell lines to understand the cytotoxic profile of the compound[1][2].
Q2: How can we determine the mechanism of Cyclo(Asp-Asp)-induced cytotoxicity?
A2: To elucidate the cytotoxic mechanism, you can perform a series of assays. To assess if the compound induces apoptosis, you can use assays that measure caspase activation, such as caspase-3/7, -8, and -9 activity assays[3]. Cell cycle analysis by flow cytometry can reveal if the compound causes cell cycle arrest[4][5]. To investigate if the cytotoxicity is mediated by oxidative stress, you can measure the levels of reactive oxygen species (ROS). Furthermore, since L-asparaginase, an enzyme that depletes asparagine, is known to induce apoptosis, it's possible that Cyclo(Asp-Asp), being a dipeptide of aspartic acid, might interfere with amino acid metabolism[4][6].
Q3: Can the choice of cytotoxicity assay influence the observed IC50 value for Cyclo(Asp-Asp)?
A3: Yes, the choice of cytotoxicity assay can significantly impact the determined IC50 value[1]. Assays like MTT, which measure metabolic activity, might yield different results compared to assays that measure membrane integrity, such as the LDH release assay, or those that quantify dead cells using membrane-impermeable dyes[7][8][9]. It is advisable to use multiple cytotoxicity assays based on different cellular mechanisms to obtain a comprehensive understanding of the compound's effect[10].
Q4: Are there any general strategies to reduce the cytotoxicity of a cyclic peptide like Cyclo(Asp-Asp) without affecting its primary activity?
A4: Mitigating cytotoxicity while preserving the desired activity is a key challenge. One approach is to modify the experimental conditions. This could involve reducing the incubation time with the compound or optimizing the compound's concentration. Another strategy is co-treatment with a cytoprotective agent. For instance, if the cytotoxicity is found to be mediated by oxidative stress, co-incubation with an antioxidant might be beneficial[3]. If apoptosis is the primary mechanism, a pan-caspase inhibitor could be used to confirm this and potentially reduce cell death[4]. However, it is crucial to validate that these interventions do not interfere with the primary biological activity being investigated.
Troubleshooting Guides
Guide 1: High Variability in Cytotoxicity Results
Problem: You are observing high well-to-well variability in your cytotoxicity assays with Cyclo(Asp-Asp).
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently to avoid cell stress[11]. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media[10]. |
| Compound Precipitation | Visually inspect the wells for any precipitate after adding Cyclo(Asp-Asp). If precipitation is observed, consider using a lower concentration range or a different solvent. |
| Bubbles in Wells | Check for and remove any bubbles in the wells before reading the plate, as they can interfere with absorbance or fluorescence measurements[11]. |
Guide 2: Unexpectedly Low IC50 Value
Problem: The IC50 value for Cyclo(Asp-Asp) is much lower than anticipated, suggesting high toxicity.
| Possible Cause | Troubleshooting Step |
| High Cell Line Sensitivity | Test the compound on a panel of different cell lines to determine if the sensitivity is cell-type specific[1][2]. |
| Assay Interference | The compound might be interfering with the assay chemistry itself. Run a cell-free control with the compound and the assay reagents to check for any direct interaction. |
| Rapid Onset of Cytotoxicity | Perform a time-course experiment to determine the kinetics of the cytotoxic effect. Shorter incubation times might reveal a more nuanced dose-response. |
| Off-Target Effects | The compound may have off-target effects leading to cytotoxicity. Consider investigating common cell death pathways (e.g., apoptosis, necrosis) to understand the mechanism. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of Cyclo(Asp-Asp) in Different Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h Incubation |
| A549 | Lung Carcinoma | 25.5 |
| MCF-7 | Breast Adenocarcinoma | 78.2 |
| HeLa | Cervical Adenocarcinoma | 45.8 |
| K562 | Chronic Myelogenous Leukemia | 15.3 |
Table 2: Hypothetical Effect of a Mitigating Agent on Cyclo(Asp-Asp) Cytotoxicity in K562 Cells
| Treatment | IC50 (µM) after 48h Incubation | Fold Change in IC50 |
| Cyclo(Asp-Asp) alone | 15.3 | - |
| Cyclo(Asp-Asp) + 10 µM Z-VAD-FMK (pan-caspase inhibitor) | 42.1 | 2.75 |
| Cyclo(Asp-Asp) + 5 mM N-acetylcysteine (antioxidant) | 20.1 | 1.31 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Cyclo(Asp-Asp) in culture medium. Add the diluted compound to the respective wells and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value[12].
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Maximum LDH Release Control: To some untreated wells, add 10 µL of 10X lysis buffer 45 minutes before the end of the incubation period to induce maximum LDH release.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control[8].
Visualizations
Caption: Workflow for assessing and mitigating the cytotoxicity of Cyclo(Asp-Asp).
Caption: A hypothetical signaling pathway for Cyclo(Asp-Asp)-induced apoptosis.
Caption: Decision tree for troubleshooting unexpected cytotoxicity results.
References
- 1. researchgate.net [researchgate.net]
- 2. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of cyclo(his-pro) on streptozotocin-induced cytotoxicity and apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asparaginase induces apoptosis and cytoprotective autophagy in chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. njbio.com [njbio.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
optimizing storage conditions for "Cyclo(Asp-Asp)"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and troubleshooting for experiments involving Cyclo(Asp-Asp).
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for lyophilized Cyclo(Asp-Asp)?
For long-term storage, lyophilized Cyclo(Asp-Asp) should be kept in a freezer at or below -15°C[1][2]. Temperatures of -20°C are commonly recommended to ensure maximum stability[3]. For shorter periods, storage at ≤ -4°C is also acceptable[4].
2. How should I reconstitute and store Cyclo(Asp-Asp) solutions?
It is recommended to reconstitute lyophilized Cyclo(Asp-Asp) in sterile, purified water[3]. After reconstitution, it is crucial to aliquot the solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles[3]. For a similar cyclic dipeptide, reconstituted solutions can be stored at 4°C for up to five days or for longer-term storage, frozen at -20°C for up to three months[5].
3. What is the primary advantage of using a cyclic dipeptide like Cyclo(Asp-Asp) over its linear counterpart?
The cyclic structure of Cyclo(Asp-Asp) provides significantly increased stability and resistance to enzymatic degradation compared to the linear dipeptide[3]. This enhanced stability is crucial for applications in drug development and other biological assays where prolonged activity is desired[3]. The cyclic nature reduces the conformational flexibility, which can inhibit degradation pathways involving the aspartic acid residue[3].
4. What are the main degradation pathways for Cyclo(Asp-Asp)?
Peptides containing aspartic acid residues are susceptible to two primary non-enzymatic degradation pathways:
-
Isomerization: The aspartic acid can convert to its isomer, isoaspartate (isoAsp), through a succinimide intermediate. This process is often accelerated under neutral to alkaline pH conditions.[6][7]
-
Peptide Bond Cleavage: The peptide bond C-terminal to the aspartic acid residue can undergo hydrolysis.
The cyclic structure of Cyclo(Asp-Asp) helps to mitigate these degradation pathways by restricting the peptide's flexibility[3].
5. Is Cyclo(Asp-Asp) soluble in common laboratory solvents?
Yes, Cyclo(Asp-Asp) is soluble in water[3][5]. For other solvents, it is recommended to consult the manufacturer's specifications.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in experiments. | 1. Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C). 2. Degradation due to inappropriate pH of the experimental buffer. 3. Contamination of the stock solution. | 1. Aliquot stock solutions after reconstitution to minimize freeze-thaw cycles. Store frozen at -20°C or below. 2. Maintain the pH of the experimental buffer within a range that minimizes aspartic acid degradation (ideally slightly acidic to neutral, but this should be determined empirically for your specific assay). 3. Use sterile techniques for reconstitution and handling. Filter-sterilize the reconstituted solution if necessary. |
| Unexpected peaks in HPLC analysis. | 1. Degradation of Cyclo(Asp-Asp) into isomers (isoAsp) or cleaved products. 2. Contamination of the sample or mobile phase. 3. Reaction with components in the experimental buffer. | 1. Analyze the sample using mass spectrometry (MS) to identify the unexpected peaks. Compare the retention times with known degradation products if standards are available. Optimize storage and experimental conditions to minimize degradation. 2. Run a blank injection of the mobile phase and sample diluent to check for contamination. 3. Evaluate the compatibility of Cyclo(Asp-Asp) with all buffer components under your experimental conditions. |
| Poor solubility upon reconstitution. | 1. Use of an incorrect solvent. 2. The lyophilized powder may contain salts from purification (e.g., TFA) that affect solubility. 3. The concentration is too high. | 1. Reconstitute in high-purity water. Gentle vortexing or sonication can aid dissolution. 2. Consult the manufacturer's certificate of analysis for information on counterions. If TFA is present, it generally enhances solubility in aqueous solutions[8]. 3. Try reconstituting at a lower concentration. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Cyclo(Asp-Asp)
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C to -15°C[1][2][3] | Long-term (years) | Protect from moisture. |
| Lyophilized Powder | 0-5°C[5] | Short-term (up to 6 months) | Ensure the container is tightly sealed. |
| Reconstituted Solution (in water) | -20°C | Up to 3 months[5] | Aliquot to avoid freeze-thaw cycles. |
| Reconstituted Solution (in water) | 4°C | Up to 5 days[5] | For immediate use. |
Table 2: Estimated pH-Dependent Stability of Cyclo(Asp-Asp) in Aqueous Solution
| pH Range | Relative Stability | Primary Degradation Pathway |
| 2-4 | High | Peptide bond cleavage (acid hydrolysis) |
| 5-7 | Very High | Minimal degradation |
| 8-10 | Moderate to Low | Isomerization to isoAsp via succinimide intermediate |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Cyclo(Asp-Asp)
-
Allow the vial of lyophilized Cyclo(Asp-Asp) to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of sterile, high-purity water to the vial to achieve the desired stock concentration.
-
Gently vortex or swirl the vial until the powder is completely dissolved. Avoid vigorous shaking, which can cause aggregation of some peptides.
-
If the solution is not for immediate use, aliquot it into sterile, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or below.
Protocol 2: Assessment of Cyclo(Asp-Asp) Stability by RP-HPLC
This protocol provides a framework for evaluating the stability of Cyclo(Asp-Asp) under different conditions (e.g., pH, temperature).
-
Sample Preparation:
-
Prepare buffers at the desired pH values (e.g., pH 4, 7, and 9).
-
Dilute the Cyclo(Asp-Asp) stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
Incubate the samples at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample and quench any further degradation by freezing at -80°C or by adding an acid like 1% TFA if compatible with your analysis.
-
-
RP-HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient appropriate for eluting Cyclo(Asp-Asp) and its potential degradation products (e.g., 5-95% B over 20 minutes). The optimal gradient should be determined empirically.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the intact Cyclo(Asp-Asp) at each time point.
-
Calculate the percentage of remaining Cyclo(Asp-Asp) relative to the t=0 time point.
-
Plot the percentage of remaining Cyclo(Asp-Asp) versus time to determine the degradation rate.
-
New peaks that appear over time are potential degradation products. These can be collected and analyzed by mass spectrometry for identification.
-
Visualizations
Caption: Workflow for assessing the stability of Cyclo(Asp-Asp).
References
- 1. Understanding and Designing Head-to-Tail Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shop.bachem.com [shop.bachem.com]
- 3. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deciphering deamidation and isomerization in therapeutic proteins: Effect of neighboring residue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating "Cyclo(Asp-Asp)" Bioactivity In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Objective Comparison of Cyclo(Asp-Asp) Bioactivity
This guide, therefore, aims to provide a broader context by summarizing the known bioactivities of the larger family of cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, and to highlight related cyclic peptides containing aspartic acid that have been studied more extensively.
General Bioactivities of Cyclic Dipeptides (CDPs)
Cyclic dipeptides are a diverse class of natural compounds produced by various organisms, including bacteria, fungi, and animals.[2][3] They are known to exhibit a wide range of biological and pharmacological activities due to their rigid and stable structure.[2] Some of the well-documented bioactivities of various CDPs include:
-
Antimicrobial and Antifungal Activity: Many CDPs have demonstrated inhibitory effects against pathogenic bacteria and fungi.[2][3][4]
-
Antitumor Activity: Certain CDPs have been shown to possess cytotoxic effects against cancer cell lines and can induce apoptosis.[2]
-
Antiviral Activity: Some studies have reported the potential of CDPs to inhibit viral replication.[3]
-
Neuroprotective Effects: Several CDPs are being investigated for their potential to protect neuronal cells from damage.
-
Enzyme Inhibition: The constrained conformation of CDPs makes them attractive candidates for designing enzyme inhibitors.
Comparative Bioactivity of Aspartic Acid-Containing Cyclic Peptides
While specific data for Cyclo(Asp-Asp) is lacking, numerous studies have focused on other cyclic peptides incorporating aspartic acid, most notably those containing the Arg-Gly-Asp (RGD) motif. These peptides are well-characterized as ligands for integrin receptors, which play crucial roles in cell adhesion, signaling, and angiogenesis.
Table 1: Comparison of In Vitro Bioactivity of Selected Aspartic Acid-Containing Cyclic Peptides
| Cyclic Peptide | Target/Mechanism | Key In Vitro Bioactivity | Reference Compound Example |
| Cyclo(Asp-Asp) | Not Determined | No specific in vitro bioactivity data found. | N/A |
| Cyclic RGD Peptides | Integrin αvβ3 Antagonism | Inhibition of tumor cell adhesion and proliferation, anti-angiogenic effects in HUVEC cells.[5] | Cilengitide (cyclo[RGDfV]) |
| Cyclo[D-Trp-D-Asp-Pro-D-Val-Leu] (BQ-123) | Endothelin-A Receptor Antagonist | Blocks endothelin-1 induced vasoconstriction in isolated arteries. | N/A |
Experimental Protocols
Due to the absence of specific in vitro studies on Cyclo(Asp-Asp), detailed experimental protocols for its bioactivity validation cannot be provided. However, a general workflow for assessing the in vitro bioactivity of a novel cyclic dipeptide would typically involve the following assays:
1. Cytotoxicity Assays:
-
MTT or MTS Assay: To determine the effect of the compound on cell viability and proliferation in various cell lines (e.g., cancer cell lines, normal cell lines).
-
LDH Assay: To assess membrane integrity and cytotoxicity.
2. Antimicrobial Assays:
-
Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Colony Forming Unit (CFU) Assay: To quantify the number of viable microbial cells after treatment.
3. Anti-inflammatory Assays:
-
Nitric Oxide (NO) Production Assay: In lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) to measure the inhibition of NO production.
-
ELISA for Pro-inflammatory Cytokines: To quantify the levels of cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants.
4. Target-Based Assays:
-
Enzyme Inhibition Assays: If a specific enzyme target is hypothesized, a direct enzymatic assay would be performed.
-
Receptor Binding Assays: To determine the affinity of the compound for a specific cell surface receptor.
Experimental Workflow for Bioactivity Screening
Below is a generalized workflow for the initial in vitro screening of a novel cyclic dipeptide like Cyclo(Asp-Asp).
Caption: Generalized workflow for in vitro bioactivity screening of a novel cyclic dipeptide.
Conclusion
At present, there is a significant gap in the scientific literature regarding the specific in vitro bioactivity of Cyclo(Asp-Asp). While the broader class of cyclic dipeptides exhibits a wide array of interesting biological properties, dedicated research is required to elucidate the potential therapeutic value of Cyclo(Asp-Asp). The experimental approaches and workflows outlined in this guide provide a foundational framework for initiating such investigations. Researchers are encouraged to perform primary screening assays to uncover the biological functions of this simple, naturally occurring cyclic dipeptide.
References
- 1. foodandnutritionjournal.org [foodandnutritionjournal.org]
- 2. itjfs.com [itjfs.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 5. A novel synthetic Arg-Gly-Asp-containing peptide cyclo(-RGDf==V-) is the potent inhibitor of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclo(Asp-Asp) vs. Linear Asp-Asp Peptide: A Comparative Analysis for Researchers
In the realm of peptide-based drug discovery and development, the conformation of a peptide plays a pivotal role in its biological activity, stability, and overall therapeutic potential. This guide provides a comprehensive comparative analysis of the cyclic dipeptide Cyclo(Asp-Asp) and its linear counterpart, Asp-Asp. While direct comparative experimental data for this specific pair is limited in publicly available literature, this guide synthesizes established principles from analogous cyclic and linear peptides to offer a valuable resource for researchers, scientists, and drug development professionals.
Executive Summary
Cyclic peptides generally exhibit significant advantages over their linear analogs, primarily in terms of enhanced stability and constrained conformation, which can lead to improved receptor selectivity and bioavailability. Cyclo(Asp-Asp), a cyclic dipeptide composed of two aspartic acid residues, is predicted to possess greater resistance to enzymatic degradation compared to the linear Asp-Asp dipeptide. This enhanced stability is a critical attribute for the development of peptide-based therapeutics. The constrained ring structure of Cyclo(Asp-Asp) may also confer a more defined three-dimensional shape, potentially leading to higher binding affinity and specificity for biological targets.
Data Presentation: A Comparative Overview
Table 1: Illustrative Enzymatic Stability Comparison
| Peptide Pair Example | Matrix | Linear Peptide Half-Life | Cyclic Peptide Half-Life | Fold Increase in Stability | Reference |
| Linear RGD vs. Cyclic RGD | pH 7 Buffer | - | - | 30x | [1] |
| HAV4 vs. cHAVc3 | Rat Plasma | 2.4 hours | 12.9 hours | ~5.4x | [1] |
| Peptide 7 vs. Peptide 9 | Rat Plasma | 14.3 minutes | 59.8 minutes | ~4.2x | [1] |
Table 2: Illustrative Receptor Binding Affinity Comparison
| Peptide Pair Example | Target | Linear Peptide IC50 | Cyclic Peptide IC50 | Fold Increase in Affinity | Reference |
| Linear RGDfV vs. cyclo(RGDfV) | Integrin αvβ3 | 200 nM | 1 nM | 200x | [2] |
| Linear Somatostatin Analog vs. Octreotide (cyclic) | Somatostatin Receptor | Micromolar range | Nanomolar range | >100x | General Knowledge |
Structural and Conformational Differences
The fundamental difference between Cyclo(Asp-Asp) and linear Asp-Asp lies in their structure, which dictates their conformational flexibility and, consequently, their biological properties.
dot
References
Unraveling the Molecular Mysteries of Cyclo(Asp-Asp): A Comparative Guide to its Potential Mechanisms of Action
For Immediate Release
[City, State] – [Date] – In the quest for novel therapeutic agents, the unique structural and functional properties of cyclic dipeptides have garnered significant scientific interest. Among these, Cyclo(Asp-Asp), a simple yet stable cyclic dipeptide, presents a compelling case for further investigation. While direct experimental evidence elucidating its precise mechanism of action remains limited, this guide provides a comparative analysis of its potential biological activities by drawing parallels with well-characterized cyclic peptides. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of small cyclic peptides.
Cyclo(Asp-Asp) is a cyclic dipeptide composed of two aspartic acid residues. Its cyclic nature confers remarkable stability and resistance to enzymatic degradation compared to its linear counterpart.[1] This inherent stability, coupled with its potential to act as a signaling molecule and possess antioxidant properties, makes it an attractive candidate for various applications, including pharmaceuticals and cosmetics.[1] However, the specific molecular targets and signaling pathways modulated by Cyclo(Asp-Asp) are yet to be definitively identified.
This guide explores two plausible mechanisms of action for Cyclo(Asp-Asp) by comparing it with two classes of well-studied cyclic peptides: integrin-binding cyclic RGD peptides and the anti-inflammatory/antioxidant cyclic dipeptide, Cyclo(His-Pro).
Section 1: Comparative Analysis of Potential Mechanisms of Action
Here, we compare the potential, yet unconfirmed, mechanisms of Cyclo(Asp-Asp) with the established mechanisms of two other cyclic peptide classes.
Potential Role in Cell Adhesion and Angiogenesis via Integrin Modulation
Given that Cyclo(Asp-Asp) contains aspartic acid, a key residue in the recognition motif of many integrin-binding proteins, it is plausible that it could interact with integrin receptors. Cyclic peptides containing the Arg-Gly-Asp (RGD) sequence are well-known antagonists of integrins, particularly αvβ3, and play a crucial role in inhibiting angiogenesis.[2][3][4][5]
Hypothetical Comparison:
| Feature | Cyclo(Asp-Asp) (Hypothetical) | Cyclic RGD Peptides (e.g., Cilengitide) |
| Target | Putative: Integrin receptors (e.g., αvβ3) | αvβ3 and αvβ5 integrins |
| Mechanism | Potential competitive inhibition of ligand binding to the RGD-binding pocket. | Competitive antagonist of the RGD binding site on integrins. |
| Downstream Effect | Possible inhibition of cell adhesion, migration, and angiogenesis. | Inhibition of angiogenesis, induction of apoptosis in endothelial cells. |
Supporting Experimental Data (Hypothetical)
To confirm this hypothesis, a series of experiments would be required. The following table presents a hypothetical summary of potential experimental outcomes that would support an anti-angiogenic mechanism for Cyclo(Asp-Asp).
| Experiment | Metric | Cyclo(Asp-Asp) | Cyclic RGD Peptide (Positive Control) | Linear Asp-Asp (Negative Control) |
| Cell Adhesion Assay | % Inhibition of HUVEC adhesion to Vitronectin | 65% | 75% | 5% |
| Tube Formation Assay | % Inhibition of tube formation | 58% | 70% | < 10% |
| In vivo Matrigel Plug Assay | % Reduction in angiogenesis | 45% | 60% | < 5% |
Potential Antioxidant and Anti-inflammatory Effects via NF-κB and Nrf2 Pathways
Several cyclic dipeptides have demonstrated potent antioxidant and anti-inflammatory activities. For instance, Cyclo(His-Pro) has been shown to exert its effects by modulating the NF-κB and Nrf2 signaling pathways.[6] The Nrf2 pathway is a primary cellular defense against oxidative stress, while the NF-κB pathway is a key regulator of inflammation.
Hypothetical Comparison:
| Feature | Cyclo(Asp-Asp) (Hypothetical) | Cyclo(His-Pro) |
| Target Pathway | Putative: NF-κB and Nrf2 signaling pathways | NF-κB and Nrf2 signaling pathways |
| Mechanism | Potential inhibition of NF-κB activation and/or activation of the Nrf2 antioxidant response. | Inhibits NF-κB nuclear translocation and activates Nrf2-mediated gene expression. |
| Downstream Effect | Possible reduction in pro-inflammatory cytokine production and increased expression of antioxidant enzymes. | Decreased production of inflammatory mediators and enhanced cellular antioxidant capacity. |
Supporting Experimental Data (Hypothetical)
The following table illustrates hypothetical data from experiments designed to investigate the antioxidant and anti-inflammatory potential of Cyclo(Asp-Asp).
| Experiment | Metric | Cyclo(Asp-Asp) | Cyclo(His-Pro) (Positive Control) | Vehicle Control |
| LPS-induced NO production in RAW 264.7 cells | % Inhibition of Nitric Oxide | 55% | 68% | 0% |
| Western Blot for nuclear p65 | Relative p65 levels (normalized) | 0.4 | 0.3 | 1.0 |
| Nrf2-ARE Luciferase Reporter Assay | Fold induction of Luciferase activity | 3.5 | 4.2 | 1.0 |
| DPPH Radical Scavenging Assay | IC50 (µM) | 150 | 120 | >1000 |
Section 2: Experimental Protocols
Detailed methodologies for the key experiments cited in the hypothetical data tables are provided below.
Cell Adhesion Assay
Objective: To determine the effect of Cyclo(Asp-Asp) on the adhesion of human umbilical vein endothelial cells (HUVECs) to an extracellular matrix protein.
Protocol:
-
96-well plates are coated with Vitronectin (10 µg/mL) overnight at 4°C.
-
Plates are washed with PBS and blocked with 1% BSA for 1 hour at 37°C.
-
HUVECs are serum-starved for 4 hours, then harvested and resuspended in serum-free medium.
-
Cells are pre-incubated with various concentrations of Cyclo(Asp-Asp), a positive control (Cyclic RGD peptide), or a negative control (Linear Asp-Asp) for 30 minutes.
-
The cell suspensions are added to the coated wells and incubated for 1 hour at 37°C.
-
Non-adherent cells are removed by gentle washing with PBS.
-
Adherent cells are fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.
-
The stain is solubilized with 10% acetic acid, and the absorbance is measured at 595 nm.
-
The percentage of inhibition is calculated relative to the untreated control.
Western Blot for NF-κB p65 Subunit Translocation
Objective: To assess the effect of Cyclo(Asp-Asp) on the nuclear translocation of the NF-κB p65 subunit in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
RAW 264.7 macrophages are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are pre-treated with Cyclo(Asp-Asp) or a positive control (Cyclo(His-Pro)) for 1 hour.
-
Cells are then stimulated with LPS (1 µg/mL) for 30 minutes.
-
Nuclear and cytoplasmic fractions are prepared using a nuclear extraction kit.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of nuclear protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour.
-
The membrane is incubated with a primary antibody against NF-κB p65 overnight at 4°C.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour.
-
Protein bands are visualized using an ECL detection system, and band intensities are quantified. Lamin B1 is used as a nuclear loading control.
Nrf2-ARE Luciferase Reporter Assay
Objective: To determine if Cyclo(Asp-Asp) can activate the Nrf2 antioxidant response element (ARE).
Protocol:
-
HepG2 cells are transiently co-transfected with an ARE-luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Transfected cells are seeded in a 96-well plate.
-
After 24 hours, cells are treated with various concentrations of Cyclo(Asp-Asp) or a positive control (Cyclo(His-Pro)) for 18 hours.
-
Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.
-
Results are expressed as fold induction relative to the vehicle-treated control.
Section 3: Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways discussed and a proposed experimental workflow for confirming the mechanism of action of Cyclo(Asp-Asp).
Caption: Integrin αvβ3 signaling pathway and its inhibition by cyclic RGD peptides.
Caption: NF-κB and Nrf2 signaling pathways modulated by Cyclo(His-Pro).
Caption: Proposed experimental workflow to confirm the mechanism of action of Cyclo(Asp-Asp).
Conclusion
While the definitive mechanism of action of Cyclo(Asp-Asp) awaits experimental confirmation, this comparative guide provides a framework for investigating its potential therapeutic activities. By drawing parallels with well-understood cyclic peptides, we hypothesize that Cyclo(Asp-Asp) may exert its effects through the modulation of integrin signaling, thereby impacting cell adhesion and angiogenesis, and/or by influencing the NF-κB and Nrf2 pathways to mediate antioxidant and anti-inflammatory responses. The provided experimental protocols and workflow offer a roadmap for researchers to systematically explore these possibilities and unlock the full therapeutic potential of this promising cyclic dipeptide. Further research is imperative to validate these hypotheses and to establish a clear structure-activity relationship for Cyclo(Asp-Asp) and related molecules.
References
- 1. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Purchase Directly from Cyclo(Asp-Asp) | China Cyclo(Asp-Asp) Supplies [liwei-peptide.com]
- 5. Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Comparative Guide to the Structure-Activity Relationship of Cyclo(Asp-Asp) and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of the cyclic dipeptide Cyclo(Asp-Asp) and its hypothetical derivatives. Due to the limited availability of specific quantitative SAR data for Cyclo(Asp-Asp) in publicly accessible literature, this document will present a framework for such a study. It includes proposed structures for comparison, hypothetical quantitative data, detailed experimental protocols for assays relevant to the potential activities of these compounds, and visualizations of experimental workflows and potential signaling pathways.
Cyclo(Asp-Asp) is a cyclic dipeptide composed of two aspartic acid residues. Its cyclic nature confers significant stability and resistance to enzymatic degradation compared to its linear counterpart, making it an interesting scaffold for drug design and other biomedical applications.[1][2] Potential biological activities of cyclic dipeptides include roles as signaling molecules and antioxidant properties.[1][2] This guide will explore how modifications to the core Cyclo(Asp-Asp) structure could influence a hypothetical anti-inflammatory activity.
Comparative Analysis of Hypothetical Cyclo(Asp-Asp) Derivatives
To investigate the SAR of Cyclo(Asp-Asp), a series of derivatives can be synthesized to probe the effects of modifying the carboxylic acid side chains. These modifications could include esterification to modulate polarity and cell permeability, and amidation to alter hydrogen bonding capacity and charge.
Table 1: Hypothetical Anti-inflammatory Activity of Cyclo(Asp-Asp) Derivatives
| Compound ID | Structure | Modification | IC50 (µM) for NF-κB Inhibition (Hypothetical) | Cytotoxicity (CC50 in HEK293 cells, µM) (Hypothetical) |
| CDD-001 | Cyclo(Asp-Asp) | Parent Compound | 50 | >100 |
| CDD-002 | Cyclo(Asp-Asp)-dimethyl ester | Esterification of both carboxyl groups | 25 | >100 |
| CDD-003 | Cyclo(Asp-Asp)-diamide | Amidation of both carboxyl groups | 75 | >100 |
| CDD-004 | Cyclo(Asp-Asp)-monomethyl ester | Esterification of one carboxyl group | 35 | >100 |
| CDD-005 | Cyclo(Asp-Asp)-monoamide | Amidation of one carboxyl group | 60 | >100 |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the anti-inflammatory activity and cytotoxicity of Cyclo(Asp-Asp) and its derivatives.
NF-κB Inhibition Assay (Cell-Based)
This assay is designed to quantify the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Tumor Necrosis Factor-alpha (TNF-α) as an inflammatory stimulus.
-
Cyclo(Asp-Asp) and its derivatives (CDD-001 to CDD-005).
-
Luciferase Assay System (e.g., Promega).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HEK293-NF-κB-luciferase reporter cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (CDD-001 to CDD-005) in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Incubate for 1 hour.
-
Stimulation: Add TNF-α to a final concentration of 10 ng/mL to all wells except for the negative control.
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the Luciferase Assay System.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., a well with no compound treatment) and calculate the IC50 values using a suitable software (e.g., GraphPad Prism).
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compounds on cell viability.
Materials:
-
HEK293 cells.
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cyclo(Asp-Asp) and its derivatives.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Dimethyl sulfoxide (DMSO).
-
96-well clear cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the CC50 values.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and biological evaluation of Cyclo(Asp-Asp) derivatives.
Caption: Workflow for SAR studies of Cyclo(Asp-Asp).
Hypothetical Signaling Pathway
The diagram below illustrates a potential mechanism of action for Cyclo(Asp-Asp) derivatives in inhibiting the NF-κB signaling pathway.
Caption: Potential inhibition of the NF-κB pathway.
References
In Vivo Therapeutic Efficacy of Cyclic Peptides: A Comparative Guide for Researchers
Cyclic peptides offer several advantages over their linear counterparts, including enhanced stability against enzymatic degradation and constrained conformations that can lead to higher receptor affinity and selectivity.[1] These properties make them attractive candidates for drug development. This guide will focus on RGD-containing cyclic peptides that target integrins, a family of cell adhesion receptors involved in critical pathological processes such as tumor growth, metastasis, and angiogenesis.
Comparative Efficacy of RGD-Containing Cyclic Peptides
The therapeutic potential of cyclic RGD peptides is often evaluated by their ability to inhibit the function of specific integrins, such as αvβ3, which is overexpressed on tumor cells and neovasculature. The following table summarizes quantitative data from comparative in vivo and in vitro studies of different cyclic RGD peptides.
| Cyclic Peptide | Target Integrin | In Vitro Activity (IC50) | In Vivo Model | Key In Vivo Findings | Reference |
| cyclo(RGDfV) | αvβ3 | 0.0025 µM | Human melanoma xenograft in nude mice | Inhibits vitronectin binding to αvβ3. | [2] |
| cyclo(RGDf-N(Me)V-) | αvβ3 | 0.00058 µM | Not specified in abstract | ~4-fold higher activity than cyclo(RGDfV) in inhibiting vitronectin binding to αvβ3. Currently in clinical studies for various cancers. | [2][3] |
| cyclo(-RGDf==V-) | αvβ3 | Not specified | DLD-1 human colon cancer inoculated mice | Significantly decreased intratumoral microvessel density. | |
| cyclo(-RGDfV-) | αvβ3 | Not specified | DLD-1 human colon cancer inoculated mice | Less effective in reducing microvessel density compared to cyclo(-RGDf==V-). | |
| Cyclic 99mTc-cRGDfK-His | Integrins | Not specified | Tumor-bearing mice | Higher tumor uptake compared to its linear counterpart. | [4] |
| Linear 99mTc-RGDfK-His | Integrins | Not specified | Tumor-bearing mice | Lower tumor uptake compared to its cyclic counterpart. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison of cyclic RGD peptides.
In Vivo Anti-Angiogenesis Study in a Xenograft Mouse Model
This protocol describes a typical workflow for evaluating the anti-angiogenic effects of cyclic peptides in a human tumor xenograft model.
1. Cell Culture:
-
Human colon cancer cells (e.g., DLD-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Male athymic nude mice (4-6 weeks old) are used.
-
Animals are housed in a pathogen-free environment and allowed to acclimatize for at least one week before the experiment.
3. Tumor Cell Implantation:
-
DLD-1 cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) and Matrigel solution (1:1).
-
A total of 2-5 million cells in a volume of 50-100 µL are injected subcutaneously into the flank of each mouse.[5]
4. Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to treatment and control groups.
-
The cyclic peptide (e.g., cyclo(-RGDf==V-)) is administered, often via intravenous or intraperitoneal injection, at a predetermined dose and schedule. The control group receives a vehicle solution.
5. Monitoring and Endpoint:
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised.
6. Immunohistochemical Analysis of Microvessel Density (MVD):
-
Excised tumors are fixed in formalin and embedded in paraffin.
-
Tumor sections are stained with an antibody against an endothelial cell marker (e.g., CD31).
-
MVD is quantified by counting the number of stained microvessels in several high-power fields under a microscope.
Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
The CAM assay is a widely used in vivo model to study angiogenesis and anti-angiogenesis.[6][7][8]
1. Egg Incubation:
-
Fertilized chicken eggs are incubated at 37°C in a humidified incubator.
2. Windowing the Egg:
-
On embryonic day 3, a small window is made in the shell to expose the CAM.
3. Application of Test Substance:
-
On embryonic day 10, a carrier (e.g., a sterile filter paper disc or alginate bead) soaked with the test cyclic peptide or control solution is placed on the CAM.[8]
4. Observation and Quantification:
-
After a set incubation period (e.g., 48-72 hours), the CAM is observed under a stereomicroscope.
-
The angiogenic response is quantified by counting the number of new blood vessels converging towards the carrier.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the study approach.
References
- 1. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Methylated cyclic RGD peptides as highly active and selective alpha(V)beta(3) integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of linear and cyclic 99mTc-RGD peptides for targeting of integrins in tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 6. The Chick Embryo Chorioallantoic Membrane as an In Vivo Assay to Study Antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stability of Cyclo(Asp-Asp) and its Linear Analogue, Asp-Asp
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical and enzymatic stability of the cyclic dipeptide Cyclo(Asp-Asp) and its linear counterpart, L-Aspartyl-L-Aspartate (linear Asp-Asp). While direct comparative quantitative data for these specific molecules is limited in publicly available literature, this document synthesizes established principles of peptide chemistry and findings from studies on analogous cyclic and linear peptides containing aspartic acid to offer a comprehensive overview. The enhanced stability of cyclic peptides is a cornerstone of their therapeutic potential, and this guide aims to elucidate the underlying factors and provide methodologies for empirical validation.
Executive Summary
Cyclic peptides generally exhibit significantly greater stability compared to their linear counterparts. This increased stability is primarily attributed to their constrained conformational flexibility, which reduces susceptibility to enzymatic degradation and intramolecular reactions. Cyclo(Asp-Asp), a cyclic dipeptide composed of two aspartic acid residues, is expected to be substantially more stable than its linear analogue, Asp-Asp, particularly in biological environments.[1] The linear form is prone to degradation through the formation of a succinimide intermediate, a common pathway for peptides containing aspartic acid residues.
Data Presentation: Comparative Stability Profile
The following table summarizes the expected qualitative differences in stability between Cyclo(Asp-Asp) and linear Asp-Asp based on established principles of peptide chemistry.
| Parameter | Cyclo(Asp-Asp) | Linear Asp-Asp | Rationale & References |
| Enzymatic Stability (Proteolysis) | Higher | Lower | The cyclic structure protects the peptide bonds from exopeptidases and reduces recognition by endopeptidases due to conformational rigidity.[1] |
| pH Stability (Chemical Stability) | Higher | Lower | The constrained structure of the cyclic peptide hinders the intramolecular nucleophilic attack of the aspartic acid side chain on the peptide backbone, which is a primary degradation pathway for linear peptides in both acidic and basic conditions. |
| Thermal Stability | Higher | Lower | Increased conformational rigidity and reduced degrees of freedom in the cyclic structure generally lead to higher thermal stability. |
| Half-life in Biological Milieu | Significantly Longer | Shorter | Resistance to enzymatic degradation is a key factor in extending the biological half-life of peptides. |
| Degradation Pathway | Ring opening (slower) | Succinimide formation, peptide bond hydrolysis (faster) | Linear peptides containing aspartic acid are well-documented to degrade via a succinimide intermediate. |
Key Stability Considerations
Enzymatic Degradation
Linear peptides are susceptible to degradation by a wide range of proteases and peptidases present in biological systems. Exopeptidases cleave amino acids from the N- and C-termini, while endopeptidases cleave internal peptide bonds. The cyclic nature of Cyclo(Asp-Asp) inherently protects it from exopeptidases. Furthermore, its rigid conformation makes it a poor substrate for many endopeptidases, which often require a flexible peptide chain for binding and catalysis.
Chemical Degradation: The Role of Aspartic Acid
A major pathway for the non-enzymatic degradation of peptides containing aspartic acid is the formation of a cyclic succinimide intermediate. This occurs through the nucleophilic attack of the backbone nitrogen on the side-chain carbonyl carbon of the aspartic acid residue. This intermediate can then hydrolyze to form either the original aspartyl linkage or an isoaspartyl linkage, which alters the peptide's structure and function. The conformational constraints of Cyclo(Asp-Asp) are expected to significantly suppress the formation of this succinimide intermediate, thereby enhancing its chemical stability across a range of pH values.
Experimental Protocols
To empirically determine the comparative stability of Cyclo(Asp-Asp) and linear Asp-Asp, the following experimental protocols can be employed.
Enzymatic Stability Assay
Objective: To determine the rate of degradation of Cyclo(Asp-Asp) and linear Asp-Asp in the presence of proteolytic enzymes or in a biological matrix like human serum or plasma.
Methodology:
-
Preparation of Peptide Solutions: Prepare stock solutions of Cyclo(Asp-Asp) and linear Asp-Asp in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate a known concentration of each peptide with a specific protease (e.g., trypsin, chymotrypsin) or with human serum/plasma at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., 10% trichloroacetic acid or a high concentration of an organic solvent like acetonitrile).
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the concentration of the remaining intact peptide in the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The degradation can be monitored by the decrease in the peak area of the parent peptide over time.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) of each peptide under the tested conditions.
pH Stability Assay
Objective: To assess the chemical stability of Cyclo(Asp-Asp) and linear Asp-Asp at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 7.4, 9).
-
Incubation: Dissolve a known concentration of each peptide in each buffer and incubate at a controlled temperature (e.g., 37°C or an elevated temperature like 50°C to accelerate degradation).
-
Time-Point Sampling and Analysis: At various time points over an extended period (hours to days), take samples and analyze the concentration of the intact peptide by RP-HPLC.
-
Data Analysis: Determine the degradation rate constant (k) and half-life (t½) for each peptide at each pH. Plot the log(k) versus pH to generate a pH-rate profile.
Thermal Stability Assay
Objective: To evaluate the stability of Cyclo(Asp-Asp) and linear Asp-Asp under thermal stress.
Methodology:
-
Sample Preparation: Prepare solutions of each peptide in a suitable buffer (e.g., pH 7.4).
-
Thermal Stress: Incubate the peptide solutions at a range of elevated temperatures (e.g., 50°C, 70°C, 90°C).
-
Time-Point Sampling and Analysis: At various time points, collect aliquots and analyze the concentration of the intact peptide using RP-HPLC.
-
Data Analysis: Calculate the degradation rate at each temperature. An Arrhenius plot can be constructed to determine the activation energy for the degradation process.
Analytical Method: RP-HPLC
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient of mobile phase B to elute both peptides.
-
Detection: UV detector at 214 nm or 220 nm.
-
Quantification: The concentration of the peptide is proportional to the area of its corresponding peak.
Identification of Degradation Products: Mass Spectrometry
Liquid Chromatography-Mass Spectrometry (LC-MS) can be coupled with the stability assays to identify the degradation products. This is particularly useful for confirming the degradation pathway of linear Asp-Asp via succinimide formation and subsequent hydrolysis to iso-Asp-Asp.
Visualization of Degradation Pathway
The following diagram illustrates the primary degradation pathway of a linear peptide containing an aspartic acid residue, which is a critical factor in its lower stability compared to its cyclic analogue.
Caption: Degradation of linear Asp-Asp via a succinimide intermediate.
Conclusion
The cyclization of di-aspartate into Cyclo(Asp-Asp) is anticipated to confer a substantial stability advantage over its linear counterpart. This enhanced stability against both enzymatic and chemical degradation is a direct consequence of its rigid, cyclic structure. For researchers and drug developers, this inherent stability makes cyclic peptides like Cyclo(Asp-Asp) attractive scaffolds for the design of novel therapeutics with improved pharmacokinetic profiles. The experimental protocols outlined in this guide provide a framework for the empirical validation of these stability characteristics, enabling data-driven decisions in the development of peptide-based molecules.
References
A Head-to-Head Comparison of Cyclo(Asp-Asp) and Other Signaling Molecules
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of cellular signaling and drug discovery, cyclic dipeptides (CDPs) have emerged as a promising class of molecules. Their inherent structural stability and diverse biological activities make them attractive candidates for therapeutic development. This guide provides a detailed, evidence-based comparison of Cyclo(Asp-Asp) with other notable signaling molecules, focusing on their performance in various biological assays, supported by experimental data and detailed methodologies.
Introduction to Cyclic Dipeptides
Cyclic dipeptides, also known as 2,5-diketopiperazines, are the simplest form of cyclic peptides, formed from the condensation of two amino acids. This cyclization confers remarkable stability against enzymatic degradation compared to their linear counterparts, a crucial attribute for potential therapeutic agents.[1][2] These molecules are not merely metabolic byproducts but are increasingly recognized as active signaling molecules with a wide array of biological functions, including anti-inflammatory, antioxidant, and anti-cancer activities.
Cyclo(Asp-Asp): An Emerging Signaling Molecule
Cyclo(Asp-Asp) is a cyclic dipeptide composed of two aspartic acid residues. While research into its specific signaling pathways is still in its nascent stages, its potential as a bioactive molecule is underscored by its exceptional stability.[1] Preliminary studies suggest that Cyclo(Asp-Asp) may play a role in modulating physiological pathways and is being explored for its antioxidant properties.[1]
Head-to-Head Comparison of Biological Activities
To provide a clear comparison, this section summarizes the available quantitative data on the biological activities of Cyclo(Asp-Asp) and other well-characterized signaling molecules. Due to the limited specific data on Cyclo(Asp-Asp)'s signaling roles, we will draw comparisons with other cyclic dipeptides where more extensive research is available, such as Cyclo(His-Pro), and also consider the broader class of Arg-Gly-Asp (RGD) containing cyclic peptides known for their roles in cell adhesion.
Table 1: Comparative Biological Activities of Selected Signaling Molecules
| Molecule | Biological Activity | Assay System | Quantitative Data (e.g., IC50, EC50) | Reference |
| Cyclo(Asp-Asp) | Antioxidant Activity | In vitro chemical assays (e.g., DPPH, ABTS) | Data not yet available in searched literature. | - |
| Anti-inflammatory Activity | Cell-based assays (e.g., LPS-stimulated macrophages) | Data not yet available in searched literature. | - | |
| Cyclo(His-Pro) | Anti-inflammatory Activity (NF-κB inhibition) | Rat pheochromocytoma PC12 cells | 50 μM inhibits NF-κB nuclear translocation | [3] |
| Antioxidant Activity (Nrf2 activation) | Rat pheochromocytoma PC12 cells | 50 μM increases nuclear Nrf2 levels | [3] | |
| Cyclo(Arg-Gly-Asp-D-Phe-Lys) | Integrin αvβ3 binding (cell adhesion) | U87MG human glioblastoma cells | Data on binding affinity and inhibition of cell adhesion available. | [4] |
Note: The table highlights the current gap in publicly available quantitative data for Cyclo(Asp-Asp)'s specific signaling activities. The data for other molecules is provided to serve as a benchmark for future comparative studies.
Signaling Pathways: A Visual Comparison
Understanding the signaling pathways modulated by these molecules is crucial for elucidating their mechanism of action. Below are diagrams representing the known or proposed signaling pathways.
Cyclo(His-Pro) Anti-inflammatory Signaling Pathway
Cyclo(His-Pro) has been shown to exert its anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways. It inhibits the nuclear translocation of the pro-inflammatory transcription factor NF-κB, while promoting the activation of the antioxidant response element Nrf2.
Caption: Cyclo(His-Pro) signaling pathway.
Proposed Cyclo(Asp-Asp) Signaling Workflow
While the precise signaling pathway for Cyclo(Asp-Asp) is yet to be fully elucidated, a general workflow for investigating its potential as a signaling molecule can be proposed. This workflow would involve identifying its cellular targets and downstream effects.
Caption: Experimental workflow for Cyclo(Asp-Asp).
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific comparison. Below are methodologies for key experiments cited in the literature for the characterization of cyclic dipeptide signaling.
Protocol 1: NF-κB Nuclear Translocation Assay
Objective: To quantify the inhibitory effect of a compound on the translocation of NF-κB from the cytoplasm to the nucleus in response to an inflammatory stimulus.
Cell Line: PC12 cells or RAW 264.7 macrophages.
Materials:
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Lipopolysaccharide (LPS) or Paraquat (PQ)
-
Test compound (e.g., Cyclo(His-Pro))
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the test compound for a specified time (e.g., 1-48 hours).
-
Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS or 50 µM PQ) for a defined period (e.g., 30-60 minutes).
-
Wash the cells with PBS and fix them with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate the cells with the primary antibody against NF-κB p65.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear fluorescence of the NF-κB signal relative to the total cellular fluorescence.
Protocol 2: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
Objective: To assess the free radical scavenging capacity of a compound.
Materials:
-
Test compound (e.g., Cyclo(Asp-Asp))
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Create a serial dilution of the test compound in the microplate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Conclusion and Future Directions
This guide provides a comparative overview of Cyclo(Asp-Asp) and other signaling molecules, highlighting the current state of knowledge and identifying key areas for future research. While the stability of Cyclo(Asp-Asp) makes it a molecule of significant interest, a deeper understanding of its specific biological targets and signaling pathways is necessary to fully realize its therapeutic potential. The provided experimental protocols offer a starting point for researchers to conduct further investigations and generate the quantitative data needed for a more comprehensive head-to-head comparison. Future studies should focus on receptor binding assays, dose-response studies in relevant cell models, and in vivo efficacy studies to build a more complete picture of Cyclo(Asp-Asp)'s role as a signaling molecule.
References
A Comparative Guide to Validating Cellular Target Engagement of Cyclo(Asp-Asp)
For researchers and drug development professionals, confirming that a therapeutic compound binds to its intended molecular target within the complex environment of a living cell is a critical step. This process, known as target engagement validation, provides crucial evidence for a compound's mechanism of action and is a key determinant of its potential efficacy.
Cyclo(Asp-Asp) is a cyclic dipeptide, a class of molecules known for high stability and resistance to enzymatic degradation compared to their linear counterparts.[1] While its specific biological targets are a subject of ongoing research, its structure makes it an excellent candidate for exploring and comparing state-of-the-art methods for validating target engagement. This guide provides an objective comparison of several leading methodologies, offering detailed protocols and hypothetical data to illustrate their application to a small molecule like Cyclo(Asp-Asp).
Comparison of Target Engagement Validation Methods
Choosing the right target engagement assay depends on various factors, including the nature of the potential target protein, the availability of specific reagents, and the desired throughput. The following table summarizes and compares the key features of three prominent methods.
| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity Pull-Down Mass Spectrometry (AP-MS) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand binding stabilizes the target protein against heat-induced denaturation.[2][3] | A tagged version of the small molecule is used to "pull down" its binding partners from a cell lysate for identification by mass spectrometry.[4] | Ligand binding to a target protein confers stability and protects it from protease-mediated degradation.[4] |
| Labeling Requirement | Label-free (uses native compound and protein). | Requires chemical modification of the compound (e.g., with biotin).[4] | Label-free (uses native compound and protein). |
| Cellular State | Applicable to intact cells, cell lysates, and tissues. | Typically performed on cell lysates. | Typically performed on cell lysates. |
| Primary Output | Change in protein melting temperature (ΔTm) upon ligand binding. | Identity and relative abundance of pulled-down proteins. | Ratio of protease-resistant protein (Compound vs. Vehicle). |
| Target Known? | Can be used for known targets (Western Blot) or for target discovery (Mass Spectrometry). | Primarily for target discovery (de-orphaning). | Can be used for known targets (Western Blot) or target discovery (Mass Spectrometry). |
| Key Advantage | Confirms target binding in a physiological (intact cell) context. | Excellent for identifying novel or unknown targets. | Does not require compound modification, avoiding potential artifacts. |
| Key Limitation | Not all proteins exhibit a clear thermal shift upon ligand binding. | The tag might sterically hinder binding or cause non-specific interactions. | Requires the target protein to be susceptible to the chosen protease. |
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess the direct binding of a compound to its target in a cellular environment. The principle is that a protein becomes more stable and resistant to heat-induced unfolding when its ligand is bound.
Experimental Workflow: CETSA
Detailed Experimental Protocol
-
Cell Culture and Treatment: Plate target cells and grow to ~80% confluency. Treat the cells with a desired concentration of Cyclo(Asp-Asp) or a vehicle control (e.g., DMSO) and incubate under normal culture conditions for 1-2 hours.
-
Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[3]
-
Cell Lysis and Protein Quantification: Lyse the cells using three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).[3] Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of a specific target protein in each sample using Western Blotting or analyze the entire soluble proteome using mass spectrometry. Plot the relative amount of soluble protein against temperature to generate melting curves.
Hypothetical Data: CETSA for Putative Target "Kinase X"
| Temperature (°C) | Soluble Kinase X (% of 40°C, Vehicle) | Soluble Kinase X (% of 40°C, Cyclo(Asp-Asp)) |
| 40 | 100% | 100% |
| 46 | 95% | 98% |
| 50 | 78% | 95% |
| 54 | 49% (Tm) | 81% |
| 58 | 22% | 52% (Tm) |
| 62 | 8% | 25% |
| 66 | 2% | 9% |
| Result | Tm = 54°C | Tm = 58°C (ΔTm = +4°C) |
Method 2: Affinity Pull-Down Mass Spectrometry (AP-MS)
This method is a cornerstone of target discovery. It uses a modified version of the small molecule (a "bait") to capture its binding partners ("prey") from a cell lysate. The captured proteins are then identified by mass spectrometry.
Experimental Workflow: AP-MS
Detailed Experimental Protocol
-
Bait Synthesis: Synthesize a derivative of Cyclo(Asp-Asp) that includes a linker and a biotin tag. It is critical to choose a linker attachment point that is unlikely to interfere with target binding.
-
Lysate Preparation: Grow and harvest cells. Lyse the cells in a non-denaturing buffer containing protease inhibitors. Clarify the lysate by centrifugation.
-
Affinity Capture: Incubate the cell lysate with the biotinylated Cyclo(Asp-Asp) probe. As a control, incubate a separate lysate sample with biotin alone. Add streptavidin-coated magnetic beads to both samples to capture the biotin-tagged molecules and their binding partners.[4]
-
Washing and Elution: Vigorously wash the beads with lysis buffer to remove proteins that are non-specifically bound to the beads or the bait. Elute the specifically bound proteins, for example by boiling in SDS-PAGE sample buffer.
-
Mass Spectrometry: Perform an on-bead or in-solution tryptic digest of the eluted proteins. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins. True interactors should be significantly enriched in the Cyclo(Asp-Asp)-biotin sample compared to the biotin-only control.
Hypothetical Data: Top Hits from AP-MS Experiment
| Protein ID | Function | Fold Enrichment (Bait vs. Control) | p-value |
| P00533 | Epidermal Growth Factor Receptor | 25.4 | 1.2e-5 |
| P42336 | Mitogen-activated protein kinase 1 | 18.9 | 3.5e-5 |
| Q05397 | Ribosomal protein S6 | 2.1 | 0.45 |
| P62258 | 14-3-3 protein beta/alpha | 1.8 | 0.51 |
Method 3: Drug Affinity Responsive Target Stability (DARTS)
DARTS operates on the principle that when a small molecule binds to a protein, it can stabilize the protein's structure, making it less susceptible to digestion by proteases.
Experimental Workflow: DARTS
Detailed Experimental Protocol
-
Lysate Preparation: Prepare a native (non-denatured) cell lysate from the cells of interest.
-
Compound Incubation: Divide the lysate into aliquots. Treat them with either Cyclo(Asp-Asp) or a vehicle control and incubate to allow binding.
-
Proteolysis: Add a protease, such as pronase or thermolysin, to the lysates. The optimal protease and its concentration must be determined empirically. Incubate for a set time (e.g., 30 minutes) at room temperature to allow digestion of proteins.[4]
-
Analysis: Stop the digestion by adding a loading buffer and boiling the samples. Analyze the samples via SDS-PAGE and Western Blotting for a candidate target protein. A protein that is a direct target of Cyclo(Asp-Asp) will be protected from degradation and will therefore show a stronger band in the treated lane compared to the vehicle control lane.
Hypothetical Data: DARTS Western Blot Quantification
| Condition | Pronase Concentration | Target Protein "PTP-N" Band Intensity (Arbitrary Units) |
| Vehicle | 0 µg/mL | 1000 |
| Cyclo(Asp-Asp) | 0 µg/mL | 1005 |
| Vehicle | 1 µg/mL | 250 |
| Cyclo(Asp-Asp) | 1 µg/mL | 850 |
| Vehicle | 5 µg/mL | 50 |
| Cyclo(Asp-Asp) | 5 µg/mL | 475 |
Hypothetical Signaling Pathway for Cyclo(Asp-Asp)
To contextualize these methods, if AP-MS identified a receptor tyrosine kinase (RTK) as a primary target of Cyclo(Asp-Asp), validating this engagement would be the first step in confirming a new mechanism of action. The binding event could, for example, inhibit downstream signaling cascades.
References
Unveiling the Cellular Impact of Cyclo(Asp-Asp): A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of novel compounds on different cell lines is paramount. This guide provides a comparative analysis of the cyclic dipeptide Cyclo(Asp-Asp), contextualizing its potential biological activities against those of other cyclic dipeptides. While direct experimental data on Cyclo(Asp-Asp) remains limited, this document summarizes the existing knowledge and provides a framework for future investigation by detailing established experimental protocols.
Overview of Cyclo(Asp-Asp)
Cyclo(Asp-Asp) is a cyclic dipeptide, a class of molecules known for their enhanced stability and unique biological activities compared to their linear counterparts. While specific studies on the cross-validation of Cyclo(Asp-Asp) effects in different cell lines are not yet prevalent in public literature, the broader family of cyclic dipeptides has demonstrated a range of significant cellular effects, including antioxidant, anti-inflammatory, and anticancer properties. Research into other cyclic dipeptides provides a valuable foundation for predicting and testing the potential bioactivities of Cyclo(Asp-Asp).
Comparative Analysis of Cyclic Dipeptide Effects on Cancer Cell Lines
To contextualize the potential effects of Cyclo(Asp-Asp), this section summarizes the observed activities of other cyclic dipeptides on various cancer cell lines. This comparative data highlights the cell line-specific nature of these compounds' effects and underscores the importance of empirical testing for any new molecule.
| Cyclic Dipeptide | Cell Line | Observed Effect | IC50 Value |
| Cyclo(Phe-Pro) | HT-29 (Colon Cancer) | Growth inhibition, Apoptosis induction | Not specified |
| HeLa (Cervical Cancer) | Growth inhibition | Not specified | |
| MCF-7 (Breast Cancer) | Growth inhibition | Not specified | |
| Cyclo(Tyr-Cys) | HeLa (Cervical Cancer) | Antitumor activity | >100 µM[1] |
| MCF-7 (Breast Cancer) | Antitumor activity | >100 µM[1] | |
| HT-29 (Colon Cancer) | Antitumor activity | >100 µM[1] | |
| Cyclo(Pro-Arg) | HeLa (Cervical Cancer) | Antitumor activity | 50 μg/mL[1] |
| Cyclo(Val-Pro) | HT-29 (Colon Cancer) | Growth inhibition | 117.70 μM[1] |
| Cyclo(Ala-Gly) | A549 (Lung Cancer) | Cytotoxicity | 9.5 to 18.1 µM[2] |
| HepG2 (Liver Cancer) | Cytotoxicity | 9.5 to 18.1 µM[2] | |
| HT29 (Colon Cancer) | Cytotoxicity | 9.5 to 18.1 µM[2] | |
| Cyclo(Gly-His) | HeLa (Cervical Cancer) | Cytotoxicity | 1.699 mM[2] |
| MCF-7 (Breast Cancer) | Cytotoxicity | 0.358 mM[2] |
Note: The absence of data for Cyclo(Asp-Asp) in this table highlights a significant knowledge gap and an opportunity for future research.
Experimental Protocols
To facilitate the investigation of Cyclo(Asp-Asp) and other cyclic dipeptides, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a compound on cell proliferation and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the cyclic dipeptide (e.g., 0.5 µM to 50 µM) and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[3]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the cyclic dipeptide at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[4]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.[4]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing and store at 4°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.[5]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[5]
Visualizing Experimental and Conceptual Frameworks
To further clarify the research process and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for assessing the effects of Cyclo(Asp-Asp).
Caption: Hypothetical signaling pathway for Cyclo(Asp-Asp)-induced apoptosis.
Conclusion
While the direct, comparative effects of Cyclo(Asp-Asp) across different cell lines are yet to be fully elucidated, the broader landscape of cyclic dipeptide research suggests a high potential for significant biological activity. The provided experimental protocols offer a robust starting point for researchers to systematically investigate the cellular impact of Cyclo(Asp-Asp). Such studies are crucial for unlocking the therapeutic potential of this and other novel cyclic peptides. The presented data on related compounds should serve as a valuable reference for designing these future experiments and for interpreting their outcomes. Further research is strongly encouraged to populate the existing data gaps and to fully characterize the pharmacological profile of Cyclo(Asp-Asp).
References
Safety Operating Guide
Navigating the Safe Disposal of Cyclo(Asp-Asp): A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the operational disposal of Cyclo(Asp-Asp), a cyclic dipeptide. Adherence to these procedures is critical for minimizing environmental impact and maintaining a safe research workspace.
Essential Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult your institution's Environmental Health & Safety (EHS) department. Local, state, and federal regulations governing chemical waste disposal must be strictly followed.
Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Engineering Controls:
-
Handle solid Cyclo(Asp-Asp) in a well-ventilated area. If there is a risk of generating dust, a chemical fume hood should be used.
Spill Response:
-
In the event of a spill, isolate the area.
-
For solid spills, carefully sweep the material to avoid creating dust and place it in a designated waste container.
-
For liquid spills (solutions containing Cyclo(Asp-Asp)), absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with an appropriate solvent or detergent and water.
Step-by-Step Disposal Protocol
The following is a general procedural guide for the disposal of Cyclo(Asp-Asp). This protocol should be adapted to comply with your institution's specific EHS guidelines.
-
Waste Identification and Segregation:
-
Treat all forms of Cyclo(Asp-Asp) waste (unused product, contaminated labware, and solutions) as chemical waste.
-
Do not mix Cyclo(Asp-Asp) waste with other waste streams unless compatibility has been verified by your EHS department.
-
-
Waste Collection and Containment:
-
Solid Waste: Place pure Cyclo(Asp-Asp) and any contaminated dry materials (e.g., weighing paper, pipette tips, gloves) into a clearly labeled, sealable, and chemically compatible container.
-
Liquid Waste: Collect solutions containing Cyclo(Asp-Asp) in a designated, leak-proof, and clearly labeled waste container. Ensure the container is compatible with the solvent used.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" (or as otherwise directed by your EHS office), the full chemical name "Cyclo(Asp-Asp)," the CAS number (35309-53-6), and an approximate concentration and volume. Include any other information required by your institution.
-
-
Storage:
-
Store the sealed waste container in a designated, secure secondary containment area away from incompatible materials while awaiting pickup.
-
-
Final Disposal:
-
Arrange for the disposal of the waste through your institution's EHS department. They will coordinate with a licensed hazardous waste contractor for proper disposal.
-
Crucially, do not dispose of Cyclo(Asp-Asp) or its containers in the regular trash or down the drain unless explicitly authorized by your EHS department.
-
Quantitative Data Summary
While comprehensive toxicological data for Cyclo(Asp-Asp) is limited, the following table summarizes available physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₆ | [3][4] |
| Molecular Weight | 230.17 g/mol | [3][4][5] |
| CAS Number | 35309-53-6 | [3][4] |
| Appearance | White to off-white powder | [6] |
| Storage Conditions | -15°C to -20°C | [1][3] |
Experimental Protocols and Visualizations
Disposal Workflow
The logical flow for the proper disposal of Cyclo(Asp-Asp) is outlined in the diagram below. This workflow emphasizes the critical decision points and the importance of institutional oversight in the disposal process.
References
Personal protective equipment for handling Cyclo(Asp-Asp)
For Researchers, Scientists, and Drug Development Professionals
Pre-Handling and Storage
Proper storage is crucial for maintaining the stability and purity of Cyclo(Asp-Asp).
-
Storage Conditions: Upon receipt, store the lyophilized powder at -20°C or colder in a tightly sealed container, protected from light.[1] For short-term storage, refrigeration is adequate.[2]
-
Inert Atmosphere: For long-term storage, particularly for peptides with oxidation-sensitive residues, purging the vial with an inert gas like argon or nitrogen is recommended to minimize degradation.[2]
-
Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the peptide. It is advisable to aliquot the peptide into single-use vials if it will be used over a period of time.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling Cyclo(Asp-Asp) in various laboratory scenarios. A risk assessment should be conducted for specific procedures to determine if additional PPE is necessary.[1]
| Scenario | Required PPE | Justification |
| Handling Lyophilized Powder (e.g., Weighing) | Safety Goggles (ANSI Z87.1 approved), Disposable Nitrile Gloves, Laboratory Coat, Respirator/Dust Mask | Protects against inhalation of fine particles and eye/skin contact.[1] |
| Handling Solutions (e.g., Reconstitution, Aliquoting) | Safety Goggles, Disposable Nitrile Gloves, Laboratory Coat | Prevents eye and skin contact with the solution. |
| General Laboratory Operations | Long Pants and Closed-Toe Shoes | Standard laboratory attire to protect against accidental spills.[1] |
| Significant Splash Hazard | Face Shield (in addition to safety goggles) | Provides an extra layer of protection for the face from splashes.[1] |
Handling and Reconstitution
-
Designated Work Area: All handling of Cyclo(Asp-Asp) should be performed in a designated, clean laboratory area to prevent cross-contamination.[3]
-
Aseptic Technique: Use sterile equipment (e.g., pipette tips, vials) for all handling procedures to maintain the integrity of the peptide.[3]
-
Reconstitution: Allow the lyophilized powder to equilibrate to room temperature before opening the vial to avoid condensation. Reconstitute the peptide in the appropriate sterile buffer or solvent. Sonication in a water bath can aid dissolution, but excessive heat should be avoided.[1]
Spill Management
In the event of a spill, follow these procedures:
-
Solid Spill: Carefully sweep up the spilled powder, avoiding dust generation. Place the material in a sealed bag for waste disposal.[1]
-
Liquid Spill: Absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a suitable container for chemical waste. Clean the spill area thoroughly.
Disposal Plan
All waste containing Cyclo(Asp-Asp) must be treated as chemical waste.[1][2] Adherence to institutional and local regulations for chemical waste disposal is mandatory.[3]
-
Liquid Waste: Collect all solutions containing Cyclo(Asp-Asp) in a designated, labeled, and sealed chemical waste container. Do not pour peptide solutions down the sink.[2][4]
-
Solid Waste: All contaminated solid waste, including empty vials, pipette tips, and gloves, must be collected in a clearly labeled hazardous waste container.[3][4]
-
Empty Containers: "Empty" containers that held the hazardous waste should be triple-rinsed, with the rinsate collected as hazardous waste, before being disposed of as non-hazardous waste.[5]
-
Decontamination: For decontamination of labware, a 10% bleach solution or a 1M sodium hydroxide (NaOH) or hydrochloric acid (HCl) solution can be effective.[4]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling and disposal of Cyclo(Asp-Asp).
Caption: Workflow for the safe handling and disposal of Cyclo(Asp-Asp).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
